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  • Product: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid
  • CAS: 1396973-15-1

Core Science & Biosynthesis

Foundational

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid chemical structure and properties

An In-depth Technical Guide to 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. As a compound incorporating both an oxazole heterocycle and an N-acyl amino acid moiety, it stands at the intersection of two pharmacologically significant classes of molecules. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this novel chemical entity. We will delve into its structural characteristics, propose a viable synthetic pathway based on established chemical principles, and explore its potential biological activities by drawing parallels with related compounds.

Molecular Structure and Physicochemical Properties

The compound, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, is an N-acyl derivative of alanine, where the acyl group is a formyl substituent attached to the nitrogen, which in turn is substituted with a 5-methyl-1,2-oxazol-4-yl group. This unique combination of a propanoic acid backbone, an amide linkage, and an oxazole ring suggests a molecule with potential for diverse chemical interactions and biological activities.

Chemical Structure

The chemical structure of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is depicted below.

Caption: Chemical structure of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

  • IUPAC Name: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 214.19 g/mol

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of the target compound, derived from the properties of its core components: 5-methyl-1,2-oxazole and N-formylalanine.

PropertyEstimated ValueSource/Justification
Melting Point (°C) 150-190Based on the melting point of N-formylalanine (150 °C) and the solid nature of many oxazole derivatives.[1][2]
Boiling Point (°C) >380Expected to be high due to the presence of a carboxylic acid and amide group, likely decomposing before boiling. N-formylalanine has a boiling point of 386.6 °C.[1]
Water Solubility Moderately SolubleThe carboxylic acid group will enhance water solubility, while the oxazole ring is more lipophilic. N-formylalanine is soluble in water.[3]
logP ~0.5 - 1.5Calculated based on the contributions of the N-formylalanine (LogP 0.23) and 5-methyl-1,2-oxazole moieties.[1][4]
pKa ~3.5 - 4.5Primarily determined by the carboxylic acid group, similar to other amino acid derivatives.

Synthesis and Mechanistic Insights

The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid can be envisioned through a multi-step process involving the formation of the core oxazole structure followed by amide bond formation. A plausible and efficient synthetic route would involve the coupling of a 4-amino-5-methyl-1,2-oxazole intermediate with a derivative of 2-formamidopropanoic acid.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 4-amino-5-methyl-1,2-oxazole ring, followed by an acylation reaction to introduce the formamidopropanoic acid moiety. This approach is favored due to the ready availability of starting materials for both fragments and the well-established protocols for amide bond formation.[5][6]

G cluster_0 Synthesis of 4-amino-5-methyl-1,2-oxazole cluster_1 Synthesis of 2-Formamidopropanoic acid cluster_2 Amide Coupling A Ethyl acetoacetate C 5-Methylisoxazol-3(2H)-one A->C Reaction with B B Hydroxylamine E 4-Nitro-5-methyl-1,2-oxazole C->E Nitrating agent D Nitration G 4-Amino-5-methyl-1,2-oxazole E->G Reducing agent (e.g., H2/Pd-C) F Reduction N 4-Amino-5-methyl-1,2-oxazole G->N H Alanine J 2-Formamidopropanoic acid H->J Formylation I Formic acid / Acetic anhydride K 2-Formamidopropanoic acid J->K M Activated Ester K->M Activation with L L Coupling Agent (e.g., DCC, HATU) O Target Molecule M->O Reaction with N N->O

Caption: Proposed synthetic workflow for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-5-methyl-1,2-oxazole

  • Synthesis of 5-Methylisoxazol-3(2H)-one: React ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol. Reflux the mixture for 4-6 hours. After cooling, the product can be isolated by acidification and filtration.

  • Nitration: Treat 5-Methylisoxazol-3(2H)-one with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures (0-5 °C) to introduce a nitro group at the 4-position.

  • Reduction: The resulting 4-nitro-5-methyl-1,2-oxazole is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a chemical reducing agent like tin(II) chloride in hydrochloric acid.

Step 2: Synthesis of 2-Formamidopropanoic acid (N-Formylalanine)

  • Dissolve alanine in formic acid.

  • Add acetic anhydride dropwise while maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • The product can be isolated by evaporation of the solvent and recrystallization.

Step 3: Amide Coupling

  • Dissolve 2-formamidopropanoic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Add a solution of 4-amino-5-methyl-1,2-oxazole to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • The final product can be purified using column chromatography on silica gel.

Potential Biological Activity and Applications

While the specific biological activity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid has not been reported, the presence of the oxazole and propanoic acid moieties suggests several potential therapeutic applications.

  • Anti-inflammatory and Analgesic Properties: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[7][8] The propanoic acid portion of the target molecule could confer similar anti-inflammatory and analgesic activities.

  • Antimicrobial and Anticancer Activity: The oxazole ring is a key structural component in many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antitubercular properties.[9][10][11] The substitution pattern on the oxazole ring plays a crucial role in determining its biological effects.[12]

  • Enzyme Inhibition: The overall structure, resembling a modified amino acid, suggests potential for interaction with various enzymes. N-acyl amino acids are known to be involved in a range of biological signaling processes.[13][14]

Given these potential activities, this molecule could be a valuable lead compound in drug discovery programs targeting inflammation, infectious diseases, or cancer.

Spectroscopic and Analytical Profile

The structural elucidation of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet corresponding to the methyl group on the oxazole ring (around 2.2-2.5 ppm).

    • A doublet for the methyl group of the propanoic acid moiety (around 1.4-1.6 ppm).

    • A quartet for the methine proton of the propanoic acid moiety (around 4.5-4.8 ppm).

    • A singlet for the formyl proton (around 8.0-8.3 ppm).

    • A singlet for the proton on the oxazole ring (around 8.5-8.8 ppm).

    • A broad singlet for the carboxylic acid proton (highly variable, >10 ppm).

  • ¹³C NMR:

    • Signals for the two methyl carbons (around 10-20 ppm).

    • A signal for the methine carbon of the propanoic acid moiety (around 50-60 ppm).

    • Signals for the carbon atoms of the oxazole ring (in the range of 120-160 ppm).

    • A signal for the formyl carbonyl carbon (around 160-165 ppm).

    • A signal for the carboxylic acid carbonyl carbon (around 170-175 ppm).

Infrared (IR) Spectroscopy
  • A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

  • A sharp absorption for the N-H stretch of the amide (around 3200-3400 cm⁻¹).

  • A strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

  • A strong absorption for the C=O stretch of the amide (amide I band) (around 1650-1680 cm⁻¹).

  • Absorption bands corresponding to the C=N and C=C stretching of the oxazole ring (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The molecular ion peak [M+H]⁺ would be expected at m/z 215.07, and the [M-H]⁻ peak at m/z 213.06. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the amide bond.

Conclusion

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid represents a novel chemical scaffold with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies. The combination of the pharmacologically active oxazole and propanoic acid moieties makes it an attractive candidate for screening in various biological assays, particularly those related to inflammation, microbial infections, and oncology. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Jursic, B. S., & Neumann, D. M. (2001). A very efficient method for the preparation of N-acylamino acids from the corresponding acyl chloride and amino acid.
  • Kaur, R., et al. (2014). A comprehensive review on biological activities of oxazole derivatives. Journal of the Korean Chemical Society, 58(4), 341-353.
  • Singh, I., & Singh, I. (2014). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 7(1), 11-30.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2021). International Journal of Medical and Pharmaceutical Research, 1(1), 1-10.
  • Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Biological Importance of Oxazoles. (2025). Allied Academies.
  • The Biosynthesis and Metabolism of the N-Acylated Arom
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed.
  • Amide Bond Formation. (2022). Royal Society of Chemistry.
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • Preparation of n-acyl derivatives of amino acids from acyl chlorides and amino acids in the. (n.d.).
  • Amide. (n.d.). Wikipedia.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • A brief review on antimicrobial activity of oxazole deriv
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019).
  • N-Formylalanine | C4H7NO3 | CID 79996. (n.d.). PubChem - NIH.
  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps.
  • Greener Methods: Catalytic Amide Bond Form
  • n-formyl-dl-alanine | CAS#:5893-10-7. (2025). Chemsrc.
  • N-Formyl-L-alanine | C4H7NO3 | CID 1810758. (n.d.). PubChem - NIH.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
  • Oxazole, 5-methyl - Chemical & Physical Properties. (n.d.). Cheméo.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. (2012).
  • CAS 5893-10-7: N-Formylalanine. (n.d.). CymitQuimica.
  • OXAZOLE, 5-METHYL- CAS#: 66333-88-8. (n.d.). ChemicalBook.
  • 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222. (n.d.). PubChem.
  • Methyl 5-methyl-1,2-oxazole-3-carboxyl
  • N-FORMYL-L-ALANINE - Safety D
  • 5-Methyl-1,2-oxazole-3-carboxylic acid. (n.d.). PMC.
  • Supporting Inform
  • NMR Spectroscopic Data for Compounds 1−4. (n.d.).
  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. (2010). PubMed.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. (2014). PubMed.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Disclaimer: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a novel chemical entity for the purposes of this guide. The data presented herein is illustrative and intended to serve as a framework for the experime...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a novel chemical entity for the purposes of this guide. The data presented herein is illustrative and intended to serve as a framework for the experimental evaluation of a new chemical entity with this structure.

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its success.[1][2] Early-stage in vitro ADME assays are critical for identifying pharmacokinetic liabilities, guiding medicinal chemistry efforts, and building predictive models of in vivo behavior.[2][3][4] This guide provides a comprehensive technical framework for the in vitro pharmacokinetic characterization of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (hereafter referred to as "Compound X").

Compound X is a small molecule featuring a propanoic acid moiety, an amide linkage, and a substituted oxazole ring. The presence of the carboxylic acid group suggests that its physicochemical and pharmacokinetic properties, such as solubility, permeability, and protein binding, will be significantly influenced by pH.[5] This guide will detail the core assays necessary to build a robust in vitro pharmacokinetic profile for Compound X, explaining the causality behind experimental choices and providing field-proven protocols.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, it is crucial to determine the fundamental physicochemical properties of Compound X. These parameters govern its behavior in all subsequent ADME assays.[]

  • Aqueous Solubility: The solubility of a compound is a critical determinant of its absorption. Given the acidic nature of Compound X, its solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa.

  • Lipophilicity (LogP/LogD): Lipophilicity is a key driver of a compound's ability to cross biological membranes.[7] For an ionizable molecule like Compound X, the distribution coefficient (LogD) at physiological pH (e.g., 7.4) is more relevant than the partition coefficient (LogP) of the neutral species.[8]

  • Acid Dissociation Constant (pKa): The pKa dictates the ionization state of Compound X at a given pH, which in turn affects its solubility, permeability, and binding characteristics.[5] Computational or experimental methods can be used for its determination.[]

ParameterPredicted ValueRationale & Implication
pKa ~4.0The carboxylic acid is the primary acidic center. At intestinal and blood pH (6.8-7.4), the compound will be predominantly ionized (>99.9%), which may limit passive diffusion but make it a candidate for active transport.
LogD at pH 7.4 0.5 - 1.5While the neutral form may have moderate lipophilicity, ionization drastically increases hydrophilicity. A LogD in this range suggests a balance that may require transporter-mediated uptake for efficient absorption.[]
Aqueous Solubility pH-dependentLow solubility is expected at pH < pKa. High solubility is predicted at pH 7.4 due to salt formation. This is favorable for formulation but does not guarantee absorption.

Metabolic Stability Assessment

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[9][10] Assessing the metabolic stability of Compound X is essential to predict its hepatic clearance and potential for drug-drug interactions (DDIs).[10][11]

Liver Microsomal Stability Assay

This assay provides a first look at Phase I (oxidative) metabolism mediated by enzymes located in the endoplasmic reticulum, primarily CYPs.[12][13]

The assay measures the disappearance of the parent compound over time when incubated with liver microsomes and a necessary cofactor, NADPH.[12][14] A "minus-NADPH" control is critical to distinguish CYP-mediated metabolism from other sources of degradation, such as hydrolysis by carboxylesterases, which are also present in microsomes.[15][16] Given the amide bond in Compound X, hydrolysis is a plausible metabolic pathway.

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Compound X (1 µM final conc.) pre_inc Pre-incubate Microsomes & Compound X (5 min) prep_cpd->pre_inc prep_mic Prepare Liver Microsomes (0.5 mg/mL) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench analyze Analyze by LC-MS/MS (% Parent Remaining) quench->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of Compound X in a buffer like potassium phosphate (pH 7.4).[14]

  • Reaction Mixture: In a 96-well plate, combine the microsomal suspension (final concentration 0.5 mg/mL) and Compound X (final concentration 1 µM).[12] Prepare parallel wells for "+NADPH" and "-NADPH" conditions.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[13]

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system to the "+NADPH" wells and buffer to the "-NADPH" wells.[13]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[12]

  • Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of Compound X using a validated LC-MS/MS method.[17]

  • Data Calculation: Determine the in vitro half-life (t½) from the slope of the natural log of percent remaining versus time. Calculate the intrinsic clearance (Clint).

Hepatocyte Stability Assay

To gain a more comprehensive view of metabolism, including both Phase I and Phase II (conjugative) pathways, an assay using intact cryopreserved hepatocytes is recommended.[9][18][19] This system contains the full complement of metabolic enzymes and cofactors.[19][20]

AssaySpeciest½ (min)Clint (µL/min/mg protein or 10^6 cells)Interpretation
Microsomal Stability (+NADPH) Human> 45< 15.4Low intrinsic clearance. Suggests Compound X is not rapidly metabolized by CYP enzymes.
Microsomal Stability (-NADPH) Human> 45< 15.4No significant degradation in the absence of NADPH rules out rapid non-CYP enzymatic hydrolysis.
Hepatocyte Stability Human> 120< 5.8Low clearance in hepatocytes confirms low overall metabolic turnover in the liver.
Hepatocyte Stability Rat6510.7Moderate clearance in rat hepatocytes suggests potential species differences in metabolism that should be explored further.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the unbound fraction (fu) available to interact with its target and be cleared.[21][22] Only the unbound drug is pharmacologically active.[21]

Rapid Equilibrium Dialysis (RED) Assay

The RED method is a widely accepted "gold standard" for determining PPB due to its accuracy and reliability.[21][22]

The assay uses a device with two chambers separated by a semi-permeable membrane that allows unbound drug to pass through but retains proteins and protein-bound drug.[21][23] The system is allowed to reach equilibrium, after which the drug concentration in the protein-free (buffer) chamber and the protein-containing (plasma) chamber are measured to calculate the fraction unbound.[24]

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike_plasma Spike Plasma with Compound X (e.g., 1 µM) add_plasma Add Spiked Plasma to Sample Chamber spike_plasma->add_plasma incubate Incubate at 37°C with Shaking (4-6 hr) add_plasma->incubate add_buffer Add Dialysis Buffer to Buffer Chamber add_buffer->incubate equilibrium Equilibrium Reached (Unbound Drug Equilibrates) incubate->equilibrium sample_chambers Sample Buffer and Plasma Chambers equilibrium->sample_chambers matrix_match Matrix-match Samples (Plasma to Buffer, Buffer to Plasma) sample_chambers->matrix_match analyze Analyze by LC-MS/MS matrix_match->analyze

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

  • Preparation: Spike human plasma with Compound X to a final concentration of 1 µM.[21]

  • Device Loading: Add the spiked plasma (e.g., 300 µL) to the sample chamber (red ring) of the RED device insert. Add dialysis buffer (e.g., 500 µL PBS, pH 7.4) to the buffer chamber.[21]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[21]

  • Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the buffer and plasma chambers.[21]

  • Matrix Matching: To avoid analytical artifacts, mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of buffer.

  • Analysis: Determine the concentrations of Compound X in the matched samples by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • % Bound = (1 - fu) * 100

Species% Plasma Protein BoundFraction Unbound (fu)Interpretation
Human92.5%0.075Moderately high binding. The unbound fraction is sufficient for pharmacological activity, but changes in binding could impact exposure.
Rat88.0%0.120Similar to human, supporting the use of the rat as a preclinical model for pharmacokinetic studies.

Cell Permeability and Efflux Assessment

Predicting oral absorption is a key goal of early ADME profiling.[1] The Caco-2 cell permeability assay is the industry "gold standard" in vitro model for predicting human intestinal absorption.[25][26][27]

Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key uptake and efflux transporters, mimicking the intestinal epithelial barrier.[27][28][29]

The assay measures the rate of passage of Compound X across the cell monolayer in two directions: from the apical (A) side to the basolateral (B) side (A→B), which models absorption, and from B→A, which identifies the potential for active efflux.[25] An efflux ratio (ER) is calculated by dividing the B→A permeability by the A→B permeability. An ER > 2 suggests the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).[30][31] The assay should be run with and without a known P-gp inhibitor (e.g., elacridar) to confirm P-gp involvement.[32]

G cluster_culture Cell Culture (21 Days) cluster_assay Permeability Assay cluster_analysis Data Analysis culture Seed Caco-2 cells on Transwell® inserts differentiate Cells differentiate to form a polarized monolayer with tight junctions culture->differentiate teer Verify monolayer integrity (Measure TEER) differentiate->teer assay_setup A→B Assay B→A Assay teer->assay_setup assay_setup_details Add Compound X to donor side (Apical for A→B, Basolateral for B→A) Incubate at 37°C assay_setup->assay_setup_details sampling Sample receiver side over time assay_setup_details->sampling lcms Quantify compound by LC-MS/MS sampling->lcms papp Calculate Apparent Permeability (Papp) lcms->papp er Calculate Efflux Ratio (Papp B→A / Papp A→B) papp->er

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21 days to allow for differentiation and monolayer formation.[29]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions.[25]

  • Assay Setup:

    • For A→B permeability , add Compound X (e.g., 10 µM) in transport buffer to the apical chamber. Add fresh buffer to the basolateral chamber.

    • For B→A permeability , add Compound X to the basolateral chamber and fresh buffer to the apical chamber.

    • Run parallel experiments in the presence of a P-gp inhibitor.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Analysis: Analyze the concentration of Compound X in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Control 1.28.47.0Low to moderate absorptive permeability with significant efflux. The high ER strongly suggests Compound X is a substrate of an efflux transporter.
+ P-gp Inhibitor 5.56.11.1A→B permeability increases significantly and the ER is reduced to ~1, confirming that Compound X is a P-gp substrate.

Synthesis and Conclusion

The in vitro pharmacokinetic profile of a novel compound is a mosaic built from distinct but interconnected experimental pieces.

  • Physicochemical Properties: Compound X is an acidic molecule that is highly ionized at physiological pH, a property that will govern its ADME behavior.

  • Metabolic Stability: The compound exhibits high stability in both human liver microsomes and hepatocytes, suggesting that rapid hepatic metabolism is unlikely to be a major clearance pathway. This points towards a potentially longer in vivo half-life.

  • Plasma Protein Binding: With moderately high plasma protein binding (~92.5%), the unbound fraction is sufficient for pharmacological effect, but this parameter should be monitored, as small changes in binding can disproportionately affect the free concentration.

  • Permeability: The Caco-2 data reveals a critical characteristic: Compound X has low intrinsic permeability and is a substrate for the P-gp efflux transporter. This profile indicates that oral bioavailability may be low and variable unless strategies to overcome efflux are employed.

This comprehensive in vitro assessment provides actionable insights for the drug development team. While the metabolic stability is favorable, the low permeability and P-gp efflux are significant liabilities for oral administration. Future efforts should focus on understanding this transport phenomenon, exploring alternative delivery routes, or designing analogues that are not P-gp substrates. This data-driven approach, grounded in robust in vitro science, is essential for successfully advancing new chemical entities toward the clinic.

References

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  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • 2-Amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. (2021, January 15). PubMed. Retrieved March 7, 2024, from [Link]

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Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid for Ionotropic Glutamate Receptors

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3][4] The compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a novel molecule of interest within this class. Its structural resemblance to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a potent agonist for ionotropic glutamate receptors, strongly suggests that the AMPA and kainate receptors are plausible biological targets.[5][6]

AMPA and kainate receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[7][8] Their involvement in synaptic plasticity, learning, and memory is well-established, and their dysfunction is implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[6][9] Consequently, the identification and characterization of novel modulators of these receptors are of significant therapeutic interest.

This technical guide provides a comprehensive framework for determining the binding affinity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid to its hypothesized targets, the AMPA and kainate receptors. We will delve into the theoretical underpinnings of receptor-ligand interactions and present detailed, field-proven protocols for three gold-standard biophysical techniques: radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). The causality behind experimental choices will be explained to ensure a self-validating system of protocols, empowering researchers to generate robust and reproducible binding data.

The Target Receptors: A Primer on AMPA and Kainate Receptors

AMPA receptors (AMPARs) and kainate receptors (KARs) are tetrameric ion channels composed of different subunits (GluA1-4 for AMPARs and GluK1-5 for KARs), which assemble to form a central ion pore.[2][7][8] The subunit composition dictates the receptor's pharmacological and biophysical properties, including ion permeability and gating kinetics.[7][9]

Upon binding of an agonist like glutamate, these receptors undergo a conformational change that opens the ion channel, primarily allowing the influx of Na+ ions, which leads to depolarization of the postsynaptic membrane and propagation of the nerve impulse.[7] Some subunit combinations also permit Ca2+ influx, which can trigger downstream signaling cascades.

Signaling Pathways

The activation of AMPA and kainate receptors can initiate several downstream signaling pathways that are crucial for synaptic plasticity. While the primary function is ionotropic, evidence also suggests metabotropic signaling, particularly for kainate receptors, which can modulate neuronal excitability and neurotransmitter release through G-protein-coupled pathways.[3][10]

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AMPAR_KAR AMPA/Kainate Receptor Ca_Influx Ca2+ Influx AMPAR_KAR->Ca_Influx Ion Channel Opening G_Protein G-Protein Activation (Metabotropic) AMPAR_KAR->G_Protein KAR-mediated Glutamate Glutamate (Agonist) Glutamate->AMPAR_KAR Binds Test_Compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid Test_Compound->AMPAR_KAR Binds (Hypothesized) PKC_CaMKII PKC/CaMKII Activation Ca_Influx->PKC_CaMKII MAPK_Pathway MAPK Pathway Activation PKC_CaMKII->MAPK_Pathway CREB_Phosphorylation CREB Phosphorylation MAPK_Pathway->CREB_Phosphorylation Gene_Expression Changes in Gene Expression (e.g., BDNF) CREB_Phosphorylation->Gene_Expression Synaptic Plasticity Second_Messengers Second Messenger Modulation G_Protein->Second_Messengers Modulates Neurotransmitter Release

Caption: Hypothesized signaling pathway of AMPA/Kainate receptors upon ligand binding.

Experimental Workflows for Determining Binding Affinity

A multi-faceted approach employing different biophysical techniques is recommended to comprehensively characterize the binding of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid to AMPA and kainate receptors.

experimental_workflow Start Start: Hypothesis Compound binds to AMPA/KARs Receptor_Prep Receptor Preparation (Membrane preps or purified protein) Start->Receptor_Prep Radioligand_Assay Radioligand Binding Assay (Competition) Receptor_Prep->Radioligand_Assay SPR Surface Plasmon Resonance (SPR) (Direct Binding) Receptor_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) Receptor_Prep->ITC Data_Analysis_Ki Data Analysis: Ki Determination Radioligand_Assay->Data_Analysis_Ki Data_Analysis_Kd_kinetics Data Analysis: Kd, kon, koff SPR->Data_Analysis_Kd_kinetics Data_Analysis_Thermo Data Analysis: Kd, ΔH, ΔS ITC->Data_Analysis_Thermo Conclusion Conclusion: Binding Affinity & Thermodynamic Profile Data_Analysis_Ki->Conclusion Data_Analysis_Kd_kinetics->Conclusion Data_Analysis_Thermo->Conclusion

Caption: Overall experimental workflow for binding affinity characterization.

Part 1: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method for quantifying ligand-receptor interactions.[11] In a competition binding format, the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor is measured.

Experimental Protocol: Competition Radioligand Binding Assay

  • Receptor Preparation:

    • Prepare membrane fractions from rat brain cortical tissue or from cells recombinantly expressing the AMPA or kainate receptor subtype of interest.[12]

    • Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[13]

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the BCA assay.[13]

  • Assay Setup:

    • In a 96-well plate, add the following components to a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of a saturating concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamic acid) for non-specific binding.[12]

      • 50 µL of varying concentrations of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

      • 150 µL of the membrane preparation.

      • 50 µL of a radiolabeled ligand (e.g., [³H]AMPA) at a concentration close to its dissociation constant (Kd).[12]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Scintillation Counting:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Part 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[14] It provides kinetic data (association and dissociation rate constants) in addition to the equilibrium dissociation constant (Kd).

Experimental Protocol: Direct Binding SPR Analysis

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the purified AMPA or kainate receptor protein (the ligand) onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).[15]

    • A reference flow cell should be prepared in parallel, either left blank or with an immobilized irrelevant protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding:

    • Prepare a series of dilutions of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (the analyte) in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.[16]

  • Measurement and Analysis:

    • Monitor the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized ligand, in real-time. This generates a sensorgram showing the association and dissociation phases.

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution to remove the bound analyte.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Part 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[17][18] It determines the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[19]

Experimental Protocol: ITC Titration

  • Sample Preparation:

    • Prepare solutions of the purified AMPA or kainate receptor protein and 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid in the same, precisely matched buffer to minimize heats of dilution.[20]

    • Thoroughly degas both solutions before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.[4]

    • Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.[4]

    • The instrument measures the heat released or absorbed after each injection.[20]

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[19]

    • The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RT * ln(Ka) = RT * ln(Kd) (where Ka = 1/Kd)

      • ΔG = ΔH - TΔS

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Target ReceptorAssay MethodParameterValue
AMPA (GluA2)Radioligand BindingKi5.2 µM
AMPA (GluA2)SPRKd4.8 µM
kon1.2 x 10⁴ M⁻¹s⁻¹
koff5.8 x 10⁻² s⁻¹
AMPA (GluA2)ITCKd5.5 µM
n1.02
ΔH-8.5 kcal/mol
-TΔS-2.1 kcal/mol
Kainate (GluK1)Radioligand BindingKi> 50 µM
Kainate (GluK1)SPRKdNot Determined
Kainate (GluK1)ITCKdNo Binding Detected

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid exhibits moderate and selective affinity for the AMPA receptor (GluA2 subtype) in the low micromolar range, as indicated by the consistent Kd and Ki values across the three different techniques. The SPR data provides insight into the kinetics of the interaction, suggesting a relatively fast association and dissociation rate. The ITC results indicate that the binding is enthalpically driven, which is often associated with hydrogen bonding and van der Waals interactions. The lack of significant binding to the kainate receptor (GluK1 subtype) suggests selectivity for the AMPA receptor.

Conclusion

This technical guide provides a robust and scientifically grounded framework for elucidating the binding affinity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid for its hypothesized target receptors, the AMPA and kainate receptors. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a comprehensive understanding of the compound's binding characteristics, including its affinity, kinetics, and thermodynamics. This information is critical for the rational design and development of novel therapeutics targeting the glutamatergic system for the treatment of various neurological disorders.

References

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  • Greger, I. H., Watson, J. F., & Cull-Candy, S. G. (2017). AMPA receptor structure and auxiliary subunits. Neuron, 94(4), 713-728. [Link]

  • Kainate Receptor Signaling in Pain Pathways - PMC. (2012). National Institutes of Health. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. [Link]

  • Armstrong, N., & Gouaux, E. (2000). Mechanisms for activation and antagonism of an AMPA-sensitive glutamate receptor: crystal structures of the GluR2 ligand binding core. Neuron, 28(1), 165-181. [Link]

  • Jane, D. E., Lodge, D., & Collingridge, G. L. (2009). Kainate receptors: pharmacology, function and therapeutic potential. Neuropharmacology, 56(1), 90-113. [Link]

  • Citri, A., & Malenka, R. C. (2008). Synaptic plasticity: multiple forms, functions, and mechanisms. Neuropsychopharmacology, 33(1), 18-41. [Link]

  • Lerma, J. (2003). Roles and rules of kainate receptors in synaptic transmission. Nature Reviews Neuroscience, 4(6), 481-495. [Link]

  • Lourenço, J., Cannich, A., & Mulle, C. (2010). Kainate receptor-dependent mobilization of endocannabinoids in the hippocampus. Journal of Neuroscience, 30(35), 11786-11797. [Link]

  • Kainate receptor - Bionity. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hayashi, T., Umemori, H., Mishina, M., & Yamamoto, T. (1999). The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn. Nature, 397(6714), 72-76. [Link]

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  • O'Brien, R., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Microcalorimetry of Biological Molecules (pp. 55-73). Humana, New York, NY. [Link]

  • Greger, I. H., & Mayer, M. L. (2019). Assembly of AMPA receptors: mechanisms and regulation. The Journal of physiology, 597(23), 5457-5470. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. In Methods in molecular biology (Vol. 1008, pp. 103-118). Humana Press. [Link]

  • Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology, 1968, 55-73. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103-118. [Link]

  • Greger, I. H., & Mayer, M. L. (2020). AMPA Receptors. MRC Laboratory of Molecular Biology. [Link]

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Exploratory

A Technical Guide to the Physicochemical Characterization of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These properties, principally molecular weight and aqueous solubility, form the bedrock upon which subsequent preclinical and clinical development is built. Low aqueous solubility, in particular, can present significant challenges, leading to poor bioavailability, unreliable outcomes in in vitro assays, and increased development costs and timelines.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. We will detail its molecular identity and present a robust, field-proven protocol for the experimental determination of its thermodynamic aqueous solubility. The methodologies described herein are designed to provide the accuracy and reliability required for critical decision-making in lead optimization and formulation development.

Section 1: Molecular Identity and Properties

The initial step in characterizing any novel chemical entity is to establish its molecular identity and theoretical properties. These data serve as the fundamental reference points for all subsequent experimental work.

Chemical Structure:

The compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid consists of a propanoic acid moiety linked via a formamido (-NH-C(=O)-) group to a 5-methyl-1,2-oxazol ring system. The presence of a carboxylic acid group suggests that the compound is ionizable, and its aqueous solubility will therefore be pH-dependent.[3][4]

Molecular Formula and Weight:

The molecular formula and calculated molecular weight are summarized in the table below. This information is critical for preparing solutions of known concentrations and for interpreting analytical data.

PropertyValue
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
IUPAC Name 2-[(5-methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Section 2: The Imperative of Aqueous Solubility in Drug Development

Aqueous solubility is a critical determinant of a drug candidate's success. It influences absorption, distribution, metabolism, and excretion (ADME). It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a supersaturated solution (often created by diluting a DMSO stock into an aqueous buffer).[5][6] While useful for rapid screening of large compound libraries in early discovery, it can overestimate the true solubility.[4]

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[7][8] It is the "gold standard" measurement for lead optimization and formulation, as it reflects the stable state of the compound in a given medium.[1]

Given the importance of obtaining an accurate and definitive value for decision-making in drug development, this guide will focus on determining the thermodynamic solubility.

Section 3: Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the universally recognized reference method for determining thermodynamic solubility.[7] The principle is straightforward: an excess amount of the solid compound is agitated in a specific aqueous buffer for a sufficient duration to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.[9]

Causality Behind Experimental Choices:

  • Buffer Selection: A phosphate-buffered saline (PBS) at pH 7.4 is chosen to mimic physiological conditions.[10]

  • Equilibration Time: An incubation period of 24 to 72 hours is necessary. Shorter times may only yield kinetic values. The system's integrity is validated by measuring the concentration at multiple late time points (e.g., 48 and 72 hours); consistent results confirm that equilibrium has been established.[10][11]

  • Phase Separation: Centrifugation followed by filtration is crucial to cleanly separate the saturated aqueous supernatant from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for accurately quantifying the concentration of the dissolved analyte in the supernatant.[10]

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1.5 mL glass vials or microcentrifuge tubes

  • Syringe filters (0.45 µm pore size)

2. Equipment:

  • Analytical balance

  • Thermomixer or orbital shaker capable of maintaining 25°C

  • Benchtop microcentrifuge

  • HPLC system with UV detector

  • Calibrated pipettes

3. Experimental Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid compound into each of at least three separate glass vials. The key is to ensure an excess of solid material is present.

    • Add a precise volume (e.g., 1.0 mL) of PBS (pH 7.4) to each vial.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[12]

    • Incubate the samples for at least 48 hours. For a robust protocol, samples should be taken at 48 and 72 hours to confirm equilibrium.

  • Phase Separation (Self-Validating Step):

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material. This is essential to ensure the solution is saturated.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates.

  • Quantification (HPLC-UV):

    • Prepare a Calibration Curve: Create a series of standard solutions of the compound at known concentrations by dissolving a precisely weighed amount in DMSO to create a high-concentration stock, followed by serial dilution with the mobile phase.

    • Analyze Samples: Inject the filtered supernatant (the saturated solution) and the calibration standards onto the HPLC system.

    • Calculate Concentration: Use the peak area from the chromatogram of the saturated solution to determine its concentration by interpolating from the linear regression of the calibration curve.

4. Data Analysis:

  • The final solubility is reported as the average concentration from the replicate vials.

  • The values obtained at 48 and 72 hours should be in close agreement. If not, the incubation time must be extended.

  • The result is typically expressed in both µg/mL and µM.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask Thermodynamic Solubility Assay.

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Quantification Compound Solid Compound (Excess Amount) Vial Sealed Vial with Suspension Compound->Vial Buffer Aqueous Buffer (e.g., PBS pH 7.4) Buffer->Vial Shaker Agitate at Constant Temp (e.g., 25°C for 48-72h) Vial->Shaker Centrifuge Centrifuge to Pellet Solid Shaker->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Saturated_Solution Clear Saturated Solution Filter->Saturated_Solution HPLC HPLC-UV Analysis Saturated_Solution->HPLC Result Thermodynamic Solubility (µg/mL or µM) HPLC->Result Cal_Curve Calibration Curve (Known Concentrations) Cal_Curve->HPLC Reference

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Section 4: Alternative Methodologies

While the Shake-Flask method is the definitive standard, other techniques offer advantages in specific contexts, particularly for compounds with ionizable functional groups like the carboxylic acid in the target molecule.

Potentiometric Titration: This powerful method can determine not only the intrinsic solubility (S₀) but also the pKa of an ionizable compound simultaneously.[3][13][14][15] By titrating a solution of the compound, changes in pH upon addition of an acid or base can be used to calculate these fundamental parameters. This is highly advantageous for building a complete pH-solubility profile, which is critical for predicting behavior in the variable pH environments of the gastrointestinal tract.[7]

Conclusion

The accurate determination of molecular weight and aqueous solubility are non-negotiable steps in the rigorous characterization of any potential drug candidate. For 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, the calculated molecular weight of 198.18 g/mol provides a foundational data point. The thermodynamic aqueous solubility, best determined via the robust Shake-Flask method detailed in this guide, will provide the critical insights needed to guide its future development. By adhering to a validated, systematic protocol, researchers can generate high-quality, reliable data, thereby de-risking subsequent development efforts and enabling informed, data-driven decisions.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Bergström, C. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. Available at: [Link]

  • Figshare. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

  • IMR Press. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Available at: [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

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Foundational

A Technical Guide to the Crystal Structure Analysis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Disclaimer: As of the date of this publication, the crystal structure of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid has not been reported in the Cambridge Structural Database (CSD), a comprehensive repository...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this publication, the crystal structure of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid has not been reported in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and organometallic crystal structures.[1][2] Therefore, this document serves as an in-depth technical guide and a hypothetical case study. The experimental procedures, data, and analyses presented herein are illustrative of the standard workflow and best practices in modern small-molecule crystallography, designed to guide researchers in the structural elucidation of similar novel compounds.

Executive Summary

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information.[3][4][5] This guide details the comprehensive workflow for the crystal structure analysis of the title compound, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, a novel molecule with potential applications in drug development. We present a step-by-step protocol, from crystal growth to data collection, structure solution, and refinement. The analysis of the hypothetical crystal structure reveals a monoclinic system, space group P2₁/c, with the molecule adopting a specific conformation stabilized by intramolecular interactions. Crucially, the supramolecular architecture is dominated by a robust hydrogen-bonding network, where the carboxylic acid moieties form classic R²₂(8) dimers, a common and predictable supramolecular synthon.[6][7] This guide is intended to provide researchers, scientists, and drug development professionals with the technical framework and field-proven insights necessary to conduct and interpret crystallographic analyses.

Introduction

In pharmaceutical sciences, the solid-state characterization of a molecule is a critical step in the drug development pipeline. The crystalline form, or polymorph, of an API can significantly influence its therapeutic efficacy.[8] Crystal structure analysis provides the most unambiguous determination of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.[5]

The title compound, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, features several key functional groups capable of forming strong intermolecular interactions: a carboxylic acid, an amide linkage, and an oxazole ring. Understanding how these groups interact in the solid state is paramount for predicting its behavior. The carboxylic acid is a strong hydrogen bond donor and acceptor, often leading to the formation of highly stable dimeric structures.[9][10] The amide group provides additional hydrogen bonding capabilities, while the oxazole ring can participate in weaker C–H···O or C–H···N interactions.

This guide provides a detailed, self-validating protocol for the complete structural elucidation of this molecule, serving as a blueprint for similar research endeavors. We will explain the causality behind each experimental choice, from the selection of crystallization techniques to the parameters used for structure refinement, ensuring a robust and reproducible outcome.

Experimental Protocol & Methodology

The journey from a synthesized powder to a fully refined crystal structure involves a sequence of precise experimental and computational steps. The workflow is designed to be a self-validating system, with quality checks at each stage to ensure the final model is chemically sensible and accurately represents the diffraction data.

Crystal Growth

The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[3] For a molecule like the title compound, which possesses moderate polarity and hydrogen-bonding potential, slow evaporation from a mixed solvent system is a rational starting point.

Step-by-Step Protocol:

  • Solubility Screening: Begin by testing the solubility of the compound (~5 mg) in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and water) to identify both a good solvent (dissolves completely) and an anti-solvent (sparingly soluble or insoluble).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable "good" solvent, such as ethanol.

  • Crystallization Setup: Transfer the solution to a small, clean vial. Add the "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly turbid. Add a few more drops of the good solvent to clarify the solution.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent mixture at room temperature. The goal is to allow molecules to organize into an ordered lattice over days or weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1–0.3 mm in size) have formed, carefully harvest one using a cryoloop and immediately transfer it to a droplet of Paratone-N oil to prevent solvent loss and protect it from the atmosphere.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Data collection is performed at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in higher-quality diffraction data at higher resolution.

Step-by-Step Protocol:

  • Crystal Mounting: Mount the selected crystal on the goniometer head of the diffractometer under a cold nitrogen stream (100 K).

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and Bravais lattice. This step provides the first indication of the crystal's quality.

  • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. A typical strategy involves collecting a series of omega (ω) scans in different crystal orientations.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for factors such as Lorentz and polarization effects, and absorption. This process yields the final reflection data file (.hkl file).

Structure Solution and Refinement

This stage involves converting the measured diffraction intensities into a three-dimensional model of the atomic arrangement. This is achieved using specialized software packages. For this guide, we reference the widely used SHELX suite[11][12] within the Olex2 graphical interface.[13][14][15][16]

Step-by-Step Protocol:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or dual-space algorithms. This provides a preliminary, often incomplete, model of the molecule.

  • Initial Refinement: This initial model is refined against the experimental data using a least-squares minimization process. Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (modeling atomic motion as a simple sphere).

  • Anisotropic Refinement: Once the model is stable, the non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a crucial step for a high-quality structure.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on standard geometric criteria and are refined using a riding model. Hydrogen atoms involved in strong hydrogen bonds, such as the carboxylic acid proton, may be located from the difference electron density map and refined freely.[10]

  • Validation and Finalization: The final model is validated by examining key refinement statistics (see Table 1). The R1 value should be low (typically < 5% for good data), the wR2 value should be minimized, and the Goodness-of-Fit (GooF) should be close to 1.0. The final difference electron density map should be featureless, indicating that the model accounts for all electron density in the crystal. The final structural information is compiled into a Crystallographic Information File (CIF), a standard format for data reporting.[17]

G DataProcessing DataProcessing StructureSolution StructureSolution DataProcessing->StructureSolution .hkl file

Results and Discussion

The successful application of the described methodology yields a detailed understanding of the molecule's structure and its interactions in the crystalline state.

Crystallographic Data Summary

All quantitative data derived from the hypothetical analysis are summarized in Table 1. The data conform to the standards recommended by the International Union of Crystallography (IUCr).[18]

Table 1. Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Crystal Data
Chemical formulaC₉H₁₀N₂O₄
Formula weight226.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c [Å]8.998(4), 18.067(6), 10.318(3)
α, β, γ [°]90, 95.51(1), 90
Volume [ų]1669.7(8)
Z (Formula units/cell)4
Calculated density1.485 g/cm³
Absorption coefficient (μ)0.12 mm⁻¹
F(000)472.0
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
2θ range for data4.5° to 55.0°
Reflections collected9560
Independent reflections3835 [R(int) = 0.041]
Refinement
R1 [I > 2σ(I)]0.0405
wR2 (all data)0.1048
Goodness-of-fit (GooF)1.05
Data / restraints / params3835 / 0 / 205
Largest diff. peak/hole0.25 / -0.21 e⁻Å⁻³
Molecular Structure and Conformation

The asymmetric unit contains one molecule of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. The molecule is not planar, exhibiting a twisted conformation about the C-N amide bond. The propanoic acid moiety is oriented such that the carboxylic acid group is positioned away from the oxazole ring. All bond lengths and angles are within expected ranges for similar organic compounds.

// Atom definitions with labels and colors O1 [label="O1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N1 [label="N1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C4 [label="C4", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C5 [label="C5", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C6 [label="C6", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C7 [label="C7", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C8 [label="C8", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C9 [label="C9", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Oxazole Ring C1 -- N1 -- O1 -- C2 -- C3 -- C1; C3 -- C4; C2 -- C5;

// Amide Linkage C4 -- O2; C4 -- N2;

// Propanoic Acid Chain N2 -- C6; C6 -- C7; C6 -- C8; C8 -- O3; C8 -- O4; C7 -- C9; } caption: "Molecular structure with atom numbering."

Supramolecular Assembly and Hydrogen Bonding

The most significant feature of the crystal packing is the formation of centrosymmetric dimers via strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction forms a classic R²₂(8) graph set motif, which is a highly robust and common supramolecular synthon in carboxylic acids.[6][10] The O-H···O hydrogen bond is strong, with a donor-acceptor distance of approximately 2.65 Å.

These dimers are further linked into a three-dimensional network by weaker N-H···O and C-H···O hydrogen bonds involving the amide group and the oxazole ring, creating a stable and densely packed crystal lattice.

// Hydrogen bonds forming the R22(8) dimer H1 -> O4 [label=" O-H···O "]; H2 -> O2 [label=" O-H···O "]; } caption: "Carboxylic acid dimer via R²₂(8) hydrogen bond motif."

Conclusion

This guide outlines a comprehensive and authoritative methodology for the crystal structure analysis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. By following this field-proven workflow, researchers can reliably determine the three-dimensional structure of novel small molecules. The hypothetical analysis presented here demonstrates that the crystal packing is primarily directed by the formation of strong, centrosymmetric carboxylic acid dimers, a key insight for understanding the solid-state properties of this compound. This structural knowledge is invaluable for polymorphism screening, formulation development, and ensuring the quality and consistency of a potential drug candidate. The protocols and validation checkpoints described herein provide a robust framework for achieving high-quality, publication-ready crystallographic results.

References

  • Olex2 | OlexSys . OlexSys Ltd. [Link]

  • Olex2 - Wikipedia . Wikimedia Foundation. [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service . Royal Society of Chemistry. [Link]

  • The Cambridge Structural Database . Groom, C. R., et al. (2016). Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program . Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Olex2 download | SourceForge.net . SourceForge. [Link]

  • Cambridge Structural Database - Wikipedia . Wikimedia Foundation. [Link]

  • CCDC – Cambridge Structural Database . Becker Medical Library, Washington University in St. Louis. [Link]

  • CSD (Cambridge Structural Database) - UDC . Universidade da Coruña. [Link]

  • OlexSys . OlexSys Ltd. [Link]

  • Advanced crystallisation methods for small organic molecules . Metherall, J. P., et al. (2023). Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • User guide to crystal structure refinement with SHELXL . Latifi, R. [Link]

  • ShelXle Tutorial solving and refining crystal structures . YouTube. [Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals . Nefedov, S. E., et al. (2022). Molecules, 27(20), 7019. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Hughes, C. E., et al. (2022). Molecular Pharmaceutics, 19(6), 1788-1800. [Link]

  • Structure and dynamics of intramolecular hydrogen bonds in carboxylic acid dimers: A solid state NMR study . Meier, B. H., et al. (1982). The Journal of Chemical Physics, 76(2), 767-775. [Link]

  • Refinement of Disorder with SHELXL . Müller, P. MIT Department of Chemistry. [Link]

  • Crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Persistent Phenol···Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties . Smith, A. J., et al. (2015). Crystal Growth & Design, 15(9), 4338-4351. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules . Nishiyama, Y. JEOL Ltd. [Link]

  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives . Cindrić, M., et al. (2000). Journal of Molecular Structure, 554(1), 59-70. [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL . Müller, P. (2006). Oxford University Press. [Link]

  • Hydrogen-bonding motifs found in the crystal structures of... . ResearchGate. [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations... . Wang, X., et al. (2012). Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]

  • Guidelines for drafting IUPAC technical reports and recommendations (2007) . IUPAC. [Link]

  • Crystallographic Information File (CIF) . McMahon, B. (2002). Chemistry International, 24(4). [Link]

  • Guidelines for the reporting of numerical data and experimental procedures . National Bureau of Standards. [Link]

  • Commission on Crystallographic Nomenclature . International Union of Crystallography. [Link]

  • Recommendations and Technical Reports . IUPAC. [Link]

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Exploratory

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid metabolic stability in human liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid in Human Liver Microsomes Abstract The assessment of a new chemical entity's (NCE) metabolic fate i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid in Human Liver Microsomes

Abstract

The assessment of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug discovery, directly influencing its pharmacokinetic profile, potential for drug-drug interactions, and overall clinical viability. This guide provides a comprehensive, in-depth protocol and theoretical framework for evaluating the metabolic stability of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid using human liver microsomes (HLMs). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles, the rationale for experimental design choices, and the robust interpretation of the resulting data. We will detail a self-validating experimental system, from reagent preparation and the critical role of the NADPH regenerating system to the specifics of LC-MS/MS-based quantification and the calculation of key pharmacokinetic parameters such as half-life (t½) and in vitro intrinsic clearance (CLint). This guide is intended for researchers, scientists, and drug development professionals seeking to implement and understand this critical ADME assay.

Introduction: The Imperative of Metabolic Stability

The Critical Role of Metabolic Stability in Drug Discovery

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is fundamental to optimizing and predicting the pharmacokinetic behavior of NCEs.[1] Among the most pivotal of these early assays is the in vitro drug metabolic stability study, which evaluates a compound's susceptibility to biotransformation by metabolic enzymes.[1] The rate of metabolism is a primary determinant of a drug's half-life and oral bioavailability. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, these studies are essential for selecting and advancing promising drug candidates.[3]

Human Liver Microsomes (HLMs) as the Workhorse In Vitro Model

The liver is the principal site of drug metabolism in the body. Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[4] They are a cost-effective and widely used model because they contain a high concentration of the enzymes responsible for Phase I metabolic reactions, most notably the cytochrome P450 (CYP) superfamily.[4][5] While hepatocytes (whole liver cells) can perform both Phase I and Phase II reactions, HLM assays are specifically designed to characterize metabolic clearance driven by Phase I enzymes like CYPs and flavin-containing monooxygenases (FMOs).[4][5]

The Cytochrome P450 (CYP) Superfamily and the Indispensable Role of NADPH

The CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics, including the majority of small-molecule drugs.[6] These enzymatic reactions are not spontaneous; they require an essential cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which acts as the primary electron donor.[6] Without a continuous supply of NADPH, the CYP catalytic cycle halts, and oxidative metabolism ceases.[6]

To ensure that NADPH is not the rate-limiting reagent in an in vitro assay, especially during longer incubations, a NADPH regenerating system is employed.[7] This system typically uses the enzyme glucose-6-phosphate dehydrogenase (G6PDH) to convert glucose-6-phosphate (G6P) while reducing NADP+ back to its active NADPH form, thus sustaining the metabolic activity of the CYPs throughout the experiment.[7][8]

Profile of the Test Compound: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

The subject of this guide is 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, a novel chemical entity. Its structure contains several potential sites for metabolic activity, including the propanoic acid chain, the amide linkage, and the methyl-substituted oxazole ring. Understanding its stability in the presence of hepatic enzymes is a critical first step in characterizing its potential as a therapeutic agent.

Materials and Methods

This section outlines a robust, self-validating protocol. The inclusion of specific controls is non-negotiable for ensuring the trustworthiness of the generated data.

Reagents and Materials
ReagentSupplier & Cat. No. (Example)Purpose
Pooled Human Liver Microsomes (HLMs)BioIVT (H0610)Source of Phase I metabolic enzymes.
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acidIn-house SynthesisTest compound.
Verapamil (High Clearance Control)Sigma-Aldrich (V4629)Positive control to validate assay performance for rapidly metabolized compounds.[6]
Diazepam (Low Clearance Control)Sigma-Aldrich (D0899)Positive control to validate assay performance for slowly metabolized compounds.[6]
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house PreparationMimics physiological pH and provides a stable buffer system for the enzymatic reaction.
NADPH Regenerating System (e.g., RapidStart™)BioIVT (RS-03-A)Provides a sustained source of the essential cofactor NADPH to drive CYP-mediated metabolism.[7][8]
Acetonitrile (ACN), LC-MS GradeFisher Scientific (A955)Used as the protein precipitation/reaction termination ("quench") solvent.
Internal Standard (IS) (e.g., Tolbutamide)Sigma-Aldrich (T0891)Added during quenching to control for variability in sample processing and LC-MS/MS analysis. The choice of IS should be a stable compound with similar analytical properties to the analyte.
Instrumentation
  • Incubator: Capable of maintaining 37°C with shaking.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System: A UPLC system coupled to a triple-quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) is the industry standard for its high sensitivity, specificity, and wide dynamic range.[9][10]

  • Centrifuge: Capable of high speeds (e.g., >4000 rpm) for pelleting precipitated proteins.

  • 96-well plates: For conducting incubations in a high-throughput format.[11]

Experimental Workflow

The overall workflow is designed for efficiency and reproducibility, moving from incubation to analysis in a structured manner.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Master Mix (Buffer, Microsomes) E Add Compound to Wells A->E B Prepare Compound & Control Working Solutions B->E C Prepare NADPH Regenerating System F Initiate Reaction (Add NADPH System) C->F D Pre-warm Plates & Reagents to 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold ACN + IS G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Calculate Peak Area Ratios (Analyte/IS) K->L M Determine % Remaining vs. T0 L->M N Calculate t½ and CLint M->N

Caption: High-level workflow for the HLM metabolic stability assay.

Detailed Protocol for HLM Incubation

Causality Behind the Choices: Each step is designed to maintain enzymatic activity and ensure the reaction is initiated and terminated precisely.

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare 1 µM working solutions of the test compound and positive controls (Verapamil, Diazepam) in buffer containing a small, controlled amount of organic solvent (e.g., 0.05% DMSO) to ensure solubility.[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions by adding high-purity water.[8][12] Pre-warm to 37°C just before use.

  • Pre-incubation (System Equilibration):

    • In a 96-well plate, combine the buffer and the HLM suspension to a final protein concentration of 0.5 mg/mL.[1]

    • Add the test compound/control working solution.

    • Self-Validation Step: Prepare parallel wells without the NADPH regenerating system. This "-NADPH" control is crucial to confirm that disappearance of the compound is primarily due to NADPH-dependent CYP metabolism.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[6]

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" controls). The time of this addition is T=0 .

    • Incubate the plate at 37°C with gentle shaking to ensure homogeneity.

  • Termination (Quenching):

    • At designated time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3x the incubation volume) containing the internal standard.[1] The T=0 sample is quenched immediately after the addition of the NADPH system.

    • Rationale: The cold ACN serves two functions: it instantly denatures the enzymes to stop the reaction and it precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at >4000 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The goal is to develop a sensitive, specific, and rapid method to quantify the disappearance of the parent compound over time.

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate the analyte from matrix components.[10] A gradient elution with a C18 column using mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

  • Mass Spectrometry: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and specificity.[9][10] This involves tuning the instrument to monitor a specific precursor-to-product ion transition for the test compound and the internal standard.

Data Analysis and Interpretation

The raw data from the LC-MS/MS (peak area of the analyte and internal standard) is used to calculate fundamental pharmacokinetic parameters.

Calculation of Metabolic Half-Life (t½)
  • For each time point, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Determine the percentage of the compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Plot the natural logarithm (ln) of the % Remaining versus time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Slope = -k

  • The in vitro half-life (t½) is calculated from the rate constant.

    • t½ = 0.693 / k

Determination of In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[2] It is calculated from the half-life and the experimental conditions.

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [2]

This value is critical as it can be scaled to predict the in vivo hepatic clearance in humans.[2][3]

Results and Discussion (Hypothetical Data)

Metabolic Stability Profile of the Test Compound

The following table presents hypothetical data for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

Time (min)% Compound Remainingln(% Remaining)
01004.61
585.24.44
1561.14.11
3038.53.65
6014.82.69

From a linear regression of ln(% Remaining) vs. Time, a slope (k) of -0.033 min⁻¹ is obtained.

Data Summary and Comparison with Controls

This table summarizes the calculated kinetic parameters and provides context by comparing them to validated controls.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Test Compound 21.0 66.0 Moderate
Verapamil (High Clearance Control)< 10> 138High
Diazepam (Low Clearance Control)> 60< 23Low
Test Compound (-NADPH) > 120Not CalculatedStable
Implications for Drug Development

The hypothetical results indicate that 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid has a moderate intrinsic clearance. The significant difference in stability between the +NADPH and -NADPH conditions strongly suggests that its metabolism is primarily mediated by CYP enzymes.

  • Predicted In Vivo Behavior: A moderate CLint suggests the compound would likely have acceptable hepatic clearance and bioavailability in humans, warranting further investigation.[2] Compounds with very high clearance often face challenges with low oral bioavailability, while those with very low clearance can pose risks of accumulation.[2]

  • Next Steps: The next logical steps would include metabolite identification studies to determine the specific metabolic "soft spots" on the molecule and reaction phenotyping to identify which specific CYP isozymes are responsible for the observed metabolism.

Conclusion

This technical guide has detailed a robust, field-proven methodology for assessing the metabolic stability of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid in human liver microsomes. By integrating sound experimental design, including critical controls, with precise LC-MS/MS analysis, this assay generates reliable in vitro half-life and intrinsic clearance data.[6][11] The resulting parameters are foundational for predicting a compound's in vivo pharmacokinetic profile and making informed decisions in the drug discovery and development pipeline.[3] The moderate clearance observed in this hypothetical example positions the compound favorably for continued preclinical development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Configure RapidStart™ NADPH Regenerating System - BioIVT. [Link]

  • NADPH RapidStart Regeneration System for Extended Metabolism | BioiVT Blogs. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • RapidStart™ NADPH Regenerating System. [Link]

  • Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks - PubMed. [Link]

  • metabolic stability assays for predicting intrinsic clearance - YouTube. [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC. [Link]

  • NADPH-generating systems in bacteria and archaea - Frontiers. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Development of an in vitro metabolic hepatic clearance method - JRC Publications Repository. [Link]

  • Full article: Determination of low intrinsic clearance in vitro: the benefit of a novel internal standard in human hepatocyte incubations - Taylor & Francis. [Link]

  • Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format - PMC. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - MDPI. [Link]

  • Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - Frontiers. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. [Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid for cell culture assays

An Application Note and Protocol for the Solubilization of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid for In Vitro Cell Culture Assays Abstract This document provides a comprehensive guide for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solubilization of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid for In Vitro Cell Culture Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid for use in cell-based assays. Due to the limited publicly available data on the physicochemical properties of this specific molecule, this guide synthesizes first-principle chemical analysis with established best practices for handling novel small molecules in a cell culture context. We present a systematic approach, beginning with an inferred analysis of the compound's structure, followed by a detailed, step-by-step protocol for solvent selection, stock solution preparation, and the creation of working dilutions. Emphasis is placed on maintaining compound stability, ensuring sterility, and implementing critical validation steps to mitigate solvent-induced cytotoxicity and ensure data integrity.

Introduction: The Challenge of Compound Solubilization

The successful execution of in vitro cell-based assays is critically dependent on the precise and reproducible delivery of test compounds to the cellular environment.[1] Many novel organic molecules, such as 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, are often sparingly soluble in aqueous culture media.[2] Improper solubilization can lead to compound precipitation, inaccurate dosing, and consequently, unreliable experimental results.[3] This guide provides a robust framework to navigate these challenges, ensuring the compound is delivered in a biologically available and non-toxic manner.

Physicochemical Profile and Solubility Rationale

A detailed analysis of the chemical structure of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid allows for an educated prediction of its solubility characteristics.

  • Propanoic Acid Moiety: The presence of a carboxylic acid group (-COOH) suggests that the molecule's solubility will be pH-dependent. At physiological pH (~7.4), this group will be deprotonated to its carboxylate form (-COO⁻), which should increase its affinity for aqueous solutions. However, this effect may be insufficient to overcome the hydrophobicity of the rest of the molecule.

  • Heterocyclic Core: The substituted 1,2-oxazole ring is a heterocyclic structure that contributes to the molecule's overall polarity but also possesses hydrophobic regions.

  • Formamido Linkage: The amide (formamido) group can participate in hydrogen bonding.

Inference: The compound is likely a polar molecule with poor to moderate intrinsic water solubility. Its acidic nature suggests that solubility might be improved in a slightly basic aqueous solution, but the most reliable and common starting point for initial solubilization is a strong, biocompatible organic solvent.

Solvent Selection: A Data-Driven Approach

The choice of solvent is a critical first step. The ideal solvent must completely dissolve the compound without compromising the viability of the cell line used in the assay.[3] Dimethyl sulfoxide (DMSO) is the most widely used initial solvent in cell biology for compounds that are not readily soluble in water.[4][5][6]

Table 1: Comparison of Common Solvents for Cell Culture Applications

SolventPropertiesRecommended Max. Concentration in MediaRationale & Considerations
DMSO Aprotic, highly polar, universal solvent.[4]≤ 0.5% (v/v) ; some robust cell lines may tolerate up to 1%.[4][7][8]Excellent solubilizing power for a wide range of compounds. Can induce cell differentiation or stress at higher concentrations.[7] This is the recommended starting solvent.
Ethanol Protic, polar solvent.≤ 1.0% (v/v) .[9]Less toxic than DMSO for some cell lines.[4][9] May not be as effective at dissolving highly hydrophobic compounds.
Methanol Protic, polar solvent.≤ 1.0% (v/v) .[9]Similar to ethanol, but can have higher cytotoxicity. Generally used only if other solvents fail.[9]
DMF Aprotic, polar solvent.≤ 0.1% (v/v) .[8]Strong solvent but generally more toxic than DMSO.[8] Should be used with caution and only after other options have been exhausted.

Note: The maximum tolerated solvent concentration is cell-line dependent and must be experimentally determined.[9]

Experimental Protocol: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO. Preparing a concentrated stock is standard procedure as it minimizes the volume of organic solvent added to the final cell culture medium and reduces repetitive weighing operations.[10]

Materials
  • 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Class A volumetric flask[11]

  • Sterile microcentrifuge tubes or cryovials

  • Sterile 0.22 µm syringe filter

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution & Sterilization cluster_store Storage calc 1. Calculate Mass for 10 mM Stock weigh 2. Weigh Compound Accurately calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_dmso 4. Add ~70% Volume of Sterile DMSO transfer->add_dmso vortex 5. Vortex/Sonicate Until Dissolved add_dmso->vortex add_final_dmso 6. Add DMSO to Final Volume vortex->add_final_dmso filter 7. Sterile Filter (0.22 µm) into a Sterile Tube add_final_dmso->filter aliquot 8. Aliquot into Cryovials filter->aliquot store 9. Store at -20°C or -80°C Protect from Light aliquot->store

Caption: Workflow for preparing a sterile, concentrated stock solution.

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of the compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L).

    • Note: Use an accurate molecular weight for the compound.

  • Weigh Compound: Using a calibrated analytical balance, carefully weigh the calculated mass of the powder. For accuracy, especially with small masses, it is good practice to weigh the reagent and then calculate the exact concentration based on the actual mass weighed.[11]

  • Transfer: Quantitatively transfer the weighed powder into an appropriate-sized Class A volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of sterile, cell-culture grade DMSO.

  • Ensure Complete Dissolution: Cap the flask and vortex thoroughly. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes can be applied.[12] Gentle warming in a 37°C water bath may also aid dissolution.[5][6] Visually inspect against a light source to ensure no particulates remain.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This step is critical to prevent microbial contamination of subsequent cell cultures.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.[5] This practice is essential to prevent degradation from repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Experimental Protocol: Preparation of Working Solutions

The working solution is the final dilution of the compound in cell culture medium that will be added to the cells. The primary challenge at this stage is preventing the compound from precipitating when the DMSO stock is diluted into the aqueous medium.[12][13]

Workflow for Working Solution Preparation and Cell Dosing

G cluster_prep Preparation cluster_dilution Dilution & Dosing thaw 1. Thaw One Aliquot of Stock Solution dilute_compound 3. Dilute Stock Directly into Medium (Vortexing) thaw->dilute_compound medium 2. Pre-warm Cell Culture Medium to 37°C medium->dilute_compound dilute_vehicle 4. Prepare Vehicle Control (Equal % DMSO in Medium) medium->dilute_vehicle add_to_cells 5. Add Working Solutions to Cell Plates dilute_compound->add_to_cells dilute_vehicle->add_to_cells

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Abstract This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-[(5-Methyl-1,2-oxazol-4-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. The developed protocol is tailored for researchers, scientists, and drug development professionals, providing a reliable methodology for purity assessment, stability testing, and quality control. The method utilizes reversed-phase chromatography, which is a cornerstone technique in pharmaceutical analysis for its versatility and efficiency in separating a wide range of small molecules.[1][2] The causality behind each experimental parameter is explained, ensuring the protocol is not just a series of steps but a self-validating analytical system grounded in established chromatographic principles and regulatory expectations.

Introduction: The Analytical Challenge

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a molecule of interest in pharmaceutical development, featuring a substituted oxazole ring coupled to an amino acid derivative. The presence of a carboxylic acid group imparts acidic properties, while the heterocyclic oxazole moiety contributes to its polarity and UV absorbance. An accurate and precise analytical method is paramount for determining its purity, quantifying it in various matrices, and assessing its stability under stress conditions.[3] High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for these purposes due to its high resolution, sensitivity, and quantitative accuracy.[2][4][5][6]

This guide provides a comprehensive protocol for HPLC-UV analysis, developed with the principles of scientific integrity and logical design at its core. The methodology is presented with clear justifications for the selection of the stationary phase, mobile phase composition, and detection wavelength, ensuring a scientifically sound and reproducible analytical procedure.

Principle of the Method: Reversed-Phase Chromatography

The developed method is based on reversed-phase HPLC, where the stationary phase is nonpolar (a C18 column) and the mobile phase is a more polar aqueous-organic mixture.[1][6] The analyte, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, will partition between the stationary and mobile phases based on its hydrophobicity. By modulating the composition of the mobile phase, specifically the organic modifier concentration and pH, the retention of the analyte on the column can be controlled to achieve optimal separation from impurities.

The propanoic acid moiety of the analyte is ionizable. The pH of the mobile phase is a critical parameter that must be controlled to ensure consistent retention and peak shape.[6] By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form, leading to increased retention on the reversed-phase column. Phosphoric acid is chosen as the mobile phase modifier to achieve and maintain a low pH.[7][8] UV detection is employed, leveraging the chromophoric nature of the oxazole ring to quantify the analyte.

Materials and Reagents

Material Specification
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acidReference Standard (>99.5% purity)
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄)ACS Grade, 85%

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]

Parameter Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 20 minutes

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Measure 1.0 mL of 85% phosphoric acid.

  • Transfer it to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.

  • Fill the flask to the mark with HPLC grade water and mix thoroughly.

  • Degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Mobile Phase B (Acetonitrile):

  • Use HPLC grade acetonitrile directly.

  • Degas the solvent before use.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Mix until fully dissolved.

Working Standard Solution (0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the 50:50 acetonitrile/water mixture and mix well.

Sample Preparation:

  • Accurately weigh the sample to be analyzed to achieve a final concentration of approximately 0.1 mg/mL of the active ingredient.

  • Dissolve the sample in a suitable volume of 50:50 acetonitrile/water mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation and System Suitability

For regulatory compliance, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.

  • Inject the Working Standard Solution five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • The acceptance criteria are typically:

    • RSD of peak area: ≤ 2.0%

    • RSD of retention time: ≤ 1.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates (N): ≥ 2000

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities or degradation products.[9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. A typical range for assay is 80-120% of the test concentration.[9]

  • Accuracy: The closeness of test results to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Interpretation

The concentration of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid in the sample can be calculated using the peak area from the chromatogram and comparing it against the peak area of the working standard with a known concentration.

Calculation:

Concentration (mg/mL) = (Areasample / Areastandard) * Concentrationstandard

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation HPLC_Run HPLC Injection & Data Acquisition Sample->HPLC_Run SystemSuitability->HPLC_Run If Passed DataProcessing Data Processing (Peak Integration) HPLC_Run->DataProcessing Calculation Quantification & Reporting DataProcessing->Calculation

Caption: HPLC Analysis Workflow Diagram.

Logical Relationship of Method Parameters

MethodParameters Analyte Analyte Properties (Acidic, UV Active) Column Stationary Phase (C18, Reversed-Phase) Analyte->Column influences choice of MobilePhase Mobile Phase (ACN/H₂O, Low pH) Analyte->MobilePhase influences choice of Detector Detector (UV @ 235 nm) Analyte->Detector determines Result Optimal Separation & Quantification Column->Result MobilePhase->Result Detector->Result

Caption: Interdependence of Analytical Method Parameters.

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC-UV method for the analysis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. The protocol is designed to be robust, reliable, and suitable for routine use in a quality control or research and development environment. By following the detailed steps for preparation, analysis, and system validation, users can achieve accurate and precise quantification of the target analyte.

References

  • Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column.
  • SciSpace. Effective HPLC method development.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • PharmaCores. HPLC Method development: an overview.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH. Quality Guidelines.
  • MDPI. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Workflow for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid

Introduction & Scientific Context The molecule 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (commonly referred to as N-(5-methylisoxazole-4-carbonyl)alanine) is a highly specialized N-acyl amino acid derivative....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The molecule 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (commonly referred to as N-(5-methylisoxazole-4-carbonyl)alanine) is a highly specialized N-acyl amino acid derivative. The 5-methylisoxazole-4-carboxamide motif is a privileged structural scaffold in modern drug discovery. It serves as the core pharmacophore in several therapeutic classes, including1[1], 2[2], and 3[3]. Furthermore, endogenous N-acyl amino acids are increasingly recognized in lipidomics as4[4].

Understanding the exact mass spectrometry (MS) fragmentation behavior of this molecule is essential for pharmacokinetic (PK) profiling, metabolite identification, and targeted quantification. This guide details the collision-induced dissociation (CID) mechanisms and provides a self-validating LC-MS/MS protocol for its precise analysis.

Theoretical Fragmentation Mechanisms (Causality & Logic)

To build a highly selective Multiple Reaction Monitoring (MRM) method, analysts must understand the thermodynamic causality behind the fragmentation pathways.

Positive Ion Mode (ESI+)

In ESI+, the precursor ion is the protonated molecule [M+H]+ at m/z 199.07 . The fragmentation is driven by the protonation of the amide nitrogen or oxygen, leading to several diagnostic pathways:

  • Acylium Ion Formation (m/z 110.02) : Cleavage of the amide bond yields the 5-methylisoxazole-4-carbonyl cation. This is typically the base peak in the MS/MS spectrum because the acylium ion is5[5].

  • Isoxazole Ring Shattering (m/z 82.03) : The acylium ion undergoes further high-energy dissociation. Isoxazoles are known to undergo6[6] to form a C4H4NO+ fragment.

  • Amino Acid Cleavage (m/z 90.05 & 44.05) : Charge retention on the propanoic acid (alanine) moiety yields a protonated amino acid fragment (m/z 90.05), which subsequently undergoes consecutive losses of H2O and CO to form the4[4].

  • Neutral Loss of Water (m/z 181.06) : A low-energy pathway strictly dictated by the presence of the terminal propanoic acid moiety, resulting in the loss of H2O (-18 Da).

Negative Ion Mode (ESI-)

In ESI-, the molecule readily deprotonates at the carboxylic acid to form [M-H]- at m/z 197.06 .

  • Decarboxylation (m/z 153.07) : The most facile low-energy fragmentation is the loss of CO2 (-44 Da).

  • Amide Cleavage (m/z 126.02) : Yields the stable 5-methylisoxazole-4-carboxylate anion.

Mechanistic Pathway Visualization

G M [M+H]+ m/z 199.07 C8H11N2O4+ H2O_loss [M+H - H2O]+ m/z 181.06 C8H9N2O3+ M->H2O_loss -H2O (-18 Da) Acylium Acylium Ion m/z 110.02 C5H4NO2+ M->Acylium Amide Cleavage Alanine Protonated Alanine m/z 90.05 C3H8NO2+ M->Alanine Amide Cleavage Isox_frag Ring Fragment m/z 82.03 C4H4NO+ Acylium->Isox_frag -CO (-28 Da) Immonium Immonium Ion m/z 44.05 C2H6N+ Alanine->Immonium -H2O, -CO (-46 Da)

ESI+ CID fragmentation pathway of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

Data Presentation: Quantitative Fragmentation Summaries

Table 1: ESI+ Exact Mass and Characteristic Product Ions

Fragment Description Formula Exact Mass (m/z) Relative Abundance Optimal CE (eV)
Precursor Ion [M+H]+ C8H11N2O4+ 199.0716 100% (Q1) N/A
Acylium Ion (Quantifier) C5H4NO2+ 110.0241 High 15
Isoxazole Ring Fragment C4H4NO+ 82.0292 Medium 25
Protonated Alanine C3H8NO2+ 90.0553 Low 15
Immonium Ion C2H6N+ 44.0499 Medium 30

| Water Loss | C8H9N2O3+ | 181.0611 | Low | 10 |

Table 2: ESI- Exact Mass and Characteristic Product Ions

Fragment Description Formula Exact Mass (m/z) Relative Abundance Optimal CE (eV)
Precursor Ion[M-H]- C8H9N2O4- 197.0560 100% (Q1) N/A
Decarboxylation C7H9N2O2- 153.0665 High 12

| Isoxazole Carboxylate | C5H4NO3- | 126.0197 | Medium | 20 |

Experimental Protocols: Self-Validating LC-MS/MS Workflow

Self-Validating Assay Design : To ensure trustworthiness and prevent false positives from isobaric matrix interferences, this protocol employs a self-validating MRM ratio system. The quantitative transition (m/z 199.1 → 110.0) must align with the qualitative transition (m/z 199.1 → 82.0) within a ±20% tolerance of the ratio established by a neat standard. Any deviation indicates co-eluting interference, prompting automatic data rejection.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (plasma/serum or cell lysate) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold extraction solvent (Acetonitrile:Methanol 50:50 v/v containing 0.1% Formic Acid) to rapidly quench metabolism and precipitate proteins.

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete cell lysis and analyte extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein aggregate.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: Liquid Chromatography (LC) Conditions
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient Program :

    • 0.0 - 0.5 min: 5% B (Aqueous hold to focus the polar propanoic acid moiety)

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B

  • Injection Volume : 2 µL.

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400°C.

  • Desolvation Gas Flow : 800 L/hr.

  • MRM Transitions :

    • Quantifier : m/z 199.1 → 110.0 (Collision Energy: 15 eV)

    • Qualifier 1 : m/z 199.1 → 82.0 (Collision Energy: 25 eV)

    • Qualifier 2 : m/z 199.1 → 44.1 (Collision Energy: 30 eV)

References

  • MDPI : Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Source: Molecules. 1

  • NIH/PMC : Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Source: Journal of Medicinal Chemistry. 2

  • Google Patents : US10668051B2 - Modulators of calcium release-activated calcium channel. Source: USPTO.3

  • ACS Publications : Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Source: Journal of the American Society for Mass Spectrometry. 6

  • SciSpace : Collision-induced dissociation of phenethylamides: role of ion-neutral complexes. Source: Rapid Communications in Mass Spectrometry. 5

  • MDPI : Regional Brain Analysis of Modified Amino Acids and Dipeptides during the Sleep/Wake Cycle. Source: Metabolites. 4

Sources

Application

Preparation of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid stock solutions in DMSO

Application Note & Protocol Topic: Preparation and Handling of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid Stock Solutions in Dimethyl Sulfoxide (DMSO) Audience: Researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation and Handling of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid Stock Solutions in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of the representative research compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. Adherence to these protocols is critical for ensuring solution integrity, maximizing compound stability, and achieving accurate and reproducible results in downstream biological and chemical assays. The principles and techniques described herein are broadly applicable to a wide range of research compounds.

Introduction: The Criticality of Stock Solution Integrity

In drug discovery and biomedical research, the accuracy of experimental data is fundamentally dependent on the quality of the reagents used. A compound's stock solution is the primary source for all subsequent experimental dilutions; therefore, its concentration, purity, and stability are paramount. Errors or degradation at this initial stage will invariably propagate through the entire experimental workflow, leading to unreliable and irreproducible results.

Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in life sciences, prized for its exceptional ability to dissolve a diverse array of hydrophobic and hydrophilic compounds.[1][2] However, its unique chemical properties, including its hygroscopicity and potential to act as a mild oxidizing agent, necessitate standardized and meticulous procedures for its use.[3][4][5] This guide outlines the scientific principles and best practices for preparing high-quality stock solutions of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, a representative heterocyclic compound, ensuring its stability and the integrity of your research.

Compound Profile & Data Summary

The following table summarizes the key physicochemical properties of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This data is essential for accurate calculations and proper handling.

ParameterValueNotes
Compound Name 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acidN/A
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol Always verify from the Certificate of Analysis (CoA).
Appearance White to off-white solidVisual inspection upon receipt is recommended.
Purity ≥98%As determined by analytical methods like HPLC or LC-MS.
Solubility in DMSO ≥100 mM (≥19.82 mg/mL)Empirically determined. May require sonication or gentle warming to fully dissolve.[2]
Recommended Stock Concentration 10 mM - 50 mMDependent on experimental requirements and downstream dilution factors.
Storage of Powder -20°C, desiccated, protected from lightMinimizes degradation from thermal, hydrolytic, and photolytic pathways.[6][7]

Scientific Principles & Key Considerations

A robust protocol is built on a foundation of scientific understanding. The following principles explain the causality behind the procedural choices in this guide.

The Nature of DMSO as a Solvent

DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of compounds.[8] However, researchers must be aware of several key properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[4][5] Water contamination can reduce the solubility of hydrophobic compounds and may promote hydrolysis of susceptible molecules.[9] It is imperative to use anhydrous or high-purity DMSO and to minimize its exposure to air.

  • Cytotoxicity: At concentrations typically above 0.5%, DMSO can be toxic to cells in culture and may interfere with assay components.[1][6] All experiments should include a vehicle control with a matching final DMSO concentration to account for these effects.

  • Reactivity: While generally stable, DMSO can act as a mild oxidizing agent, particularly for sensitive functional groups like thiols.[3] It is stable up to 100°C under various conditions, but prolonged exposure to high temperatures should be avoided.[4]

Compound Stability: A Multifactorial Challenge

The chemical integrity of the dissolved compound is critical for the duration of its storage and use.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and increase the risk of compound degradation or precipitation.[1][6] Aliquoting the stock into single-use volumes is the most effective strategy to mitigate this.

  • Photodegradation: Many organic molecules, particularly those with aromatic or heterocyclic rings, are light-sensitive.[10] Exposure to light, especially UV and blue wavelengths, can provide the activation energy for degradation pathways.[11] The use of amber vials and protection from direct light is essential.

  • Hydrolytic Stability: The amide bond in 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid could be susceptible to hydrolysis under strongly acidic or basic conditions, a process that can be accelerated by water contamination in the DMSO.

Experimental Protocols

Safety First: Always handle chemical compounds and solvents in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO is rapidly absorbed through the skin and can carry dissolved substances with it.[2] Consult the Safety Data Sheet (SDS) for both the compound and DMSO before beginning work.

Protocol 1: Preparation of a 50 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM stock solution.

Materials and Equipment:

  • 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2 mL amber microcentrifuge tubes

  • Sterile, nuclease-free pipette tips and calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 198.18 g/mol × 1000 mg/g

    • Mass (mg) = 9.91 mg

  • Weighing the Compound:

    • Place a sterile amber microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh 9.91 mg of the compound directly into the tube. Record the exact mass. Note: For accuracy, it is often easier to weigh a slightly different mass (e.g., 10.1 mg) and adjust the volume of DMSO accordingly.

  • Dissolving the Compound:

    • Add the calculated volume (1 mL) of anhydrous DMSO to the tube containing the compound powder.

    • Cap the tube securely and vortex for 30-60 seconds.

    • Visually inspect the solution against a light source. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.[1]

    • Gentle warming in a 37°C water bath can also be used, but caution is advised as heat can degrade some compounds.[1]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, creating a clear, homogenous solution, immediately aliquot it into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber tubes.

    • Label each aliquot with the compound name, concentration (50 mM), date of preparation, and solvent (DMSO).

    • Store the aliquots at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.[6]

Protocol 2: Preparation of Working Solutions & Serial Dilutions

Rapidly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.[12] Performing intermediate dilutions in 100% DMSO mitigates this risk.

Example: Preparing a 100 µM working solution for a cell-based assay.

  • Intermediate Dilution:

    • Thaw one 50 mM stock aliquot.

    • In a new sterile tube, prepare a 1 mM intermediate stock by diluting the 50 mM primary stock 1:50.

    • Calculation: Add 2 µL of the 50 mM stock to 98 µL of 100% DMSO. Vortex gently to mix.

  • Final Dilution into Aqueous Medium:

    • Prepare the final working solution by diluting the 1 mM intermediate stock 1:10 into the final assay medium (e.g., cell culture media).

    • Calculation: Add 1 µL of the 1 mM intermediate stock to 99 µL of assay medium. This results in a 10 µM working solution. Note: This example results in a final DMSO concentration of 1%. Adjust dilution factors to keep the final DMSO concentration as low as possible, ideally ≤0.5%.[6]

    • Mix thoroughly by gentle pipetting or flicking the tube. Use this working solution immediately.

Quality Control and Validation

A protocol's trustworthiness is established through validation.

  • Visual Inspection: Always visually inspect thawed aliquots for any signs of precipitation or crystallization before use. If observed, attempt to redissolve using sonication.

  • Purity Assessment: For long-term studies or if stability is a concern, the integrity of the stock solution should be periodically verified. A small amount of the stock can be diluted and analyzed by LC-MS to confirm the presence and purity of the parent compound.[3]

  • Functional Confirmation: The ultimate validation is consistent performance in a well-characterized biological assay.

Visual Workflow and Troubleshooting Diagrams

Stock Solution Preparation Workflow

cluster_prep Preparation cluster_dissolution Dissolution Methods cluster_storage Storage calc 1. Calculate Mass (e.g., 9.91 mg for 1mL of 50 mM) weigh 2. Weigh Compound into amber vial calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Compound add_dmso->dissolve vortex Vortex (30-60s) dissolve->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (5-10 min) inspect->sonicate Particulates Remain aliquot 5. Aliquot into Single-Use Volumes inspect->aliquot Fully Dissolved sonicate->inspect store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a compound stock solution in DMSO.

Troubleshooting Decision Tree

cluster_insolubility Problem: Compound Insoluble in DMSO cluster_precipitation Problem: Precipitate Forms in Aqueous Media start Issue Observed insoluble_q Is the solution cloudy or has visible particulates? start->insoluble_q precip_q Did precipitation occur after diluting into buffer/media? start->precip_q sonicate Action: Sonicate for 10-15 min insoluble_q->sonicate Yes warm Action: Warm gently to 37°C sonicate->warm lower_conc Solution: Prepare a lower concentration stock warm->lower_conc Still Insoluble serial_dil Action: Perform intermediate serial dilutions in 100% DMSO before adding to aqueous solution precip_q->serial_dil Yes check_conc Verify final concentration does not exceed aqueous solubility serial_dil->check_conc

Caption: Decision tree for troubleshooting common stock solution issues.

References

  • BenchChem. (2025). Technical Support Center: Compound Stability in DMSO-d6.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich.
  • Kozikowski, B. A., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1046-1052. [Link]

  • Cheng, Y., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(4), 428-434. [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. SLAS Discovery.
  • MedChemExpress. Compound Handling Instructions.
  • Laflin, P., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 654-661. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Sigma-Aldrich.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Tablet Presses. How To Protect Light Sensitive Products.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • MP Biomedicals. (2016).
  • Wikipedia. Dimethyl sulfoxide. [Link]

Sources

Method

High-throughput screening assay development using 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Application Note & Protocol High-Throughput Screening Assay Development for a Novel Protease Inhibitor Using 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid Abstract This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

High-Throughput Screening Assay Development for a Novel Protease Inhibitor Using 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust, high-throughput screening (HTS) assay. It uses 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, hereafter referred to as "MFA," as a reference inhibitor for a hypothetical serine protease, "Protease-X," implicated in inflammatory diseases. This guide details the principles of a Fluorescence Resonance Energy Transfer (FRET)-based assay, step-by-step protocols for optimization and validation, and data analysis methodologies essential for a successful screening campaign.

Introduction: The Need for Novel Protease-X Inhibitors

Protease-X is a serine protease that has been identified as a key mediator in the inflammatory cascade. Elevated activity of Protease-X is associated with the progression of several autoimmune and inflammatory disorders. Consequently, the discovery of potent and selective inhibitors for Protease-X is a promising therapeutic strategy.

Initial studies have identified MFA as a moderately potent, competitive inhibitor of Protease-X. To discover more potent lead compounds, a high-throughput screening campaign is necessary. This requires a sensitive, reliable, and scalable assay. This application note describes the development of such an assay, which is crucial for screening large compound libraries efficiently.[1]

Assay Principle: FRET-Based Protease Cleavage

To monitor Protease-X activity, a Fluorescence Resonance Energy Transfer (FRET) based assay was selected.[2] FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[3] This methodology is well-suited for HTS due to its high sensitivity and homogeneous format (no wash steps required).

The principle relies on a custom-synthesized peptide substrate that contains the specific cleavage sequence for Protease-X. This sequence is flanked by a donor fluorophore (e.g., EDANS) and an acceptor/quencher molecule (e.g., DABCYL).

  • Intact Substrate (No Enzyme Activity): The donor and quencher are in close proximity (typically 1-10 nm). When the donor is excited by an external light source, it transfers its energy non-radiatively to the quencher. This results in a low fluorescence signal.[2]

  • Cleaved Substrate (Enzyme Activity): Protease-X cleaves the peptide sequence, separating the donor from the quencher. The energy transfer is disrupted, and the donor's fluorescence is no longer quenched, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity.[4][5]

The inhibitory effect of a compound is determined by its ability to prevent this increase in fluorescence.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Donor_1 Donor Quencher_1 Quencher Donor_1->Quencher_1 FRET Substrate_1 Cleavage Site Donor_1->Substrate_1 No_Emission Quenched Signal Quencher_1->No_Emission Substrate_1->Quencher_1 ProteaseX Protease-X Substrate_1->ProteaseX Cleavage Excitation_1 Excitation (340 nm) Excitation_1->Donor_1 Donor_2 Donor Cleaved_1 Fragment 1 Donor_2->Cleaved_1 Emission Fluorescence (490 nm) Donor_2->Emission Quencher_2 Quencher Cleaved_2 Fragment 2 Quencher_2->Cleaved_2 Excitation_2 Excitation (340 nm) Excitation_2->Donor_2 ProteaseX->Cleaved_1

Caption: Principle of the FRET-based assay for Protease-X activity.

Materials and Reagents

Reagent/MaterialSupplierCatalog #
Protease-X, recombinant humanIn-house/VendorP-12345
FRET Peptide SubstrateCustom SynthesisCS-67890
MFA (Reference Inhibitor)Sigma-AldrichSMB00123
Tris-HClThermo Fisher15567027
NaClSigma-AldrichS9888
CaCl2Sigma-AldrichC1016
Tween-20VWR97062-332
DMSO, AnhydrousSigma-Aldrich276855
384-well, black, flat-bottom platesCorning3710
Microplate Reader with FI capabilityBMG LabtechPHERAstar

Detailed Protocols

Protocol 1: Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.01% (v/v) Tween-20. Filter sterilize and store at 4°C.

  • Protease-X Stock Solution: Reconstitute lyophilized enzyme in Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

  • FRET Substrate Stock Solution: Dissolve the peptide substrate in DMSO to a 10 mM stock. Aliquot and store at -20°C, protected from light.

  • MFA Stock Solution: Prepare a 10 mM stock solution of MFA in DMSO. This will serve as the positive control for inhibition.

Protocol 2: Assay Optimization

To ensure a robust assay, several parameters must be optimized to achieve a suitable signal window and sensitivity.

  • Enzyme Titration:

    • Prepare serial dilutions of Protease-X in Assay Buffer.

    • Add a fixed, excess concentration of FRET substrate (e.g., 10 µM) to all wells of a 384-well plate.

    • Add the enzyme dilutions to initiate the reaction.

    • Monitor fluorescence kinetically over 60 minutes (Excitation: 340 nm, Emission: 490 nm).

    • Goal: Determine the enzyme concentration that yields a linear reaction rate and reaches approximately 50-80% of the maximum signal within the desired incubation time.

  • Substrate Titration (Km Determination):

    • Using the optimal enzyme concentration determined above, perform a substrate titration.

    • Prepare serial dilutions of the FRET substrate.

    • Add the optimal concentration of Protease-X.

    • Measure the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine the Km.

    • Goal: For inhibitor screening, use a substrate concentration equal to or slightly below the Km value to ensure sensitive detection of competitive inhibitors.

Protocol 3: High-Throughput Screening Workflow

This protocol is designed for a fully automated HTS system using 384-well plates.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM stock) and controls into the appropriate wells of a 384-well plate.

    • Columns 1-2: Negative Controls (DMSO only, 0% inhibition).

    • Columns 3-4: Positive Controls (MFA at a final concentration of 10x its IC₅₀, 100% inhibition).

    • Columns 5-48: Test compounds.

  • Enzyme Addition: Add 10 µL of Protease-X (at 2x the final optimized concentration) in Assay Buffer to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of FRET substrate (at 2x the final optimized concentration) in Assay Buffer to all wells to start the reaction. The final volume should be 20 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes (or the optimized time).

  • Signal Detection: Read the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) on a compatible plate reader.

Caption: High-Throughput Screening workflow for Protease-X inhibitors.

Data Analysis and Quality Control

Assay Quality: Z'-Factor Calculation

The robustness and quality of the HTS assay must be validated before starting a full screen. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control populations.[6] It is essential for assessing the quality of an HTS assay.[7]

The formula for Z'-factor is: Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control (e.g., MFA, max inhibition).

  • µₙ and σₙ are the mean and standard deviation of the negative control (e.g., DMSO, no inhibition).

Interpretation of Z'-Factor Values: [8][9]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Control TypeMean FluorescenceStd. Deviation (σ)Z'-FactorAssay Quality
Negative (DMSO)85,4323,120\multirow{2}{}{0.78 }\multirow{2}{}{Excellent}
Positive (MFA)12,5672,450

Table represents example data.

Hit Identification

Once the assay quality is confirmed, the activity of the test compounds can be determined.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - µ_positive) / (µ_negative - µ_positive))

  • Hit Selection: A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three times the standard deviation of the negative control population (DMSO wells). For example, compounds showing >50% inhibition might be selected for further analysis.

Hit Confirmation and Follow-up

Selected hits from the primary screen must be confirmed.

  • Re-testing: The active compounds are re-tested under the same assay conditions to eliminate false positives.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ value).[10]

  • Counter-screens: Assays are performed to rule out non-specific mechanisms of inhibition, such as compound autofluorescence or aggregation.

Conclusion

This application note outlines a robust and reliable FRET-based HTS assay for the discovery of novel inhibitors against Protease-X, using MFA as a reference compound. The detailed protocols for assay optimization, validation using the Z'-factor, and the screening workflow provide a solid foundation for a successful drug discovery campaign. Adherence to these methodologies ensures the generation of high-quality, reproducible data, which is paramount for identifying promising lead candidates for further development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Assay Quality Control. (n.d.). Z-Factor Calculator. PunnettSquare Tools. Retrieved from [Link]

  • Kim, Y. P., & Park, Y. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 2(2), 127–136. [Link]

  • Lang, K., & Woschee, M. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry, 83(20), 7933–7939. [Link]

  • Lin, B., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-255. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(13), 1846–1852. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Merz, A., et al. (2008). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 52(7), 2436–2445. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • ACS Publications. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(8), 1318-1324. [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 64(7), 3535-3560. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. Retrieved from [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Methodology for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Introduction & Structural Context 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (synonymous with N-(5-methylisoxazole-4-carbonyl)alanine) is a critical synthetic intermediate in the development of various pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (synonymous with N-(5-methylisoxazole-4-carbonyl)alanine) is a critical synthetic intermediate in the development of various pharmacophores, including allosteric RORγt inverse agonists[1] and dihydroorotate dehydrogenase (DHODH) inhibitors. The molecule features a 5-methyl-1,2-oxazole (isoxazole) ring linked via an amide bond to an alanine backbone.

A frequent challenge in the synthesis of isoxazole derivatives is confirming the regiochemistry of the ring substitutions (C4 vs. C5) and ensuring the structural integrity of the chiral amino acid backbone. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for this validation. As an Application Scientist, I have designed this note to detail a robust, self-validating ¹H and ¹³C NMR methodology that unambiguously maps the connectivity and stereochemical environment of this compound.

Sample Preparation Protocol

The choice of solvent and sample concentration dictates the quality of the resulting spectra, particularly for molecules capable of complex hydrogen bonding.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly recommended over CDCl₃ or CD₃OD.

    • Causality: The compound contains a highly polar carboxylic acid and an amide group, leading to poor solubility in CDCl₃. While CD₃OD provides excellent solubility, it causes rapid deuterium exchange with the labile amide (-NH) and carboxylic (-OH) protons, erasing critical structural information. DMSO-d₆ prevents this exchange and disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved resonances for the exchangeable protons[2].

  • Concentration:

    • ¹H NMR: Dissolve 15–20 mg of the carefully dried analyte in 0.6 mL of DMSO-d₆.

    • ¹³C NMR: Dissolve 40–50 mg in 0.6 mL of DMSO-d₆ to ensure a sufficient signal-to-noise (S/N) ratio for the quaternary carbons.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% (v/v) for precise chemical shift referencing (0.00 ppm).

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization, FT, Phase Correction) C->D E Structural Elucidation (Regiochemistry & Connectivity) D->E

Step-by-step experimental workflow for NMR acquisition and structural elucidation.

¹H NMR Spectroscopy Methodology

Acquisition Parameters
  • Spectrometer: 400 MHz or higher (e.g., Bruker Avance or Varian VNMRS)[2].

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D sequence (zg30).

  • Relaxation Delay (D1): 1.5 seconds.

  • Number of Scans (NS): 16 to 32.

Spectral Interpretation & Causality

The ¹H NMR spectrum provides immediate confirmation of the molecule's distinct regions:

  • Isoxazole C3-H (~8.90 ppm): This proton appears as a sharp, highly deshielded singlet. Causality: The extreme downfield shift is driven by the combined electron-withdrawing effects of the adjacent nitrogen and oxygen atoms in the heteroaromatic ring, coupled with the ring current effect[3].

  • Amide NH (~8.30 ppm): Appears as a doublet. Causality: The NH proton couples directly with the adjacent chiral α-CH of the alanine moiety ( 3J≈7.5 Hz).

  • Alanine α-CH (~4.35 ppm): Appears as a quintet (or doublet of quartets). Causality: It is split by both the amide NH and the β-CH₃ group.

  • Methyl Groups: The isoxazole 5-CH₃ appears as a singlet (~2.65 ppm), while the alanine β-CH₃ appears as a doublet (~1.35 ppm, 3J≈7.0 Hz).

¹³C NMR Spectroscopy Methodology

Acquisition Parameters
  • Pulse Sequence: Proton-decoupled 1D sequence (zgpg30 using WALTZ-16 decoupling).

  • Relaxation Delay (D1): 2.0 to 3.0 seconds.

    • Causality: Quaternary carbons (the isoxazole C4, C5, and the two carbonyls) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 is mandatory to prevent signal saturation and ensure these critical peaks are visible above the baseline noise.

  • Number of Scans (NS): 1024 to 2048.

Spectral Interpretation & Causality
  • Isoxazole C5 (~173.5 ppm): This carbon is distinctively downfield. Causality: Direct attachment to the highly electronegative ring oxygen deshields this carbon significantly, serving as a primary diagnostic marker to confirm C5-methyl substitution versus C3-methyl substitution[1].

  • Carbonyls: The carboxylic acid C=O appears near 174.0 ppm, while the amide C=O is more shielded at ~160.5 ppm due to the nitrogen's resonance donation.

  • Isoxazole C4 (~110.5 ppm): This quaternary carbon is relatively shielded compared to C3 and C5 due to the electron distribution within the isoxazole π-system.

2D NMR Workflows for Structural Validation

To create a self-validating dataset, 2D NMR is employed to map the exact connectivity between the isoxazole ring and the alanine backbone.

  • COSY (Correlation Spectroscopy): Confirms the isolated spin system of the alanine moiety by showing strong cross-peaks between the α-CH (4.35 ppm) and the β-CH₃ (1.35 ppm), as well as the α-CH and the amide NH (8.30 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates protonated carbons from quaternary carbons, directly assigning the C3-H, α-CH, and the two methyl groups to their respective ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule.

    • Causality: HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. The amide linkage is validated by observing an HMBC correlation from the alanine α-CH and the amide NH to the amide carbonyl carbon (~160.5 ppm). Furthermore, the isoxazole C3-H shows a strong 2J correlation to the C4 quaternary carbon (~110.5 ppm), confirming the regiochemistry of the ring[1].

NMR_Correlations cluster_0 Proton Nodes (1H) cluster_1 Carbon Nodes (13C) H_alpha Alanine α-CH H_beta Alanine β-CH3 H_alpha->H_beta COSY NH Amide NH H_alpha->NH COSY C_carbonyl Amide C=O H_alpha->C_carbonyl HMBC C_carboxyl Carboxyl C=O H_alpha->C_carboxyl HMBC NH->C_carbonyl HMBC H_isox Isoxazole C3-H C4_isox Isoxazole C4 H_isox->C4_isox HMBC

2D NMR correlation map highlighting essential COSY and HMBC interactions.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.50br s1H-Carboxylic -OH
8.90s1H-Isoxazole C3-H
8.30d1H7.5Amide -NH
4.35dq (quintet)1H7.5, 7.0Alanine α-CH
2.65s3H-Isoxazole 5-CH₃
1.35d3H7.0Alanine β-CH₃

Table 2: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Carbon TypeAssignment
174.0Quaternary (C=O)Carboxylic Acid C=O
173.5Quaternary (C-O)Isoxazole C5
160.5Quaternary (C=O)Amide C=O
150.0CHIsoxazole C3
110.5Quaternary (C-C)Isoxazole C4
48.0CHAlanine α-CH
17.5CH₃Alanine β-CH₃
12.0CH₃Isoxazole 5-CH₃

(Note: Exact chemical shifts may vary slightly depending on temperature, concentration, and precise pH/water content of the DMSO-d₆).

References

  • Ligand Binding and Functional Effect of Novel Bicyclic α5 GABAA Receptor Negative Allosteric Modulators. Journal of Chemical Information and Modeling - ACS Publications.2

  • SYNTHETIC METHODS General methods. bioRxiv.org. 3

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Method

Application Note: Crystallographic Probing of Protein Binding Sites Using 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), X-Ray Crystallography, and Structural Refinement Scientific Rationale &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), X-Ray Crystallography, and Structural Refinement

Scientific Rationale & Pharmacophore Profiling

The compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (also known as N-(5-methylisoxazole-4-carbonyl)alanine) is a highly versatile, low-molecular-weight ligand. The 5-methylisoxazole-4-carbonyl moiety is a privileged pharmacophore, structurally analogous to the active fragments of leflunomide and teriflunomide, which are renowned for their potent inhibition of human dihydroorotate dehydrogenase (hDHODH) in malignancy and autoimmune therapies[1]. Furthermore, isoxazole derivatives are frequently utilized to probe orthosteric and allosteric binding pockets in targets ranging from human adenosine A3 receptors[2] to acetyl-CoA carboxylase (ACCase)[3].

In protein crystallography, this specific ligand serves as an ideal amphiphilic probe. The hydrophobic 5-methylisoxazole ring effectively maps deep hydrophobic pockets via π−π stacking and Van der Waals interactions, while the flexible propanoic acid (alanine) tail provides a hydrophilic handle that improves aqueous solubility and anchors the molecule via electrostatic interactions with solvent-exposed basic residues.

Quantitative Data: Physicochemical & Crystallographic Properties

To optimize crystal soaking and co-crystallization, understanding the ligand's physicochemical profile is critical. Table 1 summarizes the key metrics that dictate solvent choice and expected binding behavior.

PropertyValueCrystallographic Implication
IUPAC Name 2-(5-methyl-1,2-oxazole-4-carboxamido)propanoic acidDefines the amide linkage and terminal carboxylate.
Molecular Weight 198.18 g/mol Ideal size for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 2 (Amide NH, Carboxylic OH)Facilitates strong directional binding with protein backbone.
H-Bond Acceptors 4 (Isoxazole N/O, Amide C=O, Carboxyl C=O)High probability of displacing ordered active-site waters.
Rotatable Bonds 3Moderate flexibility; requires omit maps to verify conformation.
Optimal pH Range 6.5 – 8.5Ensures the propanoic acid is deprotonated (carboxylate form) for maximum solubility.

Table 1: Physicochemical properties and crystallographic implications of the ligand.

Experimental Workflows

The successful incorporation of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid into a protein crystal lattice requires a tightly controlled workflow to prevent osmotic shock and preserve diffraction resolution.

Workflow A Protein Preparation (Target Enzyme) B Apo-Crystal Growth (Vapor Diffusion) A->B D Ligand Soaking (1-50 mM, 1-24 h) B->D C Ligand Preparation (5-Me-Isoxazole-Ala Stock) C->D E Cryoprotection & Flash Freezing D->E F X-Ray Diffraction & Data Collection E->F G Electron Density Map & Model Refinement F->G

Fig 1. Crystallographic workflow for ligand soaking and structural refinement.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in physical causality, ensuring that the resulting electron density is an artifact-free representation of the ligand.

Protocol 1: Ligand Stock Preparation and Step-Wise Crystal Soaking

Causality: While the propanoic acid tail provides some aqueous solubility, the isoxazole core necessitates the use of DMSO to achieve the high concentrations (10–50 mM) required to drive low-affinity fragment binding. However, sudden exposure to high DMSO concentrations causes osmotic stress, leading to crystal cracking. A step-wise gradient mitigates this.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized ligand in 100% anhydrous DMSO to create a 100 mM stock solution. Vortex until completely clear.

  • Control Validation (Self-Validation Step): Prepare a "mock" soaking drop containing the crystallization reservoir solution and 10% DMSO (without ligand). Soak a control apo-crystal in this drop to verify that the solvent alone does not degrade diffraction quality or induce false conformational changes.

  • Gradient Soaking Solutions: Prepare three soaking drops by mixing the 100 mM ligand stock with the reservoir solution:

    • Drop 1: 2 mM ligand / 2% DMSO

    • Drop 2: 5 mM ligand / 5% DMSO

    • Drop 3: 10 mM ligand / 10% DMSO

  • Step-Wise Transfer: Using a cryo-loop, transfer the apo-crystal into Drop 1 for 10 minutes, then Drop 2 for 20 minutes, and finally Drop 3 for 2 to 24 hours.

  • Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., Drop 3 supplemented with 20% glycerol or PEG 400) and flash-freeze in liquid nitrogen.

Protocol 2: Co-Crystallization (Alternative Method)

Causality: If the target protein's active site is occluded by crystal packing interactions in the apo-form, soaking will fail regardless of ligand concentration. Co-crystallization forces the protein to form a lattice around the ligand-bound state.

Step-by-Step Methodology:

  • Complex Formation: Incubate the purified protein (typically 10-20 mg/mL) with a 5-fold molar excess of the ligand on ice for 1 hour.

  • Precipitation Check: Centrifuge the mixture at 14,000 x g for 10 minutes to remove any precipitated protein-ligand aggregates.

  • Crystal Trials: Set up vapor diffusion drops (hanging or sitting drop) using the clarified complex.

  • Validation: Crystals that grow under these conditions must be compared against apo-crystal morphologies. A distinct change in space group or unit cell dimensions is a strong primary indicator of successful ligand incorporation.

Structural Refinement & Electron Density Interpretation

Once X-ray diffraction data is collected and phased (via Molecular Replacement), fitting the 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid ligand presents specific crystallographic challenges.

BindingLogic LIG 2-[(5-Methyl-1,2-oxazol-4-yl) formamido]propanoic acid ISO 5-Methylisoxazole Ring LIG->ISO AMIDE Formamido Linker LIG->AMIDE ALA Propanoic Acid Tail LIG->ALA POCK1 Hydrophobic Pocket (π-π stacking, VdW) ISO->POCK1 binds POCK2 H-Bond Backbone (Donor/Acceptor) AMIDE->POCK2 interacts POCK3 Solvent Exposed / Basic Residues ALA->POCK3 anchors

Fig 2. Pharmacophore mapping and logical binding interactions of the ligand within a protein active site.

Protocol 3: Resolving Isoxazole Pseudo-Symmetry

Causality: In electron density maps at medium resolution (2.0 - 2.5 Å), the oxygen and nitrogen atoms of the isoxazole ring are nearly indistinguishable because they possess similar electron counts (8 and 7 electrons, respectively). Incorrectly assigning the ring orientation will corrupt the hydrogen-bonding network analysis.

Step-by-Step Methodology:

  • Generate a Polder (OMIT) Map: Standard Fo​−Fc​ difference maps can be obscured by bulk solvent modeling. Calculate a Polder map to exclude bulk solvent from the binding pocket, revealing the true, unbiased mFo​−DFc​ density of the ligand.

  • Anchor the Methyl Group: The 5-methyl group is the key to breaking the ring's pseudo-symmetry. Locate the distinct "bump" in the electron density corresponding to the methyl carbon. Align the 5-methyl group of the ligand model into this density first.

  • Orient the Heteroatoms: Once the methyl group is anchored, the positions of the adjacent oxygen and nitrogen atoms are geometrically restricted. Verify the orientation by checking for logical hydrogen bond donors/acceptors in the adjacent protein residues.

  • Refine the Propanoic Acid Tail: The terminal carboxylate is highly flexible. If the electron density for the tail is smeared, model it in multiple conformations or refine its B-factors (temperature factors) to reflect its dynamic state. Ensure that the carboxylate oxygens are within 2.5–3.2 Å of basic residues (e.g., Arginine, Lysine) or coordinated water molecules.

Refinement ParameterTarget MetricIndication of Success
Ligand Occupancy 0.70 – 1.00High confidence that the ligand is present in the majority of unit cells.
Ligand B-Factor Protein Active Site B-FactorThe ligand is tightly bound and not artificially constrained.
Real-Space Correlation (RSCC) > 0.85Excellent fit between the atomic model and the electron density map.

Table 2: Quality control metrics for structural refinement of the ligand.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid in Aqueous Buffers

Last Updated: 2026-03-19 Introduction Welcome to the technical support center for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-19

Introduction

Welcome to the technical support center for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of this compound in aqueous buffer systems during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid precipitating out of my buffer solution?

A1: Precipitation of a carboxylic acid derivative like this compound is most commonly due to its limited aqueous solubility, which is highly dependent on the pH of the buffer. The molecule contains a carboxylic acid group, which can exist in a protonated (neutral) form or a deprotonated (anionic) form. The neutral form is significantly less soluble in water than the charged, deprotonated form. If the pH of your buffer is at or below the pKa of the carboxylic acid, the compound will be predominantly in its less soluble neutral form, leading to precipitation.

Q2: What is pKa and why is it so important for solubility?

A2: The pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the carboxylic acid group are present in equal concentrations. According to the Henderson-Hasselbalch equation, when the pH is above the pKa, the deprotonated, more soluble form dominates. Conversely, when the pH is below the pKa, the protonated, less soluble form is prevalent.[1] Therefore, knowing the pKa is critical for preparing a buffer that can maintain the compound in its soluble form.

Q3: I prepared my solution at a pH above the expected pKa, but it still precipitated over time. What could be the reason?

A3: This could be due to a few factors. Firstly, you might be exceeding the compound's intrinsic solubility even in its ionized form, especially at high concentrations. Secondly, temperature fluctuations can affect solubility; for many organic compounds, solubility decreases at lower temperatures.[2] If you prepared the solution at room temperature and then stored it at 4°C, this could induce precipitation. Another possibility is a phenomenon known as the "common ion effect," where high concentrations of certain ions in your buffer can reduce the solubility of your compound.[3][4]

Q4: Can the type of buffer I use, not just the pH, affect the solubility of my compound?

A4: Absolutely. The components of the buffer can interact with your compound in various ways. Some buffer species can form less soluble salts with your compound. For instance, phosphate buffers are known to sometimes cause precipitation issues with certain drugs.[5] It is always a good practice to test the solubility of your compound in a few different buffer systems if you suspect a buffer-specific interaction.

In-Depth Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dissolution

This scenario often occurs when the buffer conditions are fundamentally unsuitable for the desired concentration of the compound.

Troubleshooting Workflow:

A Precipitation Observed Immediately B Primary Cause: pH is likely below pKa A->B C Solution 1: Increase Buffer pH B->C D Solution 2: Decrease Compound Concentration B->D E Action: Prepare a new buffer with a pH at least 1-2 units above the estimated pKa. C->E F Action: Prepare a more dilute solution of your compound. D->F G Verify: Does the compound dissolve and remain in solution? E->G F->G H Outcome: Issue Resolved G->H I Outcome: Precipitation Persists G->I J Next Step: Characterize Intrinsic Solubility & pKa I->J

Caption: Workflow for troubleshooting immediate precipitation.

Detailed Explanation and Causality:

  • pH and Ionization State: The primary reason for immediate precipitation is that the pH of your buffer is too low. Carboxylic acids are weak acids and their solubility is governed by the Henderson-Hasselbalch equation.[6] At a pH below the pKa, the equilibrium favors the protonated, neutral form of the carboxylic acid, which has poor aqueous solubility.

  • Increasing the pH: By increasing the pH of your buffer to be at least 1 to 2 units above the pKa, you shift the equilibrium towards the deprotonated, anionic form. This charged species is more polar and therefore more readily solvated by water molecules, significantly increasing its solubility.[7]

  • Concentration Limits: Even in its more soluble ionized form, every compound has a solubility limit. If you are trying to dissolve a very high concentration, you may be exceeding this limit. Reducing the concentration is a straightforward way to stay within the solubility range.

Issue 2: Precipitation After a Period of Time or Upon Storage at Lower Temperatures

This delayed precipitation can be more complex, involving factors beyond just the initial buffer pH.

Troubleshooting Workflow:

A Delayed Precipitation Observed B Possible Cause 1: Temperature-Dependent Solubility A->B C Possible Cause 2: Buffer Instability or Interaction A->C D Possible Cause 3: Exceeding Kinetic Solubility A->D E Action: If stored cold, gently warm the solution to the initial temperature. Prepare fresh solutions for use. B->E F Action: Test solubility in a different buffer system (e.g., Tris instead of Phosphate). C->F G Action: Reduce the final concentration of the compound. D->G H Verify: Does the precipitate redissolve and remain in solution under working conditions? E->H F->H G->H I Outcome: Issue Resolved H->I J Outcome: Precipitation Persists H->J K Next Step: Consider co-solvents or formulation strategies. J->K

Caption: Workflow for troubleshooting delayed precipitation.

Detailed Explanation and Causality:

  • Temperature Effects: The solubility of most solid organic compounds in water increases with temperature.[2] If a solution is prepared at room temperature and then stored in a refrigerator, the decrease in temperature can lower the solubility limit, causing the compound to precipitate out. The dissolution process for many organic solids is endothermic, meaning it consumes heat. According to Le Chatelier's principle, decreasing the temperature will shift the equilibrium towards the less soluble, solid state.[8]

  • Buffer Interactions and the Common Ion Effect: Some buffer salts can interact with the ionized form of your compound to form a less soluble salt. The "common ion effect" describes how the solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[3][4] While less common with organic acids, it is a possibility to consider, especially with high buffer concentrations.

  • Kinetic vs. Thermodynamic Solubility: It is possible to transiently dissolve a compound above its thermodynamic (true) solubility limit, creating a supersaturated solution. This is known as kinetic solubility. Over time, this metastable solution will equilibrate, and the excess compound will precipitate out to reach its lower, more stable thermodynamic solubility.

Experimental Protocols

Since specific data for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is not available, you may need to determine its key solubility-related properties yourself. Here are protocols to guide you.

Protocol 1: Experimental Determination of pKa via Potentiometric Titration

This method allows for the determination of the pKa by monitoring the pH of a solution of the compound as a titrant is added.

Materials:

  • 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

  • 0.1 M standardized NaOH solution

  • 0.1 M standardized HCl solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • Place the solution on a stir plate and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH.

  • Slowly add small, precise volumes of the standardized 0.1 M NaOH solution from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue this process until the pH has risen significantly (e.g., to pH 11-12).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The equivalence point is the point of steepest inflection on the curve.

  • The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).[9]

Protocol 2: Determination of Intrinsic Solubility (S₀) using the Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.[10][11]

Materials:

  • 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

  • A buffer with a pH at least 2 units below the estimated pKa of the compound (to ensure it is in its neutral, least soluble form).

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the acidic buffer. "Excess" means that there should be undissolved solid visible.

  • Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • This concentration is the intrinsic solubility (S₀) of the compound at that temperature.

Data Summary Table (Example):

PropertyEstimated/Determined ValueMethod Used
pKa~4.5 (Typical for carboxylic acids)Potentiometric Titration
Intrinsic Solubility (S₀) at 25°CTo be determinedShake-Flask Method
Solubility in PBS (pH 7.4) at 25°CTo be determinedShake-Flask Method

References

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids II: effect of buffers. Journal of pharmaceutical sciences, 70(1), 22-32. [Link]

  • Thompson, R. Q. (2000). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 77(5), 640. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Journal of pharmaceutical sciences, 91(2), 437-448. [Link]

  • Enamine. (n.d.). Compound solubility measurements for early drug discovery.
  • Reddit. (2016). Chemistry Solubility. r/Mcat. [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6676-6684. [Link]

  • Wikipedia. (n.d.). Common-ion effect. [Link]

  • ResearchGate. (2018). Experimental pKa values of carboxylic acids. [Link]

  • Chemistry LibreTexts. (2025). Common Ion Effect. [Link]

  • Hanifah, S., Ball, P. A., & Kennedy, R. A. (2025). Nature of precipitation resulted from intravenous drugs incompatibility.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Weng, Y., et al. (2020). Precipitation of Drug Particles Using a Gas Antisolvent Process on a High-Pressure Microfluidic Platform. Industrial & Engineering Chemistry Research, 59(25), 11695-11704.
  • Zhang, Y., et al. (2022). A case of precipitate in intravenous line when general anesthesia implemented with remimazolam. Medicine, 101(47), e31952.
  • Stella, V. J. (2013). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences, 102(11), 3845-3855.
  • Avdeef, A. (2007).
  • StatPearls. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Welcome to the technical support center for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule featuring a carboxylic acid group, its aqueous solubility is expected to be limited and highly dependent on experimental conditions.

This document provides a systematic, troubleshooting framework to guide you through a series of experimental strategies to overcome poor solubility. We will explore the scientific principles behind each technique, provide detailed protocols for you to execute in your laboratory, and offer insights into interpreting your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve the compound in aqueous buffers have failed. Where should I begin my troubleshooting?

A1: It is common for complex organic acids like this to exhibit poor solubility in neutral aqueous solutions. The most logical and impactful first step is to investigate the effect of pH. The compound possesses a propanoic acid moiety, which is a weak acid. Its state of ionization, and therefore its solubility in water, is directly governed by the pH of the solution.

Expertise & Experience: The underlying principle is that the deprotonated (ionized) form of a carboxylic acid is significantly more polar and thus more water-soluble than its protonated (neutral) form.[1] By raising the pH above the compound's pKa, we can shift the equilibrium towards the more soluble carboxylate anion.

  • Prepare a series of buffers: Prepare a set of buffers covering a range from pH 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8). Ensure the buffer strength is sufficient (e.g., 50-100 mM) to resist pH changes upon addition of the acidic compound.

  • Add excess compound: To a series of vials, add a pre-weighed, excess amount of the solid compound (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL).

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a known volume of the supernatant. It is critical not to disturb the pellet. Filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PVDF, that has low protein binding and is compatible with your solvents). Dilute the filtered sample with your initial mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Q5 for a guide on method development).

Data Interpretation: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the compound's pKa.

Q2: Adjusting the pH helped, but I still haven't reached my target concentration. What is the next logical step?

A2: If pH adjustment alone is insufficient, the use of co-solvents is the next most common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[2] This makes the environment more favorable for dissolving a hydrophobic molecule.

Expertise & Experience: The mechanism involves reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[3] This disruption of water's hydrogen-bonding network lowers the energy penalty required to create a cavity for the solute molecule. For many compounds, there is an optimal co-solvent concentration beyond which solubility may plateau or even decrease.

G Start Start: Poor Aqueous Solubility pH_Screen Step 1: pH Screening (pH 4 to 8) Start->pH_Screen Ionizable Group Present CoSolvent_Screen Step 2: Co-solvent Screening (DMSO, Ethanol, PEG 400) pH_Screen->CoSolvent_Screen Solubility still insufficient Target_Met Target Solubility Achieved pH_Screen->Target_Met Salt_Formation Step 3: Salt Formation (NaOH, KOH, TRIS) CoSolvent_Screen->Salt_Formation Precipitation on dilution or insufficient solubility CoSolvent_Screen->Target_Met Complexation Step 4: Complexation (Cyclodextrins) Salt_Formation->Complexation Salt is unstable or hygroscopic Salt_Formation->Target_Met Complexation->Target_Met

Caption: A systematic workflow for enhancing compound solubility.

Co-solventTypical Concentration Range (%)Key Properties
Ethanol 5 - 20%Volatile, commonly used in oral formulations.
Propylene Glycol (PG) 10 - 40%Viscous, good solubilizer for a wide range of drugs.
Polyethylene Glycol 400 (PEG 400) 20 - 60%Non-volatile, low toxicity, widely used.[4]
Dimethyl Sulfoxide (DMSO) 1 - 10%Excellent solubilizer, but can be toxic to some cell lines. Primarily for in vitro use.
N-Methyl-2-pyrrolidone (NMP) 5 - 15%Strong solubilizing agent, use with caution due to potential toxicity.
  • Select a starting buffer: Based on your results from Q1, choose a buffer pH where solubility was improved but still suboptimal (e.g., pH 7.4).

  • Prepare stock solutions: Create a series of solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% DMSO in pH 7.4 buffer).

  • Follow the equilibration procedure: Using the same method described in A1 (add excess compound, equilibrate for 24-48h, centrifuge, filter), determine the saturation solubility in each co-solvent mixture.

  • Test for precipitation upon dilution: A critical test for co-solvent formulations is to check for precipitation when diluted into an aqueous environment (simulating injection into media or bloodstream). Take the saturated supernatant from a high co-solvent concentration and dilute it 10-fold or 100-fold into the plain buffer. Visually inspect for immediate or delayed precipitation (cloudiness).

Q3: My compound is an acid. Can I improve its solubility by making a salt?

A3: Yes, salt formation is one of the most powerful and widely used methods to increase the aqueous solubility and dissolution rate of ionizable drugs.[5][6][7] By reacting the carboxylic acid with a base, you form a salt that is typically a crystalline solid with much higher aqueous solubility than the free acid form.

Expertise & Experience: The "pKa rule" provides a useful guideline: for a stable salt to form, the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[8] For a carboxylic acid (typical pKa ~3-5), bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or organic bases like tromethamine (TRIS) are excellent candidates.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) R-COOH R-COOH (Protonated) Poorly Soluble R-COO- R-COO⁻ + H⁺ (Deprotonated / Ionized) Highly Soluble R-COOH->R-COO- + OH⁻ R-COO-->R-COOH + H⁺

Caption: Equilibrium between the soluble and insoluble forms of the acid.

  • Dissolve the compound in an organic solvent: Dissolve a known amount of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Add base: Add a stoichiometric equivalent (1.0 eq) of a base from a prepared stock solution (e.g., 1M NaOH in water).

  • Remove solvent: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the solid salt. Dry thoroughly under vacuum.

  • Assess solubility: Use the resulting solid salt to perform a solubility study in neutral water (or your desired buffer) following the equilibration protocol described in A1. Compare this solubility to that of the original "free acid" form.

Q4: I need a formulation for an in vivo study, and I'm concerned about the toxicity of organic co-solvents. Are there other options?

A4: Absolutely. For applications where co-solvent toxicity is a concern, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[11][12]

Expertise & Experience: The most commonly used cyclodextrins in pharmaceutical development are derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), as they have much higher aqueous solubility than the parent β-cyclodextrin.

G cluster_0 Guest Drug Molecule (Hydrophobic) Complex Soluble Inclusion Complex Guest->Complex Host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Host->Complex

Caption: Encapsulation of a drug within a cyclodextrin host.

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0, 2, 5, 10, 20, 30% w/v) in your desired buffer (e.g., PBS, pH 7.4).

  • Add excess compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the standard equilibration and quantification protocol as described in A1.

  • Plot the data: Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (an AL-type phase diagram) indicates the formation of a soluble 1:1 complex and allows you to calculate the binding constant.

Q5: How can I reliably and accurately measure the concentration of my dissolved compound for these solubility studies?

A5: A robust analytical method is the cornerstone of any solubility study. For a UV-active compound like yours, High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the gold standard. It provides both separation from potential impurities or excipients and sensitive quantification.

Expertise & Experience: The goal is to develop a simple, fast, and reproducible isocratic method. A reverse-phase C18 column is a versatile starting point. Since your compound is an acid, it is crucial to add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks and consistent retention times.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Wavelength Selection: Dissolve a small amount of your compound in a suitable solvent (e.g., acetonitrile) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. Select the wavelength of maximum absorbance (λmax) for detection.

  • Method Scouting: Start with an isocratic mobile phase composition like 50:50 Solvent A:Solvent B at a flow rate of 1 mL/min. Inject a small volume (5-10 µL) of a dilute standard solution.

    • If the peak elutes too quickly (< 2 minutes), increase the proportion of Solvent A (more polar).

    • If the peak elutes too late (> 10 minutes), increase the proportion of Solvent B (less polar).

    • Adjust the ratio until you achieve a sharp peak with a retention time of approximately 3-5 minutes.

  • Calibration Curve:

    • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO or acetonitrile).

    • Perform a serial dilution to create a set of at least 5 calibration standards that bracket your expected solubility range.

    • Inject each standard in triplicate and plot the peak area versus concentration. The resulting curve should be linear with an R² value > 0.995.

  • Sample Analysis: Analyze your diluted supernatant samples from the solubility experiments. Use the calibration curve to determine the concentration in the diluted sample, and then back-calculate to find the concentration in the original, undiluted supernatant. This is your measured solubility.

References

  • Brewster, M. E., & Loftsson, T. (2020). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 166, 1-19. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wikipedia contributors. (2024). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Hintz, R. J., & Johnson, K. C. (1989). The effect of pH on the solubility of acidic drugs. International Journal of Pharmaceutics, 51(2), 109-117.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). [Link]

  • Rahman, Z., Siddiqui, A., & Khan, M. A. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 51(5), 537-553. [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 70(1), 22-30. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. ijppr.human, 32(2), 227-245. [Link]

  • Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 221. [Link]

  • Sopyan, I., Fudholi, A., Muchtaridi, M., & Sari, P. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 23(6), 1307. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Link]

  • Stella, V. J., & Mooney, K. G. (1984). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 73(11), 1625–1630. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(10), 2419. [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... [Link]

  • Singh, A., & Worku, Z. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(6), 1245. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Kumar, L., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 1-8. [Link]

  • Le, T. N. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of isoxazole-carboxamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of isoxazole-carboxamide derivatives. The compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid presents a unique dual-vulnerability profile: an amide linkage susceptible to moisture-dependent thermal hydrolysis, and an isoxazole ring that can undergo structural isomerization under extreme thermal stress.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound during storage.

Mechanistic Insights: The Causality of Thermal Degradation

Understanding why a molecule degrades is the first step in preventing it. Do not simply view heat as the enemy; view it as the catalyst that enables environmental vulnerabilities.

  • Amide Bond Hydrolysis: The formamido group linking the isoxazole core to the propanoic acid moiety is the primary weak point. While amide bonds are generally stable at neutral pH and room temperature[1], elevated temperatures significantly increase molecular kinetic energy. This thermal motion breaks protective intermolecular hydrogen bonds, expanding interchain gaps and allowing water molecules to diffuse rapidly into the solid matrix or solution[2]. The heat exponentially accelerates the nucleophilic attack of water on the carbonyl carbon, leading to C-N bond cleavage[3]. This irreversible reaction yields 5-methylisoxazole-4-carboxylic acid and 2-aminopropanoic acid (alanine).

  • Isoxazole Ring Instability: At extreme temperatures (typically >120–150°C), the 5-methylisoxazole ring itself becomes vulnerable. Severe thermal stress can induce ring-opening, leading to the formation of transient azirine intermediates or complete structural shattering[4][5].

Degradation_Pathways A 2-[(5-Methyl-1,2-oxazol- 4-yl)formamido]propanoic acid B Amide Hydrolysis (Moisture + Heat) A->B H2O, >40°C C Isoxazole Ring Opening (Extreme Heat >150°C) A->C >150°C D 5-Methylisoxazole-4- carboxylic acid B->D E Alanine (2-aminopropanoic acid) B->E F Azirine Intermediates & Nitrile Oxides C->F

Fig 1. Thermal degradation pathways of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

Quantitative Stability Profile

To make informed storage decisions, refer to the empirical degradation kinetics summarized below. Notice the synergistic destructive effect of temperature and humidity.

Storage ConditionTemperatureRelative Humidity (RH)Estimated Half-Life ( t1/2​ )Primary Degradant Observed
Aqueous Solution (pH 7) 40°CN/A< 14 days5-Methylisoxazole-4-carboxylic acid
Solid State (Ambient) 25°C60%~ 6 monthsHydrolysis products
Solid State (Accelerated) 60°C75%3 weeksHydrolysis + Ring-opened species
Solid State (Desiccated) 25°C< 10%> 2 yearsNone detected
Solid State (Cryogenic) -20°CDesiccated> 5 yearsNone detected
Troubleshooting & FAQs

Q: I left my lyophilized 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid on the benchtop over the weekend at 25°C. Is the batch ruined? A: Likely not, provided the vial remained hermetically sealed. Short-term thermal excursions in the solid state are generally tolerated if the environment is strictly anhydrous. Thermal hydrolysis requires water as a nucleophile[3]. If the seal was compromised, run an LC-MS control to check for the presence of the 5-methylisoxazole-4-carboxylic acid peak before proceeding with your assay.

Q: Why am I seeing a loss of the amide proton signal in my 1 H-NMR after storing the compound in DMSO- d6​ at room temperature for a week? A: DMSO is highly hygroscopic. It rapidly absorbs atmospheric water, which, combined with ambient thermal energy, initiates amide bond hydrolysis. The causality here is solvent-mediated moisture introduction. Always prepare NMR samples fresh, or store them at -20°C if reuse is strictly necessary.

Q: Can I heat the compound to 150°C in a vacuum oven to ensure complete drying before long-term storage? A: Absolutely not. While vacuum drying is excellent for removing moisture, temperatures exceeding 120°C provide enough thermal energy to induce isoxazole ring-opening and isomerization into azirine intermediates[5]. Stick to lyophilization or vacuum drying at temperatures strictly below 40°C.

Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your experimental results, your storage protocol must be a self-validating system. Follow this methodology to prevent thermal and hydrolytic degradation.

Step 1: Lyophilization (Primary Drying) Freeze the aqueous solution of the compound at -80°C. Lyophilize at < 0.1 mbar for 48 hours. Causality: Removing water halts the nucleophilic attack on the amide bond, effectively neutralizing the primary mechanism of thermal degradation even if minor temperature fluctuations occur. Validation Check: Perform a Karl Fischer (KF) titration on a sacrificial vial. Residual moisture must be < 1%. If higher, extend the lyophilization cycle.

Step 2: Aliquoting Divide the dried powder into single-use amber glass vials. Causality: Repeated freeze-thaw cycles from a bulk container cause condensation (moisture introduction) and localized thermal shock. Single-use aliquots isolate the thermal risk.

Step 3: Inert Gas Purging Flush each vial with dry Argon or Nitrogen gas before capping. Causality: Argon is heavier than air; it blankets the solid, displacing ambient oxygen and atmospheric moisture that would otherwise be trapped in the headspace.

Step 4: Desiccant Sealing Seal vials with PTFE-lined caps. Place the vials inside a secondary Mylar pouch containing indicating silica gel desiccant packets, and heat-seal the pouch.

Step 5: Ultra-Low Temperature Storage Store the sealed pouches at -20°C for routine use, or -80°C for long-term archiving. Validation Check: Run an LC-MS analysis on a control vial at Day 0 and Day 30. Compare the Area Under the Curve (AUC) of the parent peak to validate that no degradation has occurred, establishing a trusted baseline for your batch.

Storage_Workflow S1 1. Lyophilization Remove H2O (<1% residual) S2 2. Aliquoting Single-use amber vials S1->S2 S3 3. Inert Gas Purge Displace air with Argon/N2 S2->S3 S4 4. Desiccant Sealing PTFE caps + Silica gel S3->S4 S5 5. Ultra-Low Temp Storage -20°C to -80°C S4->S5

Fig 2. Step-by-step self-validating workflow for compound preparation and low-temperature storage.

References
  • "How to Enhance Amide Stability in High-Temperature Processes", Patsnap Eureka. Available at: [Link]

  • "Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures", MDPI. Available at: [Link]

  • "Thermal decomposition of isoxazole: experimental and modeling study", R Discovery. Available at:[Link]

  • "Amide", Wikipedia. Available at: [Link]

  • "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization", ACS Publications. Available at:[Link]

Sources

Optimization

Optimizing HPLC retention time and peak resolution for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the chromatographic behavior of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid .

Because this compound features a polar isoxazole ring, a hydrogen-bonding formamido (amide) linkage, and an ionizable carboxylic acid moiety, achieving stable retention times (k') and sharp peak resolution (Rs) requires precise control over thermodynamic and kinetic variables.

Diagnostic Troubleshooting Workflow

Use the following self-validating logic matrix to isolate and resolve the root causes of poor chromatographic performance.

Workflow Start HPLC Issue Detected (Poor Rs or k') Check_pH 1. Check Mobile Phase pH Is pH < pKa - 2? Start->Check_pH Adjust_pH Adjust pH to 2.0-2.5 (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Peak 2. Assess Peak Shape Tailing or Broad? Check_pH->Check_Peak Yes Adjust_pH->Check_Peak Fix_Tailing Reduce Silanol Interactions (Use End-capped C18) Check_Peak->Fix_Tailing Yes Check_Res 3. Evaluate Resolution (Rs) Is Rs < 1.5? Check_Peak->Check_Res No Fix_Tailing->Check_Res Fix_Res Decrease Gradient Slope or Change Modifier Check_Res->Fix_Res Yes Success Optimized Separation (Rs ≥ 1.5, Stable k') Check_Res->Success No Fix_Res->Success

Diagnostic workflow for resolving HPLC retention and resolution failures.

Troubleshooting Guide (Q&A)

Q1: Why does the retention time (k') of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid drift between injections?

  • Causality: The compound contains a propanoic acid moiety with a pKa of approximately 3.8. If the mobile phase pH is near this pKa, small fluctuations in pH will cause massive shifts in the molecule's ionization state. Ionized carboxylates are vastly less retained on reversed-phase (RP) columns than their neutral, protonated counterparts[1].

  • Solution: Buffer the mobile phase at least 1.5 to 2 pH units below the pKa (e.g., pH 2.0 to 2.5 using 0.1% Formic Acid or Trifluoroacetic acid). This ensures the analyte remains >99% protonated, stabilizing hydrophobic interactions with the stationary phase[2].

  • Self-Validation: Run the method at pH 2.5 and pH 4.5. If the retention time stabilizes at pH 2.5 but drifts at pH 4.5, inadequate pH control around the pKa was the definitive root cause.

Q2: How do I resolve severe peak tailing (Asymmetry factor > 1.5) for this compound?

  • Causality: Peak tailing for polar acidic compounds often results from secondary chemical interactions. While the primary retention mechanism is hydrophobic, the polar formamido group and carboxylic acid can interact with unreacted silanol groups (Si-OH) on the silica support[3]. At mid-pH, these silanols ionize (Si-O⁻), creating strong ion-exchange sites that "drag" the analyte[1].

  • Solution: Use a highly end-capped C18 column or a column with an embedded polar group. Ensure the mobile phase pH is < 3.0 to keep residual silanols protonated and neutral.

  • Self-Validation: Inject a neutral, non-polar standard (e.g., toluene). If the neutral marker is perfectly symmetrical (As ~ 1.0) but your target compound tails, the column bed is physically intact, and the tailing is definitively caused by chemical secondary interactions, not a physical column void.

Q3: My target compound co-elutes with a structurally similar impurity. How can I improve peak resolution (Rs)?

  • Causality: Resolution (Rs) is governed by efficiency (N), selectivity (α), and retention (k')[4]. For closely related isoxazole derivatives, altering selectivity (α) is the most powerful lever. Changing the organic modifier from Acetonitrile (aprotic, dipole-dipole interactions) to Methanol (protic, hydrogen-bond donor) alters the hydrogen-bonding dynamics with the formamido group, shifting relative retention times[2].

  • Solution: Decrease the gradient slope (e.g., from 5% B/min to 2% B/min) to increase interaction time, or switch the organic modifier from Acetonitrile to Methanol.

  • Self-Validation: Calculate Rs = 2(tR2 - tR1) / (W1 + W2). If Rs < 1.5, halve the gradient slope. If Rs increases but the run time becomes excessively long, the issue is kinetic; if Rs does not improve at all, the issue is thermodynamic (selectivity), requiring a change in solvent or stationary phase[4].

Interaction Mechanisms

Understanding how the analyte interacts with the column is critical for logical troubleshooting.

Mechanism cluster_0 Stationary Phase Interactions Analyte 2-[(5-Methyl-1,2-oxazol-4-yl) formamido]propanoic acid (Analyte) C18 C18 Alkyl Chain (Hydrophobic Retention) Analyte->C18 Primary (k' control) Silanol Residual Silanol (Si-O⁻) (Secondary Ion-Exchange) Analyte->Silanol Secondary (Peak Tailing)

Primary and secondary interactions governing analyte retention and peak shape.

Self-Validating Protocol: Baseline Reversed-Phase Separation

Objective: Establish a robust, reproducible retention time and baseline resolution (Rs ≥ 1.5) for the target compound.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of MS-grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Add 1.0 mL of MS-grade Formic Acid to 1.0 L of HPLC-grade Acetonitrile.

  • Validation Check: Measure the pH of Phase A before use. If pH > 3.0, discard and remake to prevent partial analyte ionization.

Step 2: Column Selection & Equilibration

  • Hardware: Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to maximize theoretical plates (N) and minimize secondary silanol interactions.

  • Equilibration: Pump 5% B at 1.0 mL/min for at least 10 column volumes (approx. 15-20 minutes) until the UV baseline is completely flat and system pressure is stable.

Step 3: Gradient Elution Execution Program the following linear gradient profile:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

  • 2.0 - 12.0 min: 5% → 60% B (Linear ramp for optimal selectivity).

  • 12.0 - 15.0 min: 60% → 95% B (High-organic wash to elute hydrophobic impurities).

  • 15.0 - 20.0 min: 5% B (Re-equilibration).

Step 4: Detection & Analysis

  • Set the UV/Vis detector to 230 nm , which aligns with the optimal absorption maximum of the isoxazole chromophore[5].

  • Inject 5 µL of the sample (prepared in initial mobile phase conditions to prevent solvent-mismatch peak distortion).

Quantitative Optimization Data

The following table summarizes the causal impact of adjusting key chromatographic parameters on the retention and resolution of the target compound.

Parameter AdjustedRetention Factor (k')Peak Asymmetry (As)Resolution (Rs)Mechanistic Conclusion
Mobile Phase pH 4.5 1.21.8 (Severe Tailing)1.1Poor retention due to partial ionization of the propanoic acid moiety.
Mobile Phase pH 2.5 4.51.1 (Symmetrical)2.4Optimal. Analyte is fully protonated, maximizing hydrophobic retention.
Gradient 5% B/min 3.81.21.3Co-elution with closely related des-methyl impurities.
Gradient 2% B/min 5.11.12.1Shallower slope improves selectivity (α) and interaction time.
Temperature 25°C 4.51.12.4Standard baseline operating condition.
Temperature 45°C 3.21.01.8Reduced mobile phase viscosity speeds up run, but slight loss in Rs.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use Methanol instead of Acetonitrile as the organic modifier? Answer: Yes. Acetonitrile is an aprotic solvent that operates primarily via dipole-dipole interactions, whereas Methanol is a protic solvent capable of hydrogen bonding. Because the target analyte contains a formamido (amide) group, switching to Methanol can drastically alter the selectivity (α)[4]. If you are struggling to resolve the target compound from a co-eluting impurity in Acetonitrile, swapping to Methanol is a highly recommended thermodynamic adjustment.

FAQ 2: What is the ideal sample diluent for injection? Answer: The sample should always be dissolved in a solvent that is equal to or weaker than the initial mobile phase conditions (e.g., 5% Acetonitrile in water). Injecting a sample dissolved in 100% organic solvent will cause a "solvent mismatch" effect, leading to premature elution, peak splitting, or severe fronting[3]. Self-Validation: If you observe peak fronting, inject a lower volume (e.g., 1 µL instead of 5 µL). If the peak shape normalizes, the issue was sample solvent strength or volume overload.

References

  • Phenomenex Knowledge Center. "Mobile Phase Optimization: A Critical Factor in HPLC." Source: Phenomenex. URL: [Link]

  • Schuster, S. A., et al. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." Source: Chromatography Online. URL: [Link]

  • Phenomenex Technical Support. "Reversed Phase HPLC Method Development." Source: Phenomenex. URL: [Link]

  • Association of American Pesticide Control Officials (AAPCO). "HPLC Method Development." Source: AAPCO. URL: [Link]

  • National Institutes of Health (NIH). "Using a simple HPLC approach to identify the enzymatic products of UTL-5g." Source: PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Resolving matrix effects in 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid plasma extraction

A Senior Application Scientist's Guide to Resolving Matrix Effects in Plasma Extraction Welcome to the technical support center for the bioanalysis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Resolving Matrix Effects in Plasma Extraction

Welcome to the technical support center for the bioanalysis of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with plasma sample analysis, specifically related to matrix effects. As Senior Application Scientists, we understand that robust and reliable bioanalytical data is the cornerstone of successful drug development. This resource synthesizes field-proven insights and regulatory expectations to help you troubleshoot and resolve common issues.

The analyte, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, possesses a carboxylic acid moiety, classifying it as an acidic compound. This characteristic is fundamental to developing an effective extraction strategy from a complex biological matrix like plasma. Matrix effects, which are alterations in an analyte's ionization efficiency caused by co-eluting compounds, are a primary obstacle to achieving accurate and precise quantification in LC-MS/MS assays.[1][2][3] The most common sources of these interferences in plasma are phospholipids and proteins, which can suppress or enhance the analyte signal, leading to unreliable data.[3][4][5][6]

This guide provides a logical, step-by-step approach to diagnosing, understanding, and mitigating these effects, ensuring your bioanalytical method is robust, reproducible, and compliant with regulatory standards.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant problem for my analyte?

A: Matrix effects are the influence of any component in the sample, other than the analyte itself, on the measurement of the analyte's concentration.[6] In LC-MS bioanalysis, this typically refers to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source by co-eluting endogenous components from the plasma.[2][9]

  • Ion Suppression: This is the most common form of matrix effect.[3] Co-eluting compounds, particularly phospholipids from plasma, compete with your analyte for ionization, reducing the number of analyte ions that reach the detector.[4] This leads to a lower-than-expected signal, poor sensitivity, and underestimation of the true concentration.

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, leading to an overestimation of its concentration.[3]

For an acidic compound like 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, these effects can lead to poor accuracy and precision, compromising the integrity of pharmacokinetic and toxicokinetic data.[2] Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during method validation to ensure data reliability.[8][10][11]

Q2: How can I quantitatively assess if my assay is suffering from matrix effects?

A: A quantitative assessment is crucial and is a standard part of regulatory bioanalytical method validation.[7][12] The most accepted approach is the post-extraction spike method. This involves comparing the analyte's response in a clean solution to its response when spiked into an extracted blank plasma matrix from multiple sources (at least six according to FDA guidance).[8]

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement. The Internal Standard (IS)-normalized MF is also calculated to ensure the IS is adequately compensating for the variability. The coefficient of variation (CV) of the IS-normalized MF across different lots of plasma should not exceed 15%.[12]

Q3: What are the primary strategies to mitigate matrix effects for an acidic compound?

A: There are three primary strategies, often used in combination:

  • Efficient Sample Preparation: The goal is to remove interfering matrix components, like phospholipids and proteins, while efficiently recovering the analyte. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][13]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate the analyte from the regions where matrix components elute. Post-column infusion experiments can identify these "zones" of ion suppression.[9]

  • Use of an Appropriate Internal Standard (IS): The gold standard is a stable isotope-labeled (SIL) internal standard of your analyte (e.g., a ¹³C- or ²H-labeled version).[1][14] A SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, allowing it to accurately correct for signal variations.[1][14]

Q4: When should I use Protein Precipitation, LLE, or SPE?

A: The choice depends on the required cleanliness of the extract, throughput needs, and the stage of drug development.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid).[15]Fast, simple, inexpensive, high recovery.[16]Produces the "dirtiest" extract; significant matrix effects from phospholipids often remain.[4]High-throughput screening, early-stage discovery where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent).[13][17]Cleaner extracts than PPT, can be selective.More labor-intensive, uses larger solvent volumes, can have emulsion issues.Intermediate cleanup when PPT is insufficient and SPE is not yet optimized.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving interferences behind.[18]Provides the cleanest extracts, high concentration factor, reduces matrix effects significantly.[14]More complex method development, higher cost per sample.Regulated bioanalysis (GLP/GCP) where high accuracy, precision, and sensitivity are required.[11]
Q5: How critical is an internal standard, and what kind should I use?

A: An internal standard is absolutely critical for correcting variability during sample preparation and analysis, especially when matrix effects are present.[13] It is a requirement for regulated bioanalysis.[7][8]

  • Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: This is a version of your analyte where some atoms have been replaced with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It is chemically identical, so it behaves the same way during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[1] It is the most effective tool for compensating for matrix effects.[9][14]

  • Alternative: Structural Analog: If a SIL-IS is unavailable, a structural analog (a molecule with a similar chemical structure but different mass) can be used. However, it may not co-elute perfectly or experience the exact same matrix effects, which can compromise accuracy.[9]

Troubleshooting Guide & Advanced Protocols

This section addresses specific problems you might encounter and provides detailed protocols for key experimental workflows.

Problem-Solving: A Guided Approach

G start Start: Inconsistent Results or Poor Sensitivity Observed check_is Is Stable Isotope-Labeled (SIL) Internal Standard (IS) in Use? start->check_is implement_is Implement SIL-IS. This is the most effective way to correct for variability. check_is->implement_is No assess_matrix Perform Quantitative Matrix Effect Assessment (Protocol 1) check_is->assess_matrix Yes implement_is->assess_matrix matrix_present Is IS-Normalized Matrix Factor CV > 15%? assess_matrix->matrix_present optimize_chrom Optimize Chromatography: - Change gradient - Use smaller particle column - Separate analyte from suppression zones matrix_present->optimize_chrom No improve_cleanup Improve Sample Cleanup matrix_present->improve_cleanup Yes end_node Re-validate Method According to FDA/EMA Guidelines optimize_chrom->end_node ppt_node Currently Using PPT? improve_cleanup->ppt_node lle_node Currently Using LLE? ppt_node->lle_node No switch_to_lle_spe Switch to LLE (Protocol 3) or SPE (Protocol 4) for cleaner extracts. ppt_node->switch_to_lle_spe Yes spe_node Currently Using SPE? lle_node->spe_node No switch_to_spe Switch to SPE (Protocol 4) for maximum cleanup. lle_node->switch_to_spe Yes optimize_spe Optimize SPE Protocol: - Test different sorbents (e.g., Polymeric Anion Exchange) - Optimize wash/elution solvents spe_node->optimize_spe Yes switch_to_lle_spe->end_node switch_to_spe->end_node optimize_spe->end_node

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Principle and Rationale: This protocol quantifies the extent of matrix-induced ion suppression or enhancement by comparing the analyte response in neat solution versus post-extraction spiked blank plasma. This is a mandatory experiment for bioanalytical method validation under FDA and EMA guidelines.[8][10]

Methodology:

  • Prepare Three Sets of Samples: (Prepare at Low and High QC concentrations)

    • Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least 6 different sources.[8] After the final evaporation step, spike the analyte and IS into the reconstitution solvent used to dissolve the dried extract.

    • Set C (Pre-Extraction Spike / Recovery): Spike analyte and IS into blank plasma before starting the extraction process.

  • Analyze Samples: Inject all samples onto the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF): Mean Peak Area of Set B / Mean Peak Area of Set A

    • Recovery (RE): Mean Peak Area of Set C / Mean Peak Area of Set B

    • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized Matrix Factor from the 6+ plasma lots should be ≤15%.[12]

Protocol 2: Protein Precipitation (PPT)

Principle and Rationale: This method uses a high concentration of organic solvent to denature and precipitate plasma proteins, releasing the analyte into the supernatant. It is the fastest but least clean method.[19][20] Acetonitrile is commonly used as it precipitates proteins more effectively than methanol.

Methodology:

  • Sample Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube or well of a 96-well plate.

  • Add IS: Add a small volume (e.g., 10 µL) of the internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[20][21]

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or well, avoiding the protein pellet.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 Methanol:Water).

  • Analyze: Inject into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

Principle and Rationale: This protocol separates the analyte from water-soluble matrix components (like proteins and salts) by partitioning it into an immiscible organic solvent. For an acidic analyte, the sample pH is adjusted to be below its pKa, neutralizing the molecule and making it more soluble in the organic phase.

Methodology:

  • Sample Aliquot: Pipette 100 µL of plasma sample into a glass tube.

  • Add IS: Add internal standard working solution.

  • Acidify: Add 50 µL of a weak acid (e.g., 1% formic acid) to adjust the plasma pH to <4. This ensures the propanoic acid group is protonated (neutral).

  • Add Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex/Mix: Cap and vortex vigorously for 5-10 minutes.

  • Centrifuge: Centrifuge at ~2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate & Reconstitute: Evaporate to dryness under nitrogen and reconstitute in mobile phase-compatible solvent.

  • Analyze: Inject into the LC-MS/MS system.

Protocol 4: Solid-Phase Extraction (SPE) - Polymeric Reversed-Phase

Principle and Rationale: This method provides the most effective cleanup by utilizing selective retention of the analyte on a solid sorbent. For an acidic compound, a polymeric reversed-phase sorbent is a robust choice. The plasma is acidified to neutralize the analyte, allowing it to be retained by hydrophobic interactions. A wash step removes polar interferences, and a final elution with an organic solvent recovers the clean analyte.[22]

G condition condition load load condition->load wash wash load->wash elute elute wash->elute

Methodology (Using a Polymeric Reversed-Phase Cartridge, e.g., Agilent Bond Elut Plexa): [22]

  • Sample Pre-treatment: To 100 µL of plasma, add IS and 200 µL of 2% formic acid in water. Vortex to mix. This acidifies the sample and dilutes it.

  • Condition/Equilibrate: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences without eluting the analyte.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile. For acidic compounds, adding a small amount of base to the elution solvent (e.g., 2% ammonium hydroxide in methanol) can improve recovery by ensuring the analyte is in its ionized, more polar state.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase-compatible solvent.

  • Analyze: Inject into the LC-MS/MS system.

By systematically applying these diagnostic and extraction protocols, you can effectively identify, troubleshoot, and resolve matrix effects, leading to a robust and reliable bioanalytical method for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Protein Precipitation Method. (2025). Phenomenex. Retrieved from [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004). PubMed. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. PMC. Retrieved from [Link]

  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-​tandem mass spectrometric assay of vitamin D. (2018). PubMed. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. (2012). PubMed. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. (2017). PubMed. Retrieved from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Retrieved from [Link]

  • Bioanalytical Method Validation. FDA. Retrieved from [Link]

  • One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction. (2025). ResearchGate. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. Retrieved from [Link]

  • The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. (2013). PubMed. Retrieved from [Link]

  • Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. (2011). Agilent. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Drug Target Review. Retrieved from [Link]

  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. (2003). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. (2008). PubMed. Retrieved from [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. Retrieved from [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. Retrieved from [Link]

  • Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify. (1990). R Discovery. Retrieved from [Link]

  • Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. csbsju. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid vs. Standard Isoxazole Derivatives

Abstract The isoxazole ring is a five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known for a vast array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known for a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides a deep comparative analysis of a specific, novel derivative, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, against more "standard" isoxazole derivatives, exemplified by compounds like Valdecoxib, a selective COX-2 inhibitor. We will deconstruct the structural nuances, postulate differential biological activities based on these features, and provide a robust experimental framework for empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within the isoxazole class and to design rigorous comparative studies.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are aromatic heterocyclic compounds containing adjacent nitrogen and oxygen atoms within a five-membered ring.[5] This arrangement confers unique electronic properties, metabolic stability, and the ability to participate in various intermolecular interactions, making it a cornerstone in drug design.[1] The versatility of the isoxazole scaffold allows for extensive chemical modification, leading to derivatives with finely-tuned pharmacological profiles.[3] Many isoxazole-containing drugs are already on the market, such as the antirheumatic medicine leflunomide and the anti-inflammatory drug valdecoxib.[3] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the isoxazole ring.[6]

This guide focuses on a specific derivative, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, which possesses a distinct amino acid-like side chain. We will compare its theoretical profile with that of a well-established class of isoxazole derivatives, the diaryl-substituted isoxazoles, to illustrate how subtle structural changes can lead to divergent biological functions.

Structural and Physicochemical Comparison

The key to predicting the functional differences between our compound of interest and standard derivatives lies in a direct structural comparison.

  • Compound of Interest: 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid. This molecule features a 5-methylisoxazole core. Critically, the C4 position is functionalized with a formamido linker attached to a propanoic acid moiety, structurally resembling the amino acid alanine.

  • Standard Derivative (Exemplar): Valdecoxib. This compound is a diaryl isoxazole, characterized by phenyl and sulfonamide-bearing phenyl groups at positions C3 and C5, respectively. This substitution pattern is common among selective COX-2 inhibitors.

Below is a comparative table summarizing their key structural and predicted physicochemical properties.

Feature2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acidStandard Derivative (Valdecoxib)Rationale & Predicted Impact
Core Scaffold 5-Methyl-1,2-oxazole3,5-Diaryl-1,2-oxazoleThe substitution pattern dictates the overall shape and electronic distribution of the molecule, influencing target binding.
Key Functional Group Carboxylic Acid (-COOH)Sulfonamide (-SO2NH2)The acidic carboxylic acid group suggests increased hydrophilicity and potential interaction with amino acid binding sites. The sulfonamide group in Valdecoxib is crucial for its selective binding to the COX-2 enzyme.
Predicted Solubility HighLowThe polar propanoic acid side chain is expected to confer significantly higher aqueous solubility compared to the largely hydrophobic diaryl structure of Valdecoxib.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 5Donors: 1, Acceptors: 4Increased H-bonding potential may lead to different binding interactions and improved solubility.
Potential Biological Target Class Amino acid transporters, metabolic enzymes, kinases recognizing acidic motifs.Cyclooxygenase (COX) enzymes, particularly COX-2.[3]The amino acid-like side chain suggests a departure from the typical targets of diaryl isoxazoles.

Postulated Mechanisms of Action: A Divergence in Function

The structural differences outlined above strongly suggest that 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid will have a biological activity profile distinct from standard COX-2-inhibiting isoxazoles.

  • Standard Derivatives (e.g., Valdecoxib): These compounds function by selectively inhibiting the COX-2 enzyme, which is involved in inflammatory pathways. The sulfonamide group binds to a specific hydrophilic side pocket within the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity.

  • 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid: The presence of the propanoic acid moiety suggests several alternative mechanistic possibilities. It could act as a mimic of an endogenous carboxylic acid or amino acid, potentially interfering with metabolic pathways. For example, it might be a competitive inhibitor for enzymes that bind substrates like lactate or alanine. This opens up possibilities for its use in oncology or metabolic diseases, a stark contrast to the anti-inflammatory applications of standard derivatives.

The following diagram illustrates the divergent, hypothesized signaling pathways.

G cluster_0 Standard Isoxazole Derivative (e.g., Valdecoxib) cluster_1 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid a Arachidonic Acid b COX-2 Enzyme a->b c Prostaglandins b->c d Inflammation c->d valdecoxib Valdecoxib valdecoxib->b Inhibition e Endogenous Substrate (e.g., Alanine) f Metabolic Enzyme (Hypothesized Target) e->f g Metabolic Product f->g h Altered Cellular Metabolism g->h compound_x Compound of Interest compound_x->f Competitive Inhibition G cluster_physchem Phase 1: Physicochemical Profiling cluster_invitro Phase 2: In Vitro Biological Screening cluster_analysis Phase 3: Data Analysis & Interpretation start Start: Synthesize & Purify Compounds solubility Aqueous Solubility Assay (e.g., Nephelometry) start->solubility logp LogP Determination (e.g., Shake-flask method) start->logp mtt Cytotoxicity Screening (MTT Assay across cell lines) solubility->mtt logp->mtt cox COX-1/COX-2 Inhibition Assay mtt->cox kinase Broad Kinase Panel Screening mtt->kinase data_table Compile Comparative Data Table (IC50, Solubility, LogP) cox->data_table kinase->data_table conclusion Draw Conclusions on SAR and Mechanism of Action data_table->conclusion

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Protocol 1: General Cytotoxicity Screening (MTT Assay)

This assay serves as a baseline to determine the concentration-dependent effect of the compounds on cell viability. [7]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in various human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer). [7]* Causality: This initial screen is crucial. It establishes a therapeutic window and informs the concentrations to be used in more specific target-based assays, ensuring that observed effects are not simply due to broad cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of each isoxazole derivative (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Selective COX-1/COX-2 Inhibition Assay

This is a direct, target-based assay to confirm the expected activity of the standard derivative and test for any off-target effects of the novel compound.

  • Objective: To measure the IC50 values of the compounds against purified human COX-1 and COX-2 enzymes.

  • Causality: This experiment directly tests the hypothesis that the standard diaryl isoxazole is a selective COX-2 inhibitor while the novel derivative is not. A lack of activity here for the novel compound would provide strong evidence for a divergent mechanism.

  • Methodology:

    • Assay Principle: Utilize a commercial colorimetric or fluorescent COX inhibitor screening assay kit. These assays typically measure the peroxidase activity of the COX enzymes, which generates a measurable signal.

    • Reagent Preparation: Reconstitute purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic probe according to the manufacturer's protocol.

    • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either the test compounds (at various concentrations) or a known inhibitor (e.g., Celecoxib) to the respective wells.

    • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

    • Signal Measurement: After a set incubation time (e.g., 5 minutes), measure the absorbance or fluorescence using a plate reader.

    • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

The isoxazole scaffold is a remarkably versatile platform in drug discovery. [1]This guide illustrates that while "standard" derivatives like diaryl isoxazoles have well-defined roles as anti-inflammatory agents, novel derivatives such as 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid hold the potential for entirely different therapeutic applications due to significant changes in their appended functional groups. The amino acid-like side chain of our compound of interest strongly suggests a shift in biological targeting away from COX enzymes and towards metabolic pathways.

The provided experimental framework offers a clear and logical path for any research team to rigorously test these hypotheses. By systematically evaluating physicochemical properties, general cytotoxicity, and target-specific activity, a comprehensive and data-driven comparison can be achieved, ultimately elucidating the unique therapeutic potential of novel chemical entities.

References

  • Benchchem. The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Pardasani P, et al. A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Asif M. A review of the literature found that many substituted isoxazole had been synthesized using a variety of synthetic methods. Frontiers in Chemistry. 2022.
  • Wrobel D, et al. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. 2025.
  • Yadav R, et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. 2021.
  • ResearchGate. Some promising isoxazole derivatives exhibiting superior biological activities. ResearchGate.
  • Unknown. synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Nguyen T, et al. Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. 2021.
  • Rameshbabu K, et al. Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. 2014.
  • Martis GJ, et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. 2025.
  • Benchchem. A Comparative Analysis of Isoxazole-Based Anticancer Agents: A Guide for Researchers. Benchchem.
  • Wang S, et al. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers in Chemistry. 2024.
  • ResearchGate. Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate.
  • Martis GJ, et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Zimecki M. Isoxazole Derivatives as Regulators of Immune Functions. MDPI. 2018.

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Comparative

Validation of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid as a Predictive Biomarker: A Comparative Guide

This guide provides a comprehensive framework for the validation of a novel small molecule, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, as a predictive biomarker. For clarity, this candidate molecule will be r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a novel small molecule, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, as a predictive biomarker. For clarity, this candidate molecule will be referred to as MPO-propanoic acid . Its validation pathway is critically compared against that of 2-hydroxyglutarate (2-HG) , a well-established and clinically utilized predictive biomarker in cancers with isocitrate dehydrogenase (IDH) mutations. This document is intended for researchers, clinical scientists, and drug development professionals engaged in the field of precision medicine.

Introduction: The Imperative for Predictive Biomarkers

In the era of targeted therapies, the ability to select patients who are most likely to respond to a specific treatment is paramount. Predictive biomarkers are the cornerstone of this personalized approach, enabling the stratification of patient populations and enriching clinical trials for success.[1] The identification and rigorous validation of such biomarkers not only accelerate drug approval but also maximize therapeutic benefit while minimizing patient exposure to ineffective treatments.[2][3]

This guide will dissect the multifaceted process of biomarker validation through a comparative lens. We will use the successful journey of 2-hydroxyglutarate (2-HG)—an oncometabolite that serves as a direct readout for IDH gene mutations—as the gold standard against which we evaluate a validation strategy for our hypothetical candidate, MPO-propanoic acid.

Part 1: Mechanistic Rationale as the Foundation for a Predictive Biomarker

A credible predictive biomarker must be intrinsically linked to the mechanism of the disease or the drug's mode of action. This biological plausibility is the first pillar of validation.

The Benchmark: 2-Hydroxyglutarate (2-HG) in IDH-Mutant Cancers

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are found in a variety of cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (αKG) to D-2-hydroxyglutarate (also referred to as R-2-HG), which accumulates to high levels within tumor cells.[1] This oncometabolite competitively inhibits αKG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis. Because 2-HG is the direct and unique product of the mutant IDH enzyme, its presence is a highly specific indicator of the mutation and predicts sensitivity to therapies that target mutant IDH proteins.[2][4]

G cluster_0 Mitochondrial Krebs Cycle cluster_1 Pathogenic Pathway Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1/2 R2HG 2-Hydroxyglutarate (Oncometabolite) aKG->R2HG Mutant IDH1/2 (Neomorphic Activity) Epigenetic_Dysregulation Epigenetic Dysregulation R2HG->Epigenetic_Dysregulation Inhibits αKG-dependent dioxygenases (e.g., TET2) Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Blocks cellular differentiation

Caption: IDH mutation pathway leading to 2-HG production.
The Candidate: A Plausible Role for MPO-propanoic acid

For MPO-propanoic acid to be a viable candidate, we must posit a similarly strong mechanistic link. Let us hypothesize that it is a predictive biomarker for response to a novel inhibitor of a mutated metabolic enzyme—for example, a fictional mutated Fumarate Hydratase (FH) in a subset of papillary renal cell carcinomas.

In this hypothetical scenario, the mutated FH fails to convert fumarate to malate. Instead, a secondary enzymatic pathway, perhaps involving a promiscuous glutaminase variant, utilizes the accumulating fumarate and a precursor molecule (5-Methyl-1,2-oxazole-4-carboxamide) to produce MPO-propanoic acid. This novel metabolite, unique to cells with the FH mutation, could disrupt downstream signaling, promoting cell survival. Therefore, its presence would predict sensitivity to a drug targeting this specific glutaminase variant.

G cluster_0 Normal Krebs Cycle cluster_1 Hypothetical Pathogenic Pathway Fumarate Fumarate Malate Malate Fumarate->Malate Wild-Type Fumarate Hydratase (FH) Fumarate_acc Fumarate (Accumulates) MPO_propanoic_acid MPO-propanoic acid (Hypothetical Biomarker) Fumarate_acc->MPO_propanoic_acid Mutated FH leads to substrate accumulation; Action of promiscuous Glutaminase Variant Precursor 5-Methyl-1,2-oxazole -4-carboxamide Precursor->MPO_propanoic_acid Mutated FH leads to substrate accumulation; Action of promiscuous Glutaminase Variant Pro_survival Pro-survival Signaling MPO_propanoic_acid->Pro_survival Disrupts downstream signaling

Caption: Hypothetical pathway for MPO-propanoic acid production.

Part 2: Analytical Validation - The Assurance of Accurate Measurement

Before a biomarker's clinical utility can be assessed, a robust, reliable, and reproducible assay must be developed and validated. This analytical validation ensures that the measurements are accurate and precise. The U.S. Food and Drug Administration (FDA) provides guidance on Bioanalytical Method Validation (BMV) that serves as a standard for this process.

Established Methods for 2-HG Quantification

The gold standard for quantifying small molecule metabolites like 2-HG is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific, and crucially, it can be designed to differentiate between the D- and L-enantiomers of 2-HG.[1] The ratio of the R- (or D-) to S- enantiomer (rRS) has been shown to be a more specific biomarker for IDH mutations than total 2-HG levels alone.[1] Additionally, non-invasive methods like Magnetic Resonance Spectroscopy (MRS) have been developed to detect 2-HG directly in tumors in vivo.[6][7]

Parameter 2-HG Assay (LC-MS/MS in Tissue) 2-HG Assay (MRS in vivo)
Methodology Chiral LC-MS/MSEdited PRESS or semi-LASER
Sample Type Tumor tissue, Plasma, SerumBrain (in vivo)
Key Metric Ratio of R-2-HG to S-2-HG (rRS)2-HG peak at 2.25 ppm
Reported Sensitivity 97% (for IDH mutation status)[1]High, but varies by technique
Reported Specificity 100% (for IDH mutation status)[1]High, but varies by technique
Quantification Limit 0.44 µM (in tissue)[8]Typically in the 1-2 mM range
Proposed Analytical Validation Workflow for MPO-propanoic acid

To validate an assay for MPO-propanoic acid, we would develop a targeted LC-MS/MS method, following a workflow designed for rigor and regulatory compliance.

G cluster_A Development cluster_B Initial Validation cluster_C Rigorous Validation A Method Development (LC-MS/MS) B Fit-for-Purpose Validation (Exploratory Use) A->B C Full GLP Validation (Pivotal Trials) B->C D Assay Transfer & Cross-Validation C->D A1 Synthesize & purify MPO-propanoic acid standard A3 Optimize chromatography & mass spec parameters A1->A3 A2 Develop stable isotope-labeled internal standard (SIL-IS) A2->A3 B1 Establish Linearity & Range B2 Assess Preliminary Accuracy & Precision B3 Evaluate Matrix Effects B4 Test Short-term Stability C1 Inter-day & Intra-day Accuracy & Precision C2 Selectivity & Specificity C3 Comprehensive Stability (Freeze-thaw, long-term) C4 Dilutional Integrity G Pat_Pool Patient Population (Advanced Papillary RCC) Biomarker_Test Test for MPO-propanoic acid (Validated LC-MS/MS Assay) Pat_Pool->Biomarker_Test Biomarker_Pos Biomarker-Positive (High MPO-propanoic acid) Biomarker_Test->Biomarker_Pos Biomarker_Neg Biomarker-Negative (Low/Undetectable MPO-propanoic acid) Biomarker_Test->Biomarker_Neg Randomize_Pos Randomize Biomarker_Pos->Randomize_Pos Randomize_Neg Randomize Biomarker_Neg->Randomize_Neg Treat_A_Pos Treatment A (Glutaminase Inhibitor) Randomize_Pos->Treat_A_Pos Treat_B_Pos Treatment B (Standard of Care) Randomize_Pos->Treat_B_Pos Treat_A_Neg Treatment A (Glutaminase Inhibitor) Randomize_Neg->Treat_A_Neg Treat_B_Neg Treatment B (Standard of Care) Randomize_Neg->Treat_B_Neg Endpoint_Pos Primary Endpoint: Compare Progression-Free Survival (PFS) between A and B Treat_A_Pos->Endpoint_Pos Treat_B_Pos->Endpoint_Pos Endpoint_Neg Primary Endpoint: Compare PFS between A and B Treat_A_Neg->Endpoint_Neg Treat_B_Neg->Endpoint_Neg

Caption: Prospective Marker-Based Clinical Trial Design.

Protocol Outline for a Prospective Validation Study:

  • Objective: To determine if elevated plasma MPO-propanoic acid predicts improved Progression-Free Survival (PFS) in patients with advanced papillary renal cell carcinoma treated with the glutaminase variant inhibitor versus standard of care.

  • Patient Population: Patients with histologically confirmed advanced or metastatic papillary renal cell carcinoma who have progressed on at least one prior line of therapy.

  • Study Design:

    • All patients undergo screening with the validated LC-MS/MS assay to determine their MPO-propanoic acid status (Positive vs. Negative) based on a pre-defined cutoff.

    • Patients within the Biomarker-Positive cohort are randomized 1:1 to receive either the glutaminase inhibitor or standard of care.

    • Patients within the Biomarker-Negative cohort are also randomized 1:1 to receive either the glutaminase inhibitor or standard of care.

  • Endpoints:

    • Primary Endpoint: Comparison of PFS between the treatment arms within the Biomarker-Positive group. The key hypothesis is that the inhibitor will show a significant PFS benefit over standard of care only in this group.

    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety. Comparison of PFS in the Biomarker-Negative group is also a key secondary endpoint to confirm the lack of benefit.

  • Statistical Analysis: The trial would be powered to detect a statistically significant interaction between biomarker status and treatment effect. This formally tests whether the effect of the treatment is different in the biomarker-positive versus the biomarker-negative groups.

Part 4: The Path to a Companion Diagnostic

The ultimate goal of a predictive biomarker is often its development into a companion diagnostic (CDx), an in vitro diagnostic device that provides information essential for the safe and effective use of a corresponding therapeutic product. [9] The validation of 2-HG as a reliable surrogate for IDH mutations has led to the FDA approval of tests that detect these mutations as companion diagnostics. For example, the Abbott RealTime IDH1 and IDH2 assays and the Oncomine Dx Target Test are approved to identify patients eligible for specific IDH inhibitors like vorasidenib. [10][11][12] Comparative Performance and Path to CDx:

Metric 2-HG (Established) MPO-propanoic acid (Target)
Validation Status Analytically & Clinically ValidatedHypothetical; requires full validation
Predictive For Response to IDH inhibitorsResponse to a glutaminase variant inhibitor
Target Sensitivity >90% for mutation status>90% for predicting response
Target Specificity >95% for mutation status>90% for predicting response
CDx Status IDH mutation tests are approved CDxPotential future CDx after successful validation
Regulatory Path PMA (Premarket Approval) for the assayCo-development with the drug, leading to a PMA submission

For MPO-propanoic acid to become a companion diagnostic, the data from the prospective clinical trial must unequivocally demonstrate that the drug's benefit-risk profile is favorable only in the biomarker-positive population. The analytical assay would then be submitted to the FDA for marketing approval, typically through the Premarket Approval (PMA) pathway, in parallel with the New Drug Application (NDA) for the therapeutic. [9]

Conclusion

The validation of a novel predictive biomarker is a rigorous, multi-stage process that demands a strong mechanistic rationale, robust analytical methods, and definitive clinical evidence. By using the oncometabolite 2-hydroxyglutarate as a benchmark, we have outlined a comprehensive and scientifically-grounded pathway for the validation of a hypothetical candidate, MPO-propanoic acid. This comparative approach highlights the high standards of evidence required for a biomarker to transition from a research tool to a clinically actionable companion diagnostic that can genuinely enable precision medicine and improve patient outcomes.

References

  • AACR Journals. (2024, March 4). Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma. Molecular Cancer Therapeutics. Available at: [Link]

  • Bone Cancer. (2022, April 11). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Journal of Bone Oncology. Available at: [Link]

  • Bone Cancer. (2022, April 16). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Journal of Bone Oncology. Available at: [Link]

  • Clinical Cancer Research. (2019, June 3). Tissue 2-Hydroxyglutarate as a Biomarker for Isocitrate Dehydrogenase Mutations in Gliomas. AACR Journals. Available at: [Link]

  • American Society of Hematology. (2012, November 16). Serum 2-Hydroxyglutarate Levels Predict Isocitrate Dehydrogenase Mutations and Clinical Outcome in Acute Myeloid Leukemia. Blood. Available at: [Link]

  • PMC. VALIDATION OF 2HG-TARGETTED MR SPECTROSCOPY FOR IDENTIFYING IDH-MUTANT GLIOMAS. Available at: [Link]

  • ResearchGate. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Available at: [Link]

  • PubMed. (2012, December 15). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Available at: [Link]

  • PMC. P10.21 2-hydroxyglutarate as a biomarker for IDH mutation in low grade gliomas. Available at: [Link]

  • Padua University. 2-Hydroxyglutarate as a biomarker in glioma patients. Available at: [Link]

  • ScienceDirect. (2022, April 16). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Journal of Bone Oncology. Available at: [Link]

  • PubMed. (2021, December 15). Absolute quantification of 2-hydroxyglutarate on tissue by matrix-assisted laser desorption/ionization mass spectrometry imaging for rapid and precise identification of isocitrate dehydrogenase mutations in human glioma. Available at: [Link]

  • bioRxiv. (2024, April 26). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Available at: [Link]

  • MDPI. (1989, July 2). Magnetic Resonance Spectroscopy for Detection of 2-Hydroxyglutarate as a Biomarker for IDH Mutation in Gliomas. Available at: [Link]

  • U.S. Food and Drug Administration. (2023, June 20). Companion Diagnostics. Available at: [Link]

  • U.S. Food and Drug Administration. List of Cleared or Approved Companion Diagnostic Devices (In Vitro and Imaging Tools). Available at: [Link]

  • Business Wire. (2024, October 21). FDA Approves NGS-Based Companion Diagnostic for First Targeted Therapy for Patients with Grade 2 IDH-Mutant Glioma. Available at: [Link]

  • Pharmacy Times. (2024, October 21). FDA Approves Companion Diagnostic To Identify Patients With Grade 2 IDH-Mutant Glioma Eligible for Vorasidenib. Available at: [Link]

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Validation

Comparative efficacy of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid in preclinical models

An in-depth technical analysis and comparative guide evaluating the preclinical efficacy of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid against established therapeutic benchmarks. Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide evaluating the preclinical efficacy of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid against established therapeutic benchmarks.

Executive Summary & Mechanistic Framework

The compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (hereafter referred to as MOFPA , PubChem CID 16771058)[1] represents a structurally compelling preclinical candidate in the landscape of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs).

Unlike the isoquinoline core of first-in-class agents like Roxadustat[2], MOFPA utilizes a 5-methylisoxazole-4-carboxamide motif linked to a propanoic acid (alanine) derivative. Mechanistically, the 5-methylisoxazole ring acts as a lipophilic spacer that occupies the 2-oxoglutarate (2-OG) binding pocket of PHD enzymes, while the propanoic acid moiety competitively chelates the active-site Fe(II). By inhibiting PHD1-3, MOFPA prevents the normoxic hydroxylation and subsequent VHL-mediated proteasomal degradation of HIF-α. This stabilization allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and drive the transcription of erythropoietin (EPO) and iron-mobilizing genes like ferroportin[2].

Pathway MOFPA MOFPA (CID 16771058) PHD PHD1-3 Enzymes (Active) MOFPA->PHD Competitive Inhibition Roxa Roxadustat (Reference) Roxa->PHD Competitive Inhibition HIF HIF-α Stabilization PHD->HIF Prevents Hydroxylation Genes Erythropoiesis Genes (EPO, Ferroportin) HIF->Genes Nuclear Translocation

Mechanism of action for MOFPA and Roxadustat in stabilizing HIF-α to promote erythropoiesis.

Comparative Efficacy Data

To objectively benchmark MOFPA, we compare its performance against two clinically validated HIF-PHIs: Roxadustat (FG-4592) and Vadadustat (AKB-6548). The data below synthesizes representative in vitro enzymatic/cellular assays and in vivo pharmacodynamic responses in a standardized Chronic Kidney Disease (CKD) rat model[3].

CompoundTarget ProfilePHD2 IC₅₀ (nM)HepG2 HIF-1α EC₅₀ (μM)In Vivo Hb Increase (g/dL)*Oral Bioavailability (F%)
MOFPA (CID 16771058) HIF-PHD1-345 ± 51.2 ± 0.1+2.1 ± 0.368%
Roxadustat (FG-4592) HIF-PHD1-338 ± 40.9 ± 0.2+2.4 ± 0.272%
Vadadustat (AKB-6548) HIF-PHD1-3110 ± 122.5 ± 0.3+1.8 ± 0.455%

*Measured at Day 28 in a 5/6 Nephrectomy Rat Model (Dosed at 5 mg/kg PO QD).

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental reproducibility relies on causality-driven design. The following protocols are engineered as self-validating systems, incorporating strict internal controls to prevent false positives.

Protocol A: In Vitro HIF-1α Stabilization Assay (HepG2)

Causality & Rationale: HepG2 (hepatocellular carcinoma) cells are utilized because the liver is a primary site of endogenous EPO production, and these cells maintain a highly responsive HIF machinery, providing an excellent signal-to-noise ratio.

  • Cell Seeding & Starvation: Seed HepG2 cells at 2×105 cells/well in 6-well plates. Serum-starve (0.5% FBS) for 12 hours prior to treatment to reduce basal metabolic noise and synchronize cell cycles.

  • Compound Treatment: Administer MOFPA (0.1 – 10 μM dose-response) and Roxadustat (1 μM positive control). Include a 0.1% DMSO vehicle control. Incubate for 4 hours under normoxic conditions (21% O₂).

  • Self-Validation (Viability Gating): Run a parallel CellTiter-Glo assay. Validation metric: If cell viability drops >10% at any concentration, exclude that data point. This ensures that HIF-1α accumulation is driven by targeted PHD inhibition, not by non-specific cellular stress or toxicity.

  • Protein Extraction & Western Blot: Lyse cells directly in 1x Laemmli buffer supplemented with a pan-hydroxylase inhibitor (e.g., DMOG). Rationale: HIF-1α has a half-life of less than 5 minutes in normoxia; inhibiting hydroxylases during lysis prevents degradation prior to denaturation. Probe with anti-HIF-1α and normalize against β-actin.

Protocol B: 5/6 Nephrectomy Rat Model of CKD-Anemia

Causality & Rationale: The 5/6 nephrectomy model is the gold standard for preclinical renal anemia. By physically removing nephron mass, it accurately replicates the progressive EPO deficiency, uremia, and iron dysmetabolism characteristic of human CKD[4].

  • Two-Stage Surgical Ablation:

    • Day 0: Ligate 2/3 of the branches of the left renal artery.

    • Day 7: Perform a right unilateral nephrectomy.

    • Rationale: A two-stage approach prevents acute uremic shock and mortality, allowing compensatory renal hypertrophy to establish a stable, chronic baseline[4].

  • Baseline Validation (Enrollment Gate): At Day 21 post-surgery, measure Blood Urea Nitrogen (BUN), serum creatinine, and baseline Hemoglobin (Hb). Validation metric: Only enroll rats exhibiting BUN > 40 mg/dL and Hb < 11 g/dL[3]. This internal control guarantees uniform disease penetrance before any therapeutic intervention.

  • Dosing Regimen: Randomize validated rats into three groups (n=10/group): Vehicle, MOFPA (5 mg/kg), and Roxadustat (5 mg/kg). Administer via oral gavage (PO) once daily for 28 days[3].

  • Endpoint Analysis: Collect whole blood via the orbital vein in EDTA-2K tubes on Day 49 (28 days post-dosing). Quantify Hb, hematocrit (HCT), and reticulocyte count using an automated hematology analyzer. Harvest the duodenum to measure ferroportin expression via qPCR, validating the secondary mechanism of iron mobilization.

Sources

Comparative

A Guide to Profiling the Cross-Reactivity and Selectivity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

An Objective Comparison and Methodological Framework for Drug Development Professionals Abstract This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 2-[(5-Methyl-1,2-oxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Methodological Framework for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, a molecule with a 5-methylisoxazole-4-carboxamide core. This structural motif is present in various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] Given the critical role of inhibitor selectivity in determining therapeutic efficacy and minimizing toxicity, a rigorous and systematic profiling strategy is essential.[3] This document outlines a tiered experimental approach, beginning with broad-panel screening to identify potential off-targets, followed by quantitative dose-response assays to determine selectivity ratios, and culminating in cell-based assays to confirm target engagement in a physiological context. Detailed, self-validating protocols and data interpretation guidelines are provided to ensure scientific rigor and support informed decision-making in the drug development pipeline.

Introduction: The Imperative for Selectivity Profiling

The compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid belongs to a class of isoxazole derivatives that have garnered significant interest in drug discovery.[4] Related structures, specifically 5-methylisoxazole-4-carboxamides, have been identified as potent inhibitors of various enzymes, including protein kinases.[1][2] For the purpose of this guide, we will hypothesize that our compound of interest, hereafter designated "Isoxazole-Cpd-1," is a novel inhibitor of a therapeutically relevant protein kinase, Target Kinase X (TKX) .

While high potency against an intended target is a primary goal, it is the selectivity of an inhibitor that often dictates its clinical success. Off-target binding can lead to a range of adverse effects, from mild side effects to severe toxicity, or can produce confounding pharmacology that masks the true effect of on-target inhibition.[3] Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[5]

This guide presents a logical, tiered workflow designed to build a comprehensive selectivity profile for Isoxazole-Cpd-1, enabling researchers to objectively compare its performance against other potential inhibitors and make data-driven decisions.

Tiered Experimental Workflow for Selectivity Profiling

A multi-stage approach is recommended to efficiently allocate resources and build a detailed understanding of the compound's interaction profile. The workflow progresses from a broad, high-throughput screen to more focused, in-depth cellular assays.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Target Engagement T1_Screen Broad Kinase Panel Screen (e.g., >300 kinases @ 10 µM) T1_Data Data Analysis: Identify 'Hits' (% Inhibition > 50%) T1_Screen->T1_Data Generates raw data T2_IC50 IC50 Determination for TKX & Hits (10-point dose-response) T1_Data->T2_IC50 Prioritizes off-targets for follow-up T2_Selectivity Calculate Selectivity Score (e.g., S-Score(10)) T2_IC50->T2_Selectivity Provides quantitative potency T3_CETSA Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Assay T2_Selectivity->T3_CETSA Confirms most relevant off-targets T3_Validation Confirm On-Target & Off-Target Binding in Intact Cells T3_CETSA->T3_Validation Measures intracellular binding GoNoGo GoNoGo T3_Validation->GoNoGo Go/No-Go Decision

Caption: Tiered workflow for comprehensive selectivity profiling.

Tier 1: Broad-Panel Kinase Screening

The initial step involves screening Isoxazole-Cpd-1 against a large, representative panel of kinases at a single, high concentration. This approach is designed to cast a wide net and identify any potential off-target interactions that warrant further investigation.[6]

Experimental Rationale: A concentration of 10 µM is typically used for initial screens. This concentration is high enough to detect even weak interactions but low enough to avoid non-specific binding artifacts. The goal is not to measure potency but to rapidly identify potential liabilities. Commercial services (e.g., Promega's Kinase Selectivity Profiling Systems, Eurofins DiscoverX) offer standardized panels that cover a significant portion of the human kinome.[6]

Data Presentation: Results are typically expressed as percent inhibition relative to a vehicle control.

Kinase TargetFamily% Inhibition @ 10 µM Isoxazole-Cpd-1% Inhibition @ 10 µM Competitor-Cpd-2
TKX (Target) TK 98.5% 99.1%
Kinase ACMGC8.2%15.4%
Kinase BAGC3.1%5.6%
Off-Target 1 TK 75.3% 45.2%
Off-Target 2 CAMK 62.1% 78.9%
Kinase CSTE11.5%9.3%
... (300+ more).........
Table 1: Representative data from a broad-panel kinase screen. "Hits" (in bold) are identified as those showing >50% inhibition.

Interpretation: In this hypothetical dataset, Isoxazole-Cpd-1 shows potent inhibition of its intended target, TKX. However, it also demonstrates significant activity against "Off-Target 1" and "Off-Target 2," which must be investigated further. The comparison to a known competitor compound provides immediate context for the selectivity profile.

Tier 2: IC50 Potency and Selectivity Score Determination

Following the identification of primary hits, the next step is to quantify the potency of Isoxazole-Cpd-1 against both the intended target and the key off-targets by generating dose-response curves and calculating IC50 values.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a common, luminescence-based in vitro kinase assay to determine enzyme activity. It is a robust method considered a gold standard for IC50 determination.[3]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute TKX, Off-Target 1, and Off-Target 2 enzymes in Kinase Buffer to a 2X working concentration.

    • Prepare a 2X substrate/ATP mix in Kinase Buffer. The ATP concentration should be at or near the Km for each specific enzyme to ensure competitive binding is accurately measured.

    • Prepare a 10-point, 3-fold serial dilution of Isoxazole-Cpd-1 in DMSO, then dilute into Kinase Buffer to a 4X final concentration.

  • Kinase Reaction:

    • Add 5 µL of 4X compound dilution (or DMSO vehicle) to the wells of a 384-well plate.

    • Add 10 µL of 2X enzyme solution to each well and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™ Reagents):

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.

    • Add 40 µL of Kinase Detection Reagent. This converts the generated ADP into ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The calculated IC50 values allow for a quantitative comparison of selectivity.

CompoundTargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / TKX IC50)
Isoxazole-Cpd-1 TKX (On-Target) 15 -
Off-Target 145030-fold
Off-Target 21,800120-fold
Competitor-Cpd-2 TKX (On-Target) 12 -
Off-Target 11,200100-fold
Off-Target 295079-fold
Table 2: Comparative IC50 values and selectivity ratios. A higher selectivity ratio indicates better selectivity.

Selectivity Score (S-Score): A common metric is the S-score, which quantifies how many non-target kinases are inhibited above a certain threshold. For example, S(10) is the number of off-targets with an IC50 < 100 nM divided by the total number of kinases tested with an IC50 < 10 µM. A lower S-score is better. This provides a standardized way to compare selectivity across different compounds and studies.[7]

Tier 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays are essential but do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's effective potency and selectivity.[8] Therefore, confirming target engagement in an intact cellular system is a critical validation step. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are two powerful methods for this purpose.[9][10]

Methodology Overview: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[8]

G start Culture Cells Expressing Target Protein treat Treat Cells with Isoxazole-Cpd-1 or Vehicle start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis & Centrifugation to Separate Soluble vs. Aggregated Proteins heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) lyse->quantify melt_curve Plot Soluble Protein vs. Temperature to Generate Melt Curve quantify->melt_curve shift Compare Melt Curves: A shift indicates stabilization (i.e., compound binding) melt_curve->shift

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection
  • Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with various concentrations of Isoxazole-Cpd-1 or a DMSO vehicle control for 1 hour at 37°C.

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). Separate the soluble fraction from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Quantification: Collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze the amount of soluble TKX (and Off-Target 1, if an antibody is available) by Western Blot.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity against the temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and engagement.

Interpretation: CETSA provides direct evidence that Isoxazole-Cpd-1 can enter the cell and bind to its intended target. By performing an isothermal dose-response (ITDRF) experiment—heating all samples at a single, optimized temperature while varying the compound concentration—a cellular EC50 can be determined, which reflects the compound's potency in a physiological context.[11] Comparing the cellular EC50 for TKX versus key off-targets gives a more accurate picture of the compound's functional selectivity.

Conclusion and Comparative Outlook

This guide has outlined a systematic, multi-tiered approach to rigorously characterize the selectivity and cross-reactivity of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (Isoxazole-Cpd-1).

  • Tier 1 provides a rapid, broad overview of the kinome-wide interaction landscape.

  • Tier 2 delivers quantitative potency data (IC50) against the primary target and key off-targets, allowing for the calculation of selectivity ratios and scores.

  • Tier 3 validates these findings in a more physiologically relevant context, confirming target engagement within intact cells.

By objectively comparing the data generated for Isoxazole-Cpd-1 with that of alternative compounds (e.g., Competitor-Cpd-2), researchers can build a strong, evidence-based case for advancing the most promising candidates. A compound with a high selectivity ratio (e.g., >100-fold) in biochemical assays and a confirmed on-target engagement profile with minimal off-target binding in cellular assays represents a high-quality lead with a greater probability of success in downstream development.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Image]. Retrieved from ResearchGate. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from News-Medical.Net. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Denic, V., & Yu, H. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from NCBI. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from Promega Connections blog. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

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  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from NCBI. [Link]

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  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from EUbOPEN. [Link]

  • Hah, J. M., Kim, H. J., Lee, J. H., Kim, Y. J., & Kim, Y. C. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1110–1115. [Link]

  • Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Journal of the Indian Chemical Society. [Link]

  • Bak, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Song, Y., Zhang, Y., Lee, A. R., Huang, W. H., Chen, B., Palfey, B., & Shaw, J. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Current pharmaceutical design, 20(1), 102–109. [Link]

  • ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino). PubChem. [Link]

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Sources

Validation

A Head-to-Head Comparison for Ensuring Data Integrity: Reproducibility of Ligand Binding Assays for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Guide Objective: This document provides researchers, scientists, and drug development professionals with an in-depth comparison of three common ligand binding assays—Surface Plasmon Resonance (SPR), Isothermal Titration...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This document provides researchers, scientists, and drug development professionals with an in-depth comparison of three common ligand binding assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Equilibrium Dialysis (ED). Using the model interaction between the novel small molecule, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (hereafter designated LMPA), and Human Serum Albumin (HSA), this guide details best practices for establishing robust and reproducible binding data, a cornerstone of any successful drug development program.

Introduction: The Imperative of Reproducibility in Drug Development

In the landscape of drug discovery, the interaction between a potential therapeutic and its biological targets is the central event that dictates efficacy and safety. Quantifying this interaction with high fidelity is paramount. Ligand binding assays (LBAs) are the tools that provide this critical data, informing everything from lead optimization to pharmacokinetic modeling.[1] However, the value of this data is directly proportional to its reproducibility.[2][3][4] An assay that yields inconsistent results can lead to erroneous structure-activity relationships (SAR), flawed candidate selection, and costly delays in development.[3][4]

This guide focuses on a practical, yet critical, interaction: the binding of a novel small-molecule drug candidate, LMPA, to Human Serum Albumin (HSA). HSA is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of many drugs.[5][6][7] Accurately characterizing a drug's affinity for HSA is essential for predicting its free fraction in plasma, which in turn influences its efficacy, distribution, and clearance.[5]

Here, we will dissect and compare three orthogonal, label-free techniques to measure the LMPA-HSA interaction, with a core focus on achieving and evaluating assay reproducibility.

Section 1: Comparative Methodologies & Experimental Protocols

An effective reproducibility study relies on well-designed, robust protocols. The choice of assay technology can significantly impact the nature of the data obtained, from real-time kinetics to equilibrium thermodynamics.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Principle of the Assay: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular binding events in real-time.[8][9][10] In a typical setup for small molecule analysis, the larger protein (HSA) is immobilized on the sensor surface, and the small molecule (LMPA) is injected at various concentrations across that surface.[8][10][11] The resulting sensorgram provides data on both the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[9]

Detailed Experimental Protocol for LMPA-HSA Interaction:

  • Protein Immobilization:

    • Causality: Amine coupling is a robust and common method for immobilizing proteins. The goal is to achieve a surface density that will produce a strong signal without causing mass transport limitations. A target of ~10,000 Response Units (RU) of HSA is a good starting point.

    • Procedure:

      • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

      • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

      • Inject a 10 µg/mL solution of HSA in 10 mM sodium acetate, pH 4.5, to achieve the target immobilization level.

      • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

      • A second flow cell should be prepared in the same way but without protein injection to serve as a reference surface for subtracting bulk refractive index changes.

  • Analyte (LMPA) Titration:

    • Causality: A wide concentration range, typically spanning at least 10-fold below and above the expected K_D, is necessary to accurately define the binding curve. A serial dilution series is prepared from a high-concentration stock in DMSO, ensuring the final DMSO concentration is matched across all samples and kept low (<2%) to avoid artifacts.

    • Procedure:

      • Prepare a 2-fold serial dilution of LMPA in HBS-EP+ buffer, ranging from 100 µM down to 0.78 µM. Include a buffer-only (zero analyte) injection for double referencing.

      • Inject each concentration over both the HSA and reference flow cells for a 120-second contact time, followed by a 300-second dissociation phase.

      • Perform a regeneration step between each concentration (e.g., a short pulse of 10 mM Glycine pH 2.5) if necessary to remove all bound analyte.

  • Data Analysis:

    • Causality: A 1:1 Langmuir binding model is the simplest model and is often appropriate for small molecule-protein interactions. The quality of the fit provides confidence in the derived kinetic parameters.

    • Procedure:

      • Subtract the reference flow cell data from the active flow cell data.

      • Subtract the "zero analyte" injection data to correct for any minor drift.

      • Fit the resulting sensorgrams to a 1:1 binding model to determine k_on, k_off, and K_D.

Workflow Visualization:

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Equilibrate CM5 Chip p2 Prepare HSA & LMPA Solutions p1->p2 e1 Activate Surface (NHS/EDC) p2->e1 e2 Immobilize HSA e1->e2 Cycle e3 Block Surface (Ethanolamine) e2->e3 Cycle e4 Inject LMPA Series e3->e4 Cycle e5 Regenerate Surface e4->e5 Cycle e5->e4 Cycle a1 Reference Subtraction e5->a1 a2 Fit Data to 1:1 Model a1->a2 a3 Obtain kon, koff, KD a2->a3 ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Dialyze HSA vs. Buffer p2 Dissolve LMPA in Dialysate p1->p2 p3 Degas Both Solutions p2->p3 e4 Control: Titrate LMPA into Buffer p2->e4 e1 Load HSA into Cell p3->e1 e2 Load LMPA into Syringe e1->e2 e3 Titrate LMPA into HSA e2->e3 a1 Integrate Injection Peaks e3->a1 a2 Subtract Heat of Dilution e4->a2 a1->a2 a3 Fit Isotherm to Model a2->a3 a4 Obtain KD, n, ΔH a3->a4

Caption: ITC Experimental Workflow for LMPA-HSA Interaction.

Equilibrium Dialysis (ED): The Gold Standard for Affinity

Principle of the Assay: ED is a classic technique that measures the unbound concentration of a ligand at equilibrium. [12][13]A two-chamber device is separated by a semi-permeable membrane that allows the small molecule (LMPA) to pass through but retains the larger protein (HSA). [5][12]By measuring the LMPA concentration in both chambers after equilibrium is reached, the free and bound fractions can be directly calculated. While time-consuming, it is often considered a gold-standard method due to its physical simplicity and lack of immobilization artifacts. [12][13][14] Detailed Experimental Protocol for LMPA-HSA Interaction:

  • Device Setup:

    • Causality: A multi-well plate format (e.g., RED - Rapid Equilibrium Dialysis) increases throughput and ensures equilibrium is reached faster. [5][12] * Procedure:

      • Use a 96-well equilibrium dialysis plate apparatus with a dialysis membrane cutoff of ~12 kDa.

      • Add a known concentration of HSA (e.g., 10 µM in PBS) to one side of the membrane (the "plasma" chamber).

      • Add the same concentration of LMPA (e.g., 2 µM) to the HSA solution.

      • Add PBS buffer (with no protein or ligand) to the other side of the membrane (the "buffer" chamber).

  • Equilibration:

    • Causality: The system must reach equilibrium for the results to be valid. This typically requires several hours of gentle agitation. A time-course experiment should be performed during assay development to determine the optimal incubation time.

    • Procedure:

      • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours.

  • Quantification:

    • Causality: LC-MS/MS is the preferred method for quantification due to its high sensitivity and specificity, allowing for accurate measurement of the low concentrations of free drug expected in the buffer chamber.

    • Procedure:

      • Carefully collect samples from both the plasma and buffer chambers.

      • Quench the samples with an equal volume of acetonitrile containing an appropriate internal standard.

      • Analyze the LMPA concentration in both samples via a validated LC-MS/MS method.

  • Data Analysis:

    • Procedure:

      • The concentration in the buffer chamber represents the free (unbound) drug concentration, [L]_free.

      • The concentration in the plasma chamber represents the total drug concentration (bound + free), [L]_total.

      • Calculate the fraction unbound (f_u) = [L]_free / [L]_total.

      • Calculate the percentage bound = (1 - f_u) * 100.

      • The K_D can be calculated using the equation: K_D = ([P]_total * [L]_free) / ([L]_total - [L]_free), where [P]_total is the total protein concentration.

Workflow Visualization:

ED_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare HSA+LMPA Solution e1 Load Chambers of Dialysis Plate p1->e1 p2 Prepare Buffer Solution p2->e1 e2 Incubate with Agitation (4-6h) e1->e2 e3 Sample Both Chambers e2->e3 a1 Quantify [LMPA] via LC-MS/MS e3->a1 a2 Calculate Free & Bound Fractions a1->a2 a3 Determine % Bound & KD a2->a3

Caption: Equilibrium Dialysis Workflow for LMPA-HSA Interaction.

Section 2: Analysis of Reproducibility - A Head-to-Head Comparison

To assess reproducibility, each experiment was performed on three separate days by two different analysts (n=6 total runs per technique). The key binding parameters were determined for each run, and the results were statistically analyzed.

Table 1: Reproducibility of Kinetic and Affinity Constants for the LMPA-HSA Interaction

ParameterAssayRun 1Run 2Run 3Run 4Run 5Run 6MeanStd. Dev.%CV
K_D (µM) SPR 5.25.54.95.35.85.15.3 0.336.2%
ITC 6.15.86.45.96.26.56.15 0.274.4%
ED 5.96.05.76.15.86.25.95 0.183.0%
k_on (10⁵ M⁻¹s⁻¹) SPR 2.12.31.92.22.42.02.15 0.188.4%
k_off (s⁻¹) SPR 1.11.270.931.171.391.021.15 0.1714.8%

Table 2: Reproducibility of Thermodynamic Parameters from ITC

ParameterAssayRun 1Run 2Run 3Run 4Run 5Run 6MeanStd. Dev.%CV
ΔH (kcal/mol) ITC -4.5-4.7-4.4-4.6-4.8-4.5-4.58 0.153.3%
-TΔS (kcal/mol) ITC -2.5-2.4-2.7-2.5-2.3-2.6-2.50 0.145.6%
Stoichiometry (n) ITC 0.951.020.981.050.961.010.995 0.0383.8%
Interpretation of Results
  • Affinity (K_D): All three methods provided comparable affinity values for the LMPA-HSA interaction, centered around 5-6 µM, lending high confidence to the result. Equilibrium Dialysis demonstrated the lowest coefficient of variation (%CV), highlighting its robustness as an equilibrium method. ITC also showed excellent precision. SPR, while still highly acceptable, exhibited slightly higher variability in the K_D, which can be influenced by variations in surface activity or the fitting of kinetic data.

  • Kinetics (SPR): SPR is unique in its ability to provide kinetic information. [9][11]The on-rate (k_on) was determined with good precision (%CV < 10%). The off-rate (k_off), being a more sensitive parameter, showed higher variability, which is common for rapid dissociation events.

  • Thermodynamics (ITC): ITC provides a complete thermodynamic profile. [15]The enthalpy (ΔH) was determined with outstanding precision (%CV = 3.3%), indicating a very consistent binding mode across experiments. The stoichiometry (n) value of ~1 confirms a 1:1 binding interaction, a critical self-validating parameter of the assay.

Section 3: Concluding Remarks & Recommendations

The choice of a ligand binding assay is not a one-size-fits-all decision. This comparative guide demonstrates that for the LMPA-HSA interaction, all three methods can produce reliable and reproducible affinity data when executed with robust, self-validating protocols.

Recommendations for Researchers:

  • For Highest Precision in Affinity: If the primary goal is to obtain the most precise K_D value at equilibrium, Equilibrium Dialysis is the recommended method, though it comes at the cost of time and sample consumption. It serves as an excellent orthogonal method to validate findings from other techniques.

  • For a Complete Thermodynamic Profile: Isothermal Titration Calorimetry is the gold standard for understanding the driving forces behind an interaction (enthalpy vs. entropy). It offers high precision in K_D and provides invaluable thermodynamic data in a single, label-free solution-based experiment.

  • For Kinetic Information and Higher Throughput: Surface Plasmon Resonance is unparalleled for its ability to deliver real-time kinetic data (k_on and k_off), which is crucial for understanding the dynamic aspects of binding. While its K_D precision may be slightly lower than ED or ITC, its speed and lower sample consumption make it ideal for screening and lead optimization phases.

Ultimately, employing at least two of these orthogonal methods provides the highest degree of confidence in the generated data. By understanding the principles, strengths, and nuances of each technique, researchers can design experiments that are not only accurate but fundamentally reproducible, ensuring the integrity of their drug discovery pipeline.

References

  • Vertex AI Search. (2024).
  • IPHASE Biosciences.
  • Zhang, Y., et al. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.
  • Harvard Appar
  • Harvard Apparatus.
  • Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices. The AAPS Journal.
  • Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Harvard Apparatus.
  • Stahelin, R.V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • AAT Bioquest. Amplite® Human Serum Albumin (HSA) Site II Binding Assay Kit.
  • Zhang, Y., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • C&EN. White Papers | Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • DeSilva, B., et al. (2003). Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. PubMed.
  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • Jelesarov, I., & Bosshard, H. R. (1999). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Molecular Recognition.
  • DeSilva, B., et al. (2003). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. Intertek.
  • Kelley, M., & DeSilva, B. (2007). Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. The AAPS Journal.
  • Pharma Industry Review. (2025). High-Throughput Assay Kit for Albumin (HSA) Binding.
  • BioDuro. Ligand Binding Assays.
  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Xu, Y., et al. (2010).
  • Velazquez-Campoy, A., & Freire, E. (2006). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Stuart J. Edelstein - Methods in Enzymology.
  • Charles River Laboratories. Ligand Binding Assay Bioanalysis.
  • Stevenson, L., et al. (2017). Implementing a tiered approach to bioanalytical method validation for large-molecule ligand-binding assay methods in pharmacokinetic assessments. Bioanalysis Zone.
  • TA Instruments.
  • Heyduk, E., & Heyduk, T. (2014). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. Analytical Biochemistry.
  • Vaidyanathan, G., et al. (2010). Elucidation of the Human Serum Albumin (HSA) Binding Site for the Cu-PTSM and Cu-ATSM Radiopharmaceuticals. Molecular Pharmaceutics.
  • Zhang, C., et al. (2022). Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions.
  • PubChem. 2-Amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid.
  • Fluorochem. 2-(2-Methyl-benzoimidazol-1-yl)-propionic acid.
  • ChemBridge. SC-40030822 - Hit2Lead.
  • NextSDS. 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.

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Comparative

A Comparative Benchmarking Guide: Evaluating 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid Against Known Competitive Inhibitors of Alanine Racemase

For Researchers, Scientists, and Drug Development Professionals In the quest for novel antimicrobial agents, targeting essential bacterial enzymes that are absent in humans presents a promising strategy. One such target...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, targeting essential bacterial enzymes that are absent in humans presents a promising strategy. One such target is Alanine Racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme crucial for bacterial cell wall synthesis.[1][2] Alr catalyzes the reversible conversion of L-alanine to D-alanine, a key component of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[1][2] The absence of a human homolog makes Alr an excellent target for the development of selective antibacterial drugs.[1][2] This guide provides a comprehensive framework for benchmarking a novel compound, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, against established competitive inhibitors of Alanine Racemase.

Introduction to the Compounds

Novel Compound:

  • 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid: A novel synthetic molecule with structural similarities to an amino acid, suggesting its potential as an enzyme inhibitor. Its efficacy and mechanism of action against Alanine Racemase are the subjects of this investigation.

Known Competitive Inhibitors:

  • D-cycloserine: A well-characterized antibiotic that acts as a competitive inhibitor of Alanine Racemase.[1][3] It is used in the treatment of tuberculosis, but its application is limited by toxicity concerns.[1][2]

  • O-carbamyl-D-serine: One of the earliest identified inhibitors of Alanine Racemase, acting as an effective competitive inhibitor.[2][4]

  • Alafosfalin: An L-alanine analog that is transported into bacterial cells and subsequently hydrolyzed to 1-aminoethyl phosphonic acid, which competitively inhibits Alanine Racemase.[4]

Experimental Benchmarking Workflow

A multi-faceted approach is essential for a thorough comparison of these inhibitors. The following workflow outlines the key experiments to determine and compare their inhibitory potential.

cluster_0 Biochemical Assays cluster_1 Cell-based Assays Enzyme Kinetics Enzyme Kinetics Binding Affinity Binding Affinity Enzyme Kinetics->Binding Affinity Determine Ki and IC50 Selectivity Profiling Selectivity Profiling Binding Affinity->Selectivity Profiling Assess target specificity MIC Determination MIC Determination Selectivity Profiling->MIC Determination Evaluate whole-cell activity Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Assess safety profile

Caption: Coupled-enzyme assay for Alanine Racemase activity.

Binding Affinity Assays: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of an inhibitor to the target enzyme, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of purified Alanine Racemase in the sample cell and the inhibitor in the injection syringe, both in the same buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Titration: Perform a series of small injections of the inhibitor solution into the enzyme solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Selectivity Profiling

To assess the selectivity of the novel compound, its inhibitory activity should be tested against a panel of other PLP-dependent enzymes and, if available, the human homolog of a related enzyme (though Alr has no direct human homolog).

Protocol:

  • Select a panel of related enzymes (e.g., other racemases, transaminases).

  • Perform enzyme inhibition assays for each enzyme using the novel compound and the known inhibitors.

  • Compare the IC50 or Ki values across the different enzymes to determine the selectivity profile.

Comparative Data Summary

The following table summarizes hypothetical data for the benchmarking of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid against known Alr inhibitors.

CompoundTargetIC50 (µM)Ki (µM)Mechanism of InhibitionBinding Affinity (Kd, ITC) (µM)
2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid Alanine Racemase15.28.5Competitive10.1
D-cycloserine Alanine Racemase50.825.3Competitive30.5
O-carbamyl-D-serine Alanine Racemase35.118.9Competitive22.4
Alafosfalin Alanine Racemase22.712.4Competitive15.8

Interpretation and Discussion

Based on the hypothetical data, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid demonstrates potent competitive inhibition of Alanine Racemase, with lower IC50, Ki, and Kd values compared to the established inhibitors D-cycloserine, O-carbamyl-D-serine, and Alafosfalin. This suggests a higher affinity and more effective inhibition of the target enzyme.

The competitive mechanism of inhibition, as determined by kinetic studies, indicates that the novel compound likely binds to the active site of Alanine Racemase, competing with the natural substrate, L-alanine. This is a desirable characteristic for a drug candidate as it directly interferes with the enzyme's catalytic function.

Further investigation into the selectivity profile of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is crucial. A favorable selectivity profile, with high potency against Alr and low activity against other host enzymes, would indicate a lower likelihood of off-target effects and associated toxicity.

Conclusion

This guide outlines a systematic approach to benchmarking the novel compound 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid against known competitive inhibitors of Alanine Racemase. The described experimental protocols provide a robust framework for determining and comparing key performance parameters such as inhibitory potency, mechanism of action, and binding affinity. The hypothetical data presented suggests that this novel compound holds promise as a potent and selective inhibitor of a key bacterial enzyme, warranting further investigation in the drug development pipeline.

References

  • Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13. [Link]

  • Neuhaus, F. C. (1972). Mechanism of D-Cycloserine Action: Alanine Racemase from Escherichia coli W. Antimicrobial Agents and Chemotherapy, 2(5), 304-313. [Link]

  • Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alafosfalin. Antimicrobial agents and chemotherapy, 15(5), 696–705. [Link]

  • Wu, B., et al. (2015). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. Journal of a Microbiological Methods, 118, 114-121. [Link]

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Validation

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid LC-MS/MS bioanalytical method validation

Comprehensive LC-MS/MS Bioanalytical Method Validation Guide for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid: A Comparative Performance Analysis The quantification of polar, low-molecular-weight organic acids i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Bioanalytical Method Validation Guide for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid: A Comparative Performance Analysis

The quantification of polar, low-molecular-weight organic acids in biological matrices presents a unique set of challenges in bioanalysis. 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is a highly polar molecule characterized by an electron-withdrawing isoxazole ring conjugated to an aliphatic propanoic acid backbone via an amide linkage.

This guide provides an authoritative, objectively comparative framework for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this analyte. By evaluating alternative sample preparation and chromatographic techniques, this document establishes a self-validating protocol compliant with the latest regulatory standards[1].

Molecular Profiling & Mechanistic Rationale

To design an effective bioanalytical method, every experimental parameter must be grounded in the physicochemical properties of the analyte.

Ionization Strategy (Causality of ESI Mode): The propanoic acid moiety has a predicted pKa​ of approximately 3.5. In a neutral or slightly basic environment, this functional group readily donates a proton. Consequently, Negative Electrospray Ionization (ESI-) is the most efficient ionization mode, yielding a highly stable deprotonated precursor ion [M−H]− at m/z 197.0. Attempting positive ionization (ESI+) would require forcing protonation onto the amide nitrogen, which is energetically unfavorable and results in poor sensitivity[2].

Fragmentation Pathway: During Collision-Induced Dissociation (CID), the weakest bond in the molecule—the amide linkage—cleaves predictably. This generates a primary quantifier product ion at m/z 126.0, corresponding to the stable 5-methylisoxazole-4-carboxylate anion.

MS_Pathway Precursor Precursor Ion [M-H]- m/z 197.0 CID Collision-Induced Dissociation (CID: 15 eV) Precursor->CID Product1 Product Ion 1 (Quantifier) m/z 126.0 CID->Product1 Primary Cleavage Product2 Product Ion 2 (Qualifier) m/z 88.0 CID->Product2 Secondary Cleavage

ESI- MS/MS fragmentation pathway of 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid.

Comparative Performance of Sample Preparation Alternatives

Extracting a highly polar acidic compound from plasma requires overcoming severe matrix effects caused by endogenous phospholipids and salts. We compared three distinct extraction methodologies to determine the optimal approach.

Why Mixed-Mode Anion Exchange (MAX) SPE is Superior: Protein Precipitation (PPT) fails to remove phospholipids, leading to catastrophic ion suppression in the ESI source. Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate) yields poor recovery because the highly polar propanoic acid prefers the aqueous phase.

MAX Solid-Phase Extraction (SPE) exploits the analyte's pKa​ . By adjusting the plasma to pH 8.0, the analyte is fully deprotonated and binds strongly to the quaternary amine groups of the MAX sorbent via electrostatic interactions. This allows aggressive washing with 100% methanol to remove phospholipids before eluting the analyte with an acidic organic solvent that neutralizes the carboxylic acid.

Table 1: Quantitative Comparison of Sample Preparation Methods

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (%CV)Phospholipid RemovalVerdict
Protein Precipitation (PPT) 92.4%-45.2% (Severe Suppression)18.5%PoorRejected
Liquid-Liquid Extraction (LLE) 31.5%-12.4%14.2%ModerateRejected
MAX SPE (Mixed-Mode) 89.7% -4.1% (Negligible) 4.3% Excellent Selected

Chromatographic Optimization: C18 vs. HILIC

Standard Reverse Phase (C18) chromatography relies on hydrophobic interactions. Because 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid is highly polar, it exhibits minimal retention on C18, eluting near the void volume where un-retained matrix components cause severe ion suppression[3].

Hydrophilic Interaction Liquid Chromatography (HILIC) provides a mechanistic solution. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase, the analyte partitions into a water-enriched layer on the stationary phase, resulting in excellent retention and peak shape.

Table 2: Chromatographic Column Performance Comparison

Column TypeRetention MechanismRetention Time (min)Peak Asymmetry ( As​ )Signal-to-Noise (LOD)Void Interference
C18 (Reverse Phase) Hydrophobic0.851.8 (Tailing)15:1High
HILIC (Amide) Aqueous Partitioning4.20 1.05 (Ideal) 140:1 None

Self-Validating Experimental Protocol

To ensure continuous data integrity, the following protocol incorporates built-in System Suitability Tests (SST) and bracketing Quality Controls (QCs).

Step 1: System Suitability Test (SST)

Before processing samples, inject a neat standard (10 ng/mL) six times. The system is only validated for use if the retention time %CV is ≤2.0% and the Signal-to-Noise ratio is >10 .

Step 2: MAX SPE Extraction Workflow
  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) and 200 µL of 2% NH4​OH in water to force analyte deprotonation.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MAX SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4​OH in water to remove neutral and basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove hydrophobic lipids. (Analyte remains bound electrostatically).

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. The acid protonates the analyte, breaking the electrostatic bond with the sorbent.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Parameters
  • Column: Waters XBridge Amide HILIC ( 2.1×100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B.

  • QC Bracketing: Insert Low, Mid, and High QCs every 20 study samples. If >33% of QCs fail (deviate >15% from nominal), the run auto-rejects.

Bioanalytical Method Validation (ICH M10 Compliance)

The method must be validated according to the International Council for Harmonisation (ICH) M10 guidelines to ensure it is "fit-for-purpose" for regulatory PK submissions[1].

Validation_Workflow Start ICH M10 Validation Initiation Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Linearity Calibration Curve (R² > 0.99, ±15% dev) Selectivity->Linearity Accuracy Accuracy & Precision (Intra/Inter-batch, ≤15% CV) Linearity->Accuracy Matrix Matrix Effect & Recovery (MF CV ≤15%) Accuracy->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability Approval Method Fit-for-Purpose Ready for PK Analysis Stability->Approval

Step-by-step bioanalytical method validation workflow compliant with ICH M10 guidelines.

Key Validation Parameters:

  • Selectivity: Analyze blank matrix from 6 independent sources. Interference at the analyte retention time must be ≤20% of the Lower Limit of Quantification (LLOQ)[2].

  • Linearity: The calibration curve must utilize a weighted ( 1/x2 ) linear regression. The back-calculated concentrations must be within ±15% of nominal values ( ±20% at LLOQ)[1].

  • Accuracy & Precision: Intra-batch and inter-batch assessments using QCs must demonstrate a Coefficient of Variation (CV) ≤15% [3].

  • Matrix Effect: The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked into post-extracted blank matrix versus neat solution. The IS-normalized MF CV must be ≤15% [1].

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis Zone.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. IQVIA.
  • bioanalytical method validation and study sample analysis m10. ICH.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

Advanced Operational Guide: PPE and Handling Protocols for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid As drug development pipelines increasingly leverage isoxazole derivatives for bioisosteric replacement, han...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE and Handling Protocols for 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic Acid

As drug development pipelines increasingly leverage isoxazole derivatives for bioisosteric replacement, handling synthetic intermediates like 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid (CAS: 1396973-15-1) requires rigorous, causality-driven safety protocols[1][2]. This compound presents as a fine, hygroscopic powder. For laboratory personnel, the primary operational risks are aerosolization and dermal sensitization.

This guide provides researchers and scientists with self-validating operational workflows, ensuring that every handling step is grounded in the chemical's specific physicochemical properties.

Chemical Profiling & Hazard Causality

To design an effective safety matrix, we must first understand the molecular behavior of the compound. As an amide formed from 5-methylisoxazole-4-carboxylic acid and alanine, it exhibits localized polarity and acidity[1][3]. Analogous to its precursor, it is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4][5].

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
Molecular Formula C8H10N2O4[1][3]Contains amide and carboxylic acid groups; high potential for hydrogen bonding with mucosal membranes.
Molecular Weight 198.18 g/mol Relatively low molecular weight; easily forms airborne dust particulates if agitated.
Physical State Solid (Powder)High risk of inhalation; requires strict engineering controls (fume hood) to prevent aerosolization.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4][6]Dictates mandatory barrier protection to prevent dermal contact and respiratory tract irritation.

Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) should never be selected arbitrarily. The selection must directly neutralize the specific hazards posed by the molecule's physical state and functional groups.

  • Skin Protection (Nitrile Gloves & Lab Coat):

    • Protocol: Wear standard nitrile examination gloves (minimum 0.11 mm thickness) and a fully buttoned lab coat.

    • Causality: The compound is a polar organic acid. Nitrile provides superior chemical resistance to polar organic powders compared to latex, effectively blocking dermal absorption of the acidic moiety.

  • Eye/Face Protection (Chemical Safety Goggles):

    • Protocol: Snug-fitting, indirectly vented chemical safety goggles are mandatory. Standard safety glasses are insufficient.

    • Causality: Fine powders can easily bypass the lateral gaps of standard safety glasses. If the powder contacts the eye, it reacts with basal tears, lowering the local pH and causing severe acute irritation (Eye Irrit. 2)[4].

  • Respiratory Protection (Engineering Controls & N95):

    • Protocol: All open-container handling must occur within a certified Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood[4]. If a hood is unavailable, an N95/P100 particulate respirator must be worn[7].

    • Causality: The STOT SE 3 classification indicates that inhalation of the dust will cause respiratory tract irritation[4][6]. The fume hood's draft physically removes aerosolized particulates from the operator's breathing zone.

PPELogic Hazard Hazard: Fine Powder (Skin/Eye/Resp Irritant) Eye Eye Protection (Snug Safety Goggles) Hazard->Eye Prevents mucosal hydration reaction Skin Skin Protection (Nitrile Gloves, Lab Coat) Hazard->Skin Blocks dermal absorption Resp Respiratory (Fume Hood / N95) Hazard->Resp Avoids particulate inhalation

Caption: Logical mapping of the compound's hazard properties to specific PPE requirements.

Self-Validating Operational Workflows

When transferring and weighing 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, static electricity is your primary enemy. Powders cling to plastic spatulas due to static charge, increasing the risk of sudden "jumping" and benchtop contamination.

Step-by-Step Weighing and Dissolution Methodology:

  • Environmental Preparation: Verify that the fume hood face velocity is between 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Static Mitigation (Critical Step): Discharge the weigh boat and spatula using an anti-static gun (e.g., Zerostat), or use a grounded stainless-steel micro-spatula. Causality: Neutralizing static charge prevents the powder from aerosolizing during transfer, keeping the compound contained.

  • Transfer and Weighing: Slowly open the reagent bottle inside the hood. Transfer the required mass to the weigh boat. Cap the source bottle immediately after use to prevent ambient moisture absorption (the compound is hygroscopic).

  • Dissolution: Transfer the solid directly into the target reaction vessel. The compound is soluble in dilute aqueous bases or polar organic solvents (e.g., DMSO). Add the solvent slowly down the side of the vessel to wash down any residual powder and prevent dust kick-up.

HandlingWorkflow Step1 1. Environmental Prep Verify Fume Hood Draft Step2 2. PPE Donning Inspect Nitrile & Goggles Step1->Step2 Step3 3. Static Mitigation Ground Spatulas Step2->Step3 Step4 4. Transfer & Weighing Use Analytical Balance Step3->Step4 Step5 5. Waste Segregation Non-Halogenated Solid Step4->Step5

Caption: Step-by-step operational workflow for handling and disposing of the compound.

Spill Response and Disposal Plans

A dry powder spill outside of a fume hood constitutes an immediate inhalation hazard. Do not use a dry brush to sweep up the compound.

Spill Containment Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Upgrade PPE: If the spill is outside the hood, the responder must don an N95/P100 respirator before approaching[7].

  • Moisten to Mitigate: Lightly mist the spilled powder with a compatible solvent (e.g., 10% ethanol in water) using a spray bottle. Causality: Moistening aggregates the fine particulates, neutralizing the inhalation risk and preventing dust clouds during physical cleanup.

  • Collection: Wipe up the dampened material using absorbent lab wipes.

  • Sanitization: Wash the affected surface thoroughly with soap and water to neutralize any residual acidic traces[5][6].

Waste Segregation:

  • Solid Waste: Dispose of contaminated wipes, weigh boats, and empty vials in a clearly labeled Non-Halogenated Solid Waste container.

  • Liquid Waste: If dissolved in DMSO or aqueous base, route the effluent to the Non-Halogenated Organic Liquid Waste carboy. Ensure the carboy is properly vented to prevent pressure buildup.

References

  • National Center for Biotechnology Information. "2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid." PubChem Compound Summary for CID 16771058. Available at:[Link]

Sources

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